molecular formula C9H8ClFO2 B7998485 2-Ethoxy-4-fluorobenzoyl chloride

2-Ethoxy-4-fluorobenzoyl chloride

Cat. No.: B7998485
M. Wt: 202.61 g/mol
InChI Key: NSXVRKZWVIFCGL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorobenzoyl chloride is a specialized aromatic acid chloride that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the benzoyl ring, making it a valuable intermediate for creating diverse molecular libraries. Compounds like this are routinely used as acylating agents to introduce the 2-ethoxy-4-fluorobenzoyl moiety into target molecules, a common step in the development of potential pharmacologically active compounds . Similar fluorobenzoyl chlorides are extensively employed in the synthesis of amides, hydrazides, and esters, often under mild conditions in the presence of a base like pyridine . For instance, research on related structures has demonstrated their utility in constructing compound sets with promising biological activity, such as N-benzoyl-2-hydroxybenzamides evaluated for antiprotozoal properties . The presence of the fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of the final molecules, a critical consideration in drug discovery . As a highly reactive acyl chloride, it must be handled under anhydrous conditions to prevent hydrolysis. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this compound using appropriate personal protective equipment in a well-ventilated fume hood.

Properties

IUPAC Name

2-ethoxy-4-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-8-5-6(11)3-4-7(8)9(10)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVRKZWVIFCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure & Technical Profile: 2-Ethoxy-4-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure of 2-Ethoxy-4-fluorobenzoyl chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethoxy-4-fluorobenzoyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and metabolic modulators. It serves as a critical building block for introducing the 2-ethoxy-4-fluorophenyl moiety—a pharmacophore often selected to optimize metabolic stability and lipophilicity in drug candidates.

This guide details the structural properties, synthesis protocols, and reactivity profile of this compound, providing a roadmap for its application in medicinal chemistry.

Property Data
IUPAC Name 2-Ethoxy-4-fluorobenzoyl chloride
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
Precursor CAS 1233541-55-3 (Parent Acid)
Physical State Liquid (typically generated in situ)
Functional Groups Acyl chloride, Aryl fluoride, Aryl ether

Structural Analysis & Electronic Properties

The chemical behavior of 2-Ethoxy-4-fluorobenzoyl chloride is defined by the interplay between the electrophilic acyl chloride group and the substituents on the benzene ring.

Electronic Effects (Hammett Parameters)
  • Acyl Chloride (-COCl) : A strong electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack due to the inductive withdrawal of the chlorine atom and the lack of significant resonance stabilization compared to amides or esters.

  • 4-Fluoro Substituent (-F) : Positioned para to the carbonyl. Fluorine exerts a strong inductive electron-withdrawing effect (-I) but a weak resonance donating effect (+R). In this system, it slightly deactivates the ring toward further electrophilic substitution but activates the carbonyl carbon for nucleophilic attack compared to a non-fluorinated analog. It also blocks metabolic oxidation at the para position.

  • 2-Ethoxy Substituent (-OCH₂CH₃) : Positioned ortho to the carbonyl. This group is a strong electron donor via resonance (+R). However, its proximity to the carbonyl creates a steric clash that twists the carbonyl group out of coplanarity with the aromatic ring, potentially modulating reactivity and selectivity.

Conformational Considerations

The ortho-ethoxy group restricts the rotation of the carbonyl bond. This "ortho effect" often accelerates the rate of solvolysis or nucleophilic attack by destabilizing the ground state relative to the transition state, although it can also hinder the approach of bulky nucleophiles.

Synthesis & Production

Since acyl chlorides are moisture-sensitive, 2-Ethoxy-4-fluorobenzoyl chloride is rarely stored for long periods. It is standard practice to synthesize it in situ or immediately prior to use from 2-ethoxy-4-fluorobenzoic acid (CAS 1233541-55-3).

Synthesis Workflow

The conversion is achieved using chlorinating agents such as Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).

Reagents & Conditions:

  • Primary Route: SOCl₂ (excess), reflux (70-80°C), 2-4 hours.

  • Catalyst: DMF (Dimethylformamide) - catalytic amount (forms the reactive Vilsmeier-Haack intermediate).

  • Alternative Route: Oxalyl chloride, CH₂Cl₂, 0°C to RT (milder, generates gaseous byproducts CO and CO₂).

Synthesis Acid 2-Ethoxy-4-fluorobenzoic acid (CAS 1233541-55-3) Inter Vilsmeier Intermediate (Transient) Acid->Inter Activation Reagent SOCl2 / cat. DMF (Reflux) Reagent->Inter Product 2-Ethoxy-4-fluorobenzoyl chloride (Reactive Electrophile) Inter->Product Cl- Substitution Byproducts SO2 (g) + HCl (g) Product->Byproducts

Figure 1: Synthesis pathway from the parent benzoic acid using thionyl chloride.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Ethoxy-4-fluorobenzoyl chloride for immediate coupling.

Materials:

  • 2-Ethoxy-4-fluorobenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (5.0 equiv)

  • DMF (0.05 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Dissolution: Suspend the 2-ethoxy-4-fluorobenzoic acid in anhydrous DCM (or Toluene for higher temp).

  • Activation: Add catalytic DMF (1-2 drops). Note: Gas evolution may occur immediately if oxalyl chloride is used.

  • Chlorination: Add Thionyl chloride dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 80°C for Toluene) for 2–3 hours.

    • Validation Point: The reaction is complete when gas evolution (SO₂/HCl) ceases and the suspension becomes a clear homogeneous solution.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent.

    • Validation Point: Azeotrope with toluene 2x to ensure complete removal of acidic volatiles.

  • Result: The residue is the crude acid chloride (typically a pale yellow oil), ready for the next step without further purification.

Reactivity & Applications

The primary utility of 2-Ethoxy-4-fluorobenzoyl chloride is as an acylating agent.

Reaction Network

The chloride leaving group makes the carbonyl highly susceptible to nucleophiles.

Reactivity AcylCl 2-Ethoxy-4-fluorobenzoyl chloride Amide Benzamides (Drug Scaffold) AcylCl->Amide + Amine / Base Ester Benzoate Esters AcylCl->Ester + Alcohol / Base Ketone Aryl Ketones AcylCl->Ketone + AlCl3 / Arene Acid Reversion to Acid AcylCl->Acid + H2O (Unwanted) Amine Primary/Secondary Amines (R-NH2) Amine->AcylCl Alcohol Alcohols/Phenols (R-OH) Alcohol->AcylCl Arene Electron-Rich Arenes (Friedel-Crafts) Arene->AcylCl Water Water (Hydrolysis) Water->AcylCl

Figure 2: Reactivity profile showing major synthetic pathways.

Pharmaceutical Applications

This specific scaffold is utilized in the discovery of:

  • TIP48/TIP49 ATPase Inhibitors : The 2-ethoxy-4-fluorobenzoyl moiety is a key fragment in aminopyrazolone derivatives designed to inhibit the TIP48/TIP49 complex, a target for anti-tumor therapies [1].

  • GLUT Inhibitors : Used in the synthesis of glucose uptake inhibitors, where the fluorinated ring improves metabolic stability and the ethoxy group aids in filling hydrophobic pockets in the target protein [2].

  • Kinase Inhibitors : The scaffold serves as a bioisostere for 2-methoxy or 2-chloro substituted benzamides, often used to fine-tune the solubility and potency of kinase inhibitors (e.g., VEGFR or EGFR targets).

Handling & Safety Data

Hazard Class Description Precaution
Corrosive (Skin/Eye) Causes severe skin burns and eye damage (Category 1B).Wear nitrile gloves, safety goggles, and face shield.
Respiratory Irritant Inhalation of vapors (HCl) causes respiratory distress.Handle strictly within a fume hood.
Moisture Sensitive Reacts violently with water to release HCl gas.Store under inert atmosphere (N₂/Ar) in a desiccator.

Disposal: Quench excess acid chloride by slowly adding to a stirred solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) in an ice bath before disposal into organic waste.

References

  • Yamamoto, T., et al. "Aminopyrazolone derivative." U.S. Patent Application US20170107207A1. (2017). Link

    • Context: Describes the use of 2-ethoxy-4-fluorobenzoic acid (converted to the active acyl species) in the synthesis of TIP48/TIP49 inhibitors.
  • Genentech, Inc. "Glucose uptake inhibitors." WIPO Patent Application WO2020005935A1. (2020). Link

    • Context: Details the synthesis of GLUT inhibitors using the 2-ethoxy-4-fluorobenzoyl scaffold.
  • Sigma-Aldrich. "5-Chloro-2-ethoxy-4-fluorobenzoic acid Product Page." (Accessed 2026). Link

    • Context: Provides physical data for the closely related chlorinated analog and general safety handling for this class of compounds.
  • Key Organics. "2-Ethoxy-4-fluorobenzoic acid (CAS 1233541-55-3)."[1] Link

    • Context: Commercial source for the parent acid precursor.

Sources

Strategic Synthesis of 2-Ethoxy-4-Fluorobenzoyl Chloride: A Precision Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Ethoxy-4-fluorobenzoic acid precursor for acyl chloride synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the conversion of 2-ethoxy-4-fluorobenzoic acid to its corresponding acyl chloride, 2-ethoxy-4-fluorobenzoyl chloride . This transformation is a critical gateway in medicinal chemistry, enabling the synthesis of amide-based pharmacophores, Friedel-Crafts acylation products, and ester prodrugs.

While generic protocols for acyl chloride synthesis exist, this specific substrate presents unique electronic and steric considerations. The ortho-ethoxy group (


) acts as a mesomeric donor, potentially reducing the electrophilicity of the carbonyl carbon, while the para-fluoro substituent (

) exerts an inductive withdrawal that stabilizes the transition state. This guide prioritizes the Oxalyl Chloride/DMF method for its mild conditions and high purity profile, essential for downstream pharmaceutical applications.

Molecular Profile & Precursor Analysis

Before initiating synthesis, the physicochemical properties of the starting material must be understood to optimize solvent selection and stoichiometry.

PropertySpecificationImplications for Protocol
Compound 2-Ethoxy-4-fluorobenzoic acidStarting Material (SM)
CAS 856165-68-3 (Analogous)Verify purity via

-NMR prior to use.
Electronic State Ortho-donor / Para-withdrawingRequires catalytic activation (DMF) to overcome reduced carbonyl electrophilicity.
Solubility Soluble in DCM, THF, TolueneDCM is preferred for low-temp oxalyl chloride protocols; Toluene for thionyl chloride reflux.
Stability Acid-stable; Base-labileAvoid aqueous basic workups; product hydrolyzes rapidly in moist air.

Mechanistic Insight: The Catalytic Role of DMF[1][2]

The conversion relies on the in situ generation of the Vilsmeier-Haack reagent (chloroiminium ion). Direct reaction with oxalyl chloride is kinetically slow due to the electron-donating ethoxy group. N,N-Dimethylformamide (DMF) acts as a nucleophilic catalyst, not just a solvent.[1]

The Catalytic Cycle
  • Activation: DMF reacts with oxalyl chloride to form the active chloroiminium species, releasing

    
     and 
    
    
    
    gases.
  • Substitution: The carboxylic acid attacks the highly electrophilic chloroiminium ion.

  • Chlorination: The resulting intermediate collapses, releasing the acyl chloride and regenerating DMF.

DMF_Catalytic_Cycle DMF DMF (Catalyst) Vilsmeier Chloroiminium Ion (Active Species) DMF->Vilsmeier + Oxalyl Cl Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Vilsmeier Byproducts Gases: CO, CO2, HCl Oxalyl->Byproducts Intermediate Activated Intermediate Vilsmeier->Intermediate + Acid Acid 2-Ethoxy-4-fluoro- benzoic Acid Acid->Intermediate Intermediate->DMF Regeneration Product Acyl Chloride Product Intermediate->Product Cl- transfer

Figure 1: The catalytic cycle of DMF in acyl chloride synthesis. The regeneration of DMF allows for substoichiometric loading (1-2 mol%).

Experimental Protocol: Oxalyl Chloride Method

This protocol is designed for high-purity applications (e.g., drug discovery) where thermal degradation must be minimized.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: 2-Ethoxy-4-fluorobenzoic acid (

    
    ).
    
  • Reagent: Oxalyl Chloride (

    
    ).
    
  • Catalyst: DMF (Anhydrous,

    
     / 2-3 drops).
    
  • Solvent: Dichloromethane (DCM), Anhydrous (

    
     concentration).
    
  • Apparatus: Flame-dried round-bottom flask, inert gas (Ar/

    
    ) manifold, scrubber for HCl/CO gas.
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Nitrogen.

    • Charge the flask with 2-Ethoxy-4-fluorobenzoic acid (

      
      ).
      
    • Add anhydrous DCM to dissolve the solid. If the acid is sparingly soluble, a suspension is acceptable; it will clear as the reaction proceeds.

  • Catalyst Addition:

    • Add catalytic DMF (

      
      ). Critical: Do not add oxalyl chloride before DMF; the catalyst initiates the smooth evolution of gas.
      
  • Reagent Addition:

    • Cool the solution to

      
       (ice bath).
      
    • Add Oxalyl Chloride (

      
      ) dropwise via syringe over 15 minutes.
      
    • Observation: Vigorous gas evolution (

      
      ) will occur. Ensure the system is vented through a 
      
      
      
      scrubber.
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (

      
      ).
      
    • Stir for 2–3 hours. The solution should become homogenous and turn slightly yellow (characteristic of the acyl chloride).

  • In-Process Control (IPC) - The Methanol Quench:

    • Why: Acyl chlorides are difficult to visualize directly on TLC due to hydrolysis.

    • Method: Take a

      
       aliquot, quench into 
      
      
      
      anhydrous Methanol.
    • Analysis: Run TLC of the quench mixture against the starting acid. The product will appear as the methyl ester (usually higher

      
      , UV active).
      
    • Criteria:

      
       conversion of Acid to Methyl Ester indicates reaction completion.
      
  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at

      
      .
      
    • Azeotropic Purification: Re-dissolve the residue in anhydrous Toluene (

      
      ) and re-concentrate. This step is mandatory to remove chemically bound traces of Oxalyl Chloride and HCl.
      
    • Result: The product, 2-ethoxy-4-fluorobenzoyl chloride , is obtained as a pale yellow oil or low-melting solid.

Quality Control & Self-Validating Systems

Trustworthiness in chemical synthesis comes from rigorous validation. Do not assume the label on the bottle guarantees the outcome.

CheckpointMethodAcceptance Criteria
Start

-NMR (DMSO-

)
Confirm Acid proton (

) and Ethoxy quartet/triplet integrity.
In-Process TLC (MeOH Quench)Disappearance of Acid spot (

); Appearance of Ester (

).
Final

-NMR (

)
Single peak shift. Acid

signal often shifts

downfield in the Chloride form.
Final Reactivity TestReact a small sample with benzylamine. Immediate precipitate (benzamide) confirms active chloride.
Workflow Diagram

Process_Workflow Start Start: 2-Ethoxy-4-fluoro- benzoic Acid Reaction Reaction: Oxalyl Cl + DMF (cat) in DCM (0°C -> RT) Start->Reaction IPC IPC: Methanol Quench (Check for Methyl Ester) Reaction->IPC Decision Conversion >98%? IPC->Decision Decision->Reaction No (Stir longer) Workup Evaporation & Toluene Azeotrope Decision->Workup Yes Product Final Product: 2-Ethoxy-4-fluorobenzoyl Chloride Workup->Product

Figure 2: Operational workflow ensuring reaction completion and purity.

Alternative Method: Thionyl Chloride ( )[6][8]

For scale-up (>100g) where chromatography is avoided, Thionyl Chloride is often preferred despite the harsher conditions.

  • Reagent: Neat Thionyl Chloride (

    
    ) or 
    
    
    
    in Toluene.
  • Conditions: Reflux (

    
    ) for 4 hours.
    
  • Purification: Distillation.

  • Note: The ethoxy ether linkage is generally stable to

    
    , but prolonged reflux with high contaminant levels of HCl can risk dealkylation. The Oxalyl Chloride method (Section 3) is safer for preserving the ethoxy group.
    

Safety & Handling

  • Corrosivity: Both Oxalyl Chloride and the product are corrosive lachrymators. Handle only in a fume hood.

  • Gas Evolution: The reaction generates Carbon Monoxide (CO), a silent killer. Ensure the hood sash is low and airflow is active.

  • Hydrolysis: The product reacts violently with water to release HCl and regenerate the starting acid. Store under inert gas (Argon) in a sealed vessel at

    
    .
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (n.d.). Oxalyl Chloride Technical Bulletin. Retrieved from

  • Common Organic Chemistry. (2023). Reaction of Carboxylic Acids with Oxalyl Chloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117760758, 4-(2-Ethyl-4-fluorophenoxy)-3-fluorobenzoic acid. (Structural analogue data). Retrieved from

  • BenchChem. (2025).[2][3] Physical and chemical properties of 2-Fluorobenzoic acid. Retrieved from

Sources

Solubility of 2-Ethoxy-4-fluorobenzoyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Solvent Selection for 2-Ethoxy-4-fluorobenzoyl Chloride

CAS: 1443344-61-3 | Molecular Formula: C₉H₈ClFO₂ | M.W.: 202.61 g/mol [1]

Executive Summary & Chemical Context

2-Ethoxy-4-fluorobenzoyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of benzamide-based pharmaceuticals (e.g., glucose uptake inhibitors, antitumor aminopyrazolone derivatives).[1][2] As an acyl chloride, its "solubility" is a function of both thermodynamic miscibility and kinetic stability.[1]

Critical Directive: This compound does not possess a static solubility value in protic solvents.[1] In water, alcohols, or amines, it undergoes rapid nucleophilic acyl substitution (decomposition).[1] Therefore, solvent selection must prioritize chemical inertness (aprotic character) over simple polarity matching.[1]

Solubility & Reactivity Profile

The following table categorizes solvents based on their thermodynamic compatibility and chemical stability with 2-Ethoxy-4-fluorobenzoyl chloride.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility StatusStabilitySenior Scientist Notes
Halogenated Dichloromethane (DCM)High (>1.0 M)Stable Preferred. Excellent solvation due to polarizability.[1] Easily removed (

). Must be anhydrous.[1]
Ethers Tetrahydrofuran (THF)High (>1.0 M)Stable Preferred. Good for coupling reactions.[1][2] Caution: Commercial THF may contain peroxides or water; use inhibited/dry grade.[1]
Ethers 2-MeTHFHigh Stable Green alternative to THF.[1] Higher boiling point (

) allows for higher reaction temperatures.[1]
Aromatic TolueneModerate/High Stable Excellent for reflux reactions.[1] Lower polarity may require larger volumes for initial dissolution compared to DCM.[1]
Esters Ethyl Acetate (EtOAc)High Conditional Generally stable if strictly anhydrous.[1] Presence of ethanol (impurity) or water will trigger decomposition.[1]
Protic WaterDecomposes Unstable Reacts violently to form 2-Ethoxy-4-fluorobenzoic acid + HCl gas.[1]
Alcohols Methanol / EthanolDecomposes Unstable Rapidly converts to Methyl/Ethyl esters.[1] Note: Used intentionally for analytical quenching.
Dipolar Aprotic DMF / DMSOHigh Risk Avoid for storage. DMF can react to form Vilsmeier-type intermediates; DMSO can react violently with acid chlorides.[1] Use only if necessary for immediate reaction.

Mechanistic Insight: The "Solubility" Trap

Junior researchers often mistake the disappearance of the solid acid chloride in methanol for "solubility."[1] In reality, this is a chemical reaction.[1]

  • Thermodynamic Solvation (Inert Solvents): In DCM, the dipole-dipole interactions solvate the benzoyl chloride molecules without breaking bonds.[1] The 2-ethoxy group aids solubility in organic media by increasing lipophilicity.[1]

  • Reactive Dissolution (Protic Solvents): In Methanol, the solvent acts as a nucleophile.[1]

    
    
    The resulting solution contains the ester, not the chloride.[1][2]
    
Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: 2-Ethoxy-4-fluorobenzoyl chloride (Solid Reagent) Goal Goal: Dissolve for Reaction? Start->Goal ProticCheck Is the solvent Protic? (Water, MeOH, EtOH) Goal->ProticCheck AproticCheck Is the solvent Aprotic? ProticCheck->AproticCheck No Hydrolysis RAPID DECOMPOSITION Forms Acid + HCl ProticCheck->Hydrolysis Yes (Water) Alcoholysis RAPID REACTION Forms Ester + HCl ProticCheck->Alcoholysis Yes (Alcohol) DCM Dichloromethane (DCM) Recommended for ambient rxns AproticCheck->DCM Halogenated THF THF / 2-MeTHF Recommended for coupling AproticCheck->THF Ether Toluene Toluene Recommended for reflux AproticCheck->Toluene Aromatic

Caption: Decision logic for solvent selection. Red pathways indicate chemical degradation; Grey pathways indicate stable solvation.[1]

Experimental Protocols

Protocol A: Preparation of a Standard Solution (1.0 M in DCM)

Use this protocol for Schotten-Baumann type acylations or Friedel-Crafts reactions.[1]

Prerequisites:

  • Glassware: Oven-dried (

    
     for >2 hrs), cooled under 
    
    
    
    flow.
  • Solvent: Anhydrous Dichloromethane (water content <50 ppm).[1]

Step-by-Step:

  • Inert Setup: Purge a septum-capped volumetric flask with dry Nitrogen or Argon for 5 minutes.[1]

  • Weighing: Rapidly weigh 2.03 g (10 mmol) of 2-Ethoxy-4-fluorobenzoyl chloride.

    • Note: The compound is a lachrymator and hydrolyzes in moist air.[1] Minimize exposure time.

  • Transfer: Transfer the solid to the flask.

  • Dissolution: Add approximately 5 mL of anhydrous DCM via syringe through the septum. Swirl gently. The solid should dissolve instantly to form a clear, colorless to pale yellow solution.[1]

    • Observation: If the solution turns cloudy or emits white fumes, moisture has entered, generating HCl gas.[1]

  • Finalize: Dilute to the 10 mL mark with DCM. Store at

    
     and use within 24 hours.[1]
    
Protocol B: Analytical Monitoring (The "Quench" Method)

Direct injection of acid chlorides into HPLC/LCMS is bad practice (degrades column, erratic results).[1][2] You must derivatize it first.[1]

Step-by-Step:

  • Sampling: Take

    
     of the reaction mixture (containing the acid chloride).
    
  • Quenching: Dispense into a vial containing

    
     of HPLC-grade Methanol.
    
  • Reaction: Wait 1 minute. The acid chloride converts to Methyl 2-ethoxy-4-fluorobenzoate .[1]

  • Analysis: Inject this sample into the LCMS.

  • Interpretation: Look for the mass of the methyl ester (M.W. ~198 + 1), not the chloride.[1]

    • Equation:

      
      [1][2]
      
Diagram 2: Analytical Workflow (LCMS Sample Prep)

QuenchProtocol Sample Reaction Aliquot (Acid Chloride) Quench Add Methanol (Excess) Sample->Quench Conversion In-situ Derivatization (R-COCl -> R-COOMe) Quench->Conversion Fast (<1 min) LCMS LCMS Analysis Detect Methyl Ester Conversion->LCMS Inject

Caption: Correct workflow for analyzing acid chlorides via LCMS to avoid column damage and ambiguous data.

Handling & Storage

  • Storage: Store at

    
     under an inert atmosphere (Argon preferred over Nitrogen due to density).
    
  • Container: Tightly sealed glass vial with a PTFE-lined cap.[1] Do not use metal containers (corrosion risk).[1]

  • Signs of Degradation:

    • Formation of white crust (Benzoic acid derivative).[1]

    • Acrid smell of HCl upon opening.[1]

    • Increased pressure in the vial (due to HCl gas generation).[1]

References

  • Synthesis of 2-Ethoxy-4-fluorobenzoic acid derivatives: World Intellectual Property Organization, WO2020005935A1, "Glucose uptake inhibitors".[1] (Describes the use of the acid precursor and coupling conditions).

  • General Acid Chloride Handling: Fisher Scientific, Safety Data Sheet for Fluorobenzoyl Chlorides. (Provides hazard and storage class data).

  • Chemical Identity: Rieke Metals, Product Catalog for 2-Ethoxy-4-fluorobenzoyl chloride (CAS 1443344-61-3).[1]

  • Reaction Mechanisms: Chemistry LibreTexts, "Reactions of Acyl Chlorides with Alcohols". (Mechanistic grounding for the incompatibility with protic solvents).

Sources

Navigating the Hazards of Fluorinated Benzoyl Chlorides: A Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of the Reagent

In drug discovery and agrochemical synthesis, fluorinated benzoyl chlorides are indispensable. The fluorine atom serves as a bioisostere, enhancing metabolic stability and lipophilicity, while the acyl chloride moiety acts as a high-energy electrophile for Friedel-Crafts acylations and amide couplings.

However, this utility comes at a cost. The very electron-withdrawing nature of fluorine that makes these compounds valuable also amplifies their reactivity. Unlike standard benzoyl chloride, fluorinated analogs often exhibit accelerated hydrolysis rates and distinct thermal decomposition profiles. This guide moves beyond the static text of an SDS to provide a dynamic, mechanistic understanding of handling these reagents safely.

Chemical Nature & Reactivity Profile

To handle these compounds safely, one must understand the electronic forces at play.

The Fluorine Effect

Fluorine is the most electronegative element. When attached to the benzene ring, it exerts a strong inductive effect (


), pulling electron density away from the ring and, by extension, the carbonyl carbon.
  • Consequence: The carbonyl carbon becomes significantly more electrophilic (positive character) than in non-fluorinated benzoyl chloride.

  • Safety Implication: Reaction with nucleophiles—including water in the atmosphere or skin—is more rapid and violent.

Hydrolysis Mechanism (The Primary Hazard)

Upon contact with moisture, these compounds undergo nucleophilic acyl substitution. The leaving group is chloride (


), which immediately protonates to form hydrochloric acid (

).

Note on HF Formation: Under standard hydrolysis conditions (room temperature, contact with water/skin), the


 bond on the aromatic ring remains stable. The primary chemical burn hazard is Hydrochloric Acid (HCl), not Hydrofluoric Acid (HF).  HF is generally only released during thermal decomposition (fire).
Visualization: Reactivity Pathways

The following diagram illustrates the divergent hazards based on the scenario (Hydrolysis vs. Combustion).

ReactivityPathways Reagent Fluorinated Benzoyl Chloride (R-Ph-COCl) Moisture Moisture/Skin Contact (Hydrolysis) Reagent->Moisture Ambient Temp Fire Thermal Decomposition (>500°C) Reagent->Fire High Heat Intermed Tetrahedral Intermediate Moisture->Intermed HCl HCl Gas/Mist (PRIMARY BURN HAZARD) Fire->HCl HF Hydrogen Fluoride (HF) (Systemic Toxin) Fire->HF COF2 Carbonyl Fluoride (Toxic Gas) Fire->COF2 Benzoic Fluorinated Benzoic Acid (Solid residue) Intermed->Benzoic Intermed->HCl

Caption: Figure 1. Divergent hazard pathways. Routine exposure results in HCl burns; thermal events introduce HF risks.

Critical Hazard Analysis (GHS Interpretation)

The Safety Data Sheet (SDS) for compounds like 4-Fluorobenzoyl chloride (CAS: 403-43-0) or Pentafluorobenzoyl chloride (CAS: 2251-50-5) will list specific GHS codes. Here is the translational analysis for the bench scientist.

GHS ClassificationHazard StatementTechnical Translation & Reality
Skin Corr.[1][2] 1B Causes severe skin burns and eye damage.Action: The compound reacts with skin moisture to generate concentrated HCl inside the tissue. The damage is immediate and necrotic.
Eye Dam. 1 Causes serious eye damage.Action: Lachrymator. Vapors alone can cause corneal clouding. Full-seal goggles are mandatory; safety glasses are insufficient.
EUH014 Reacts violently with water.[3]Action: Never use water to clean a spill of the pure substance. It will create an acid mist cloud.
Acute Tox. 4 Harmful if swallowed/inhaled.Action: Systemic toxicity is secondary to the corrosive damage, but fluorinated organics can have specific neuro/nephrotoxicity if absorbed.

Comparative Physical Data

Compound CAS BP (°C) FP (°C) State (RT)
4-Fluorobenzoyl chloride 403-43-0 82 (20 mmHg) 82 Liquid
Pentafluorobenzoyl chloride 2251-50-5 158 >100 Liquid

| Benzoyl chloride (Ref) | 98-88-4 | 197 | 72 | Liquid |

Data Source: Sigma-Aldrich SDS & PubChem [1, 2].

Operational Handling Protocol

This protocol utilizes a "Self-Validating" approach where every step includes a check to prevent failure.

A. Engineering Controls[5]
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).

  • Secondary: Schlenk line or Nitrogen-purged glovebox for high-purity transfer (prevents hydrolysis and quality loss).

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles (Vented is unacceptable).

  • Hands:

    • Splash Protection: Standard Nitrile (4 mil).

    • Immersion/Spill Cleanup: Laminate film (e.g., Silver Shield/4H). Fluorinated solvents and acid chlorides can permeate thin nitrile.

  • Respiratory: If working outside a hood (emergency only), a Full-Face Respirator with ABEK (Acid Gas/Organic Vapor) cartridges is required.

C. Transfer Workflow (The "Dry" Technique)
  • Validation: Check glassware for star cracks and moisture. Flame-dry or oven-dry glassware before use.

  • Pressure Equalization: Never withdraw liquid from a sealed bottle without an inert gas inlet (balloon or N2 line) to prevent vacuum lock and sudden splashing.

  • Syringe Technique: Use glass syringes with Luer-lock needles. Plastic syringes may swell or degrade if the fluorinated aromatic interacts with the plunger seal.

D. Quenching & Waste Disposal
  • The Golden Rule: Never add water to the acid chloride.

  • Protocol:

    • Prepare a flask with ice water and a base (Sodium Bicarbonate or NaOH).

    • Dilute the waste acid chloride in a non-reactive solvent (e.g., Toluene or DCM).

    • Add the diluted acid chloride dropwise to the stirred alkaline ice bath.

    • Validation: Check pH to ensure neutrality (pH 6-8) before disposal as organic waste.

Emergency Response: The "Fluorine" Distinction

This section corrects a common misconception regarding Calcium Gluconate.

Scenario A: Skin/Eye Exposure (Liquid/Vapor)
  • Mechanism: Hydrolysis to HCl.

  • Response:

    • Immediate Irrigation: Flush with water for 15 minutes.

    • Do NOT use Calcium Gluconate: Unless there is evidence of HF generation (see Scenario B), Calcium Gluconate is unnecessary for pure benzoyl chloride burns and may delay effective irrigation. Treat as a hydrochloric acid burn.

    • Seek Medical Attention: For any eye exposure or significant skin coverage.

Scenario B: Thermal Decomposition (Fire)
  • Mechanism: If the lab is on fire, the C-F bonds break. HF gas is released.

  • Response:

    • Evacuate: Do not fight a large fire involving fluorinated organics without SCBA.

    • Firefighting Media: CO2 or Dry Chemical. Avoid Water Jets (causes violent scattering and acid generation).

    • Medical: If smoke/fumes were inhaled or skin was exposed to soot/debris, assume HF exposure. Now, Calcium Gluconate protocols apply.

Visualized Emergency Decision Logic

EmergencyLogic Start Emergency Event Type Identify Event Type Start->Type Spill Liquid Spill/Splash Type->Spill Fire Fire/Thermal Decomp Type->Fire SpillAction 1. Absorb with Dry Sand/Vermiculite 2. Do NOT use water 3. Treat burns as HCl (Water flush) Spill->SpillAction FireAction 1. Evacuate 2. Use CO2/Dry Chem 3. Assume HF Release Fire->FireAction Medical Medical Evaluation: Monitor for Pulmonary Edema (Delayed) SpillAction->Medical FireAction->Medical

Caption: Figure 2. Decision matrix distinguishing standard corrosive response from thermal HF risks.

References

  • PubChem. (2023). Compound Summary: Pentafluorobenzoyl chloride.[2][3] National Library of Medicine. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (2020). SOP: Acid Chlorides. UCLA Environment, Health & Safety.[4][5] Retrieved from [Link] (Note: Generalized SOP for Acid Chlorides).

  • Ellis, D. A., et al. (2001).[6] Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321–324. (Foundational text on thermal degradation of fluorinated organics).

Sources

Technical Deep Dive: The 2-Ethoxy-4-Fluorophenyl Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 2-Ethoxy-4-fluorophenyl moiety, a specialized pharmacophore used in modern medicinal chemistry to optimize metabolic stability, solubility, and receptor-ligand binding kinetics.

Executive Summary

The 2-ethoxy-4-fluorophenyl moiety represents a "privileged substructure" in small molecule drug discovery. It is frequently employed during the lead optimization phase to solve specific multiparametric challenges:

  • Metabolic Blocking: The para-fluorine atom blocks the primary site of CYP450-mediated oxidative metabolism (aromatic hydroxylation).

  • Conformational Control: The ortho-ethoxy group introduces steric bulk that forces the phenyl ring out of coplanarity with its scaffold (biaryl twist), often improving selectivity by reducing "flat" promiscuous binding.

  • Lipophilic Tuning: The ethoxy group fills hydrophobic pockets more effectively than a methoxy group while maintaining better solubility than larger alkoxy chains (propoxy/isopropoxy).

This guide details the physicochemical rationale, synthetic access, and application of this moiety, exemplified by Factor Quinolinone Inhibitors (FQIs) and kinase inhibitors.

Physicochemical & Structural Rationale[1]

The "Ortho-Para" Synergy

The success of this moiety lies in the synergistic effect of its substituents. A naked phenyl ring is often a "metabolic liability" and a "binding entropy penalty."

FeatureSubstituentMechanism of Action
Metabolic Stability 4-Fluoro (-F) The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the para position blocks the most reactive site for CYP450 oxidation, extending half-life (

).
Electronic Modulation 4-Fluoro (-F) Acts as an electron-withdrawing group (EWG) via induction (

) but electron-donating via resonance. This lowers the electron density of the ring compared to a simple alkoxy-phenyl, potentially reducing oxidation potential.
Conformational Lock 2-Ethoxy (-OEt) The ethoxy group at the ortho position creates steric clash with the core scaffold. This induces a dihedral twist (typically 30–60°), locking the molecule into a bioactive conformation and reducing the entropic cost of binding.
Hydrophobic Fill 2-Ethoxy (-OEt) The ethyl tail extends into solvent-accessible hydrophobic pockets. It is often superior to a methoxy group (too small) or a trifluoromethoxy group (too lipophilic/electron-withdrawing).
Graphviz Diagram: SAR Design Logic

The following diagram illustrates the decision matrix leading to the selection of the 2-ethoxy-4-fluorophenyl moiety.

SAR_Logic Problem Lead Compound Liability: High Clearance & Low Selectivity Step1 Strategy 1: Block Metabolism Problem->Step1 Step2 Strategy 2: Induce Twist Problem->Step2 Sol1 Add Para-Fluoro (4-F) (Blocks CYP oxidation) Step1->Sol1 Sol2 Add Ortho-Ethoxy (2-OEt) (Steric bulk + Lipophilicity) Step2->Sol2 Result Optimized Moiety: 2-Ethoxy-4-Fluorophenyl Sol1->Result Sol2->Result Outcome Outcome: Increased t1/2 Improved Selectivity (Atropisomer control) Result->Outcome

Caption: SAR optimization flow transforming a labile phenyl ring into the robust 2-ethoxy-4-fluorophenyl pharmacophore.

Synthetic Methodologies

Access to this moiety is typically achieved via Suzuki-Miyaura cross-coupling using the commercially available boronic acid, or via SNAr / Alkylation sequences.

Primary Route: Suzuki Coupling

This is the industry standard for attaching the moiety to heteroaromatic scaffolds (e.g., quinolines, pyrimidines).

Reagents:

  • Building Block: (2-Ethoxy-4-fluorophenyl)boronic acid [CAS: 480438-58-2].

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

Detailed Protocol: Preparation of Boronic Acid Precursor

If the boronic acid is not in stock, it can be synthesized from 4-fluorophenol or 1-bromo-2,4-difluorobenzene. Below is a high-purity protocol starting from 2-ethoxy-4-fluorobromobenzene .

Step-by-Step Methodology:

  • Starting Material: Charge a dry 3-neck flask with 1-bromo-2-ethoxy-4-fluorobenzene (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature monitoring.

  • Lithiation: Add n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling.

    • Observation: The solution may turn slightly yellow. Stir for 1 hour at -78 °C.

  • Boron Capture: Add Triisopropyl borate (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) overnight. The mixture will become a white slurry (lithium borate salt).

  • Hydrolysis: Quench with 2N HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Acetonitrile/Water to yield (2-ethoxy-4-fluorophenyl)boronic acid as a white solid.

Graphviz Diagram: Synthetic Workflow

Synthesis_Route SM 1-Bromo-2-ethoxy- 4-fluorobenzene Li Lithiation (n-BuLi, -78°C) SM->Li Inter Aryl-Li Species Li->Inter Borate Boron Capture (B(OiPr)3) Inter->Borate Acid Hydrolysis (HCl) Borate->Acid Product (2-Ethoxy-4-fluorophenyl) boronic acid Acid->Product

Caption: Lithium-halogen exchange route for synthesizing the key boronic acid building block.

Case Study: Factor Quinolinone Inhibitors (LSF)

The most prominent recent application of this moiety is in the development of Factor Quinolinone Inhibitors (FQIs) targeting the transcription factor LSF (TFCP2) , a novel target for Hepatocellular Carcinoma (HCC).

The Challenge

Early lead compounds (e.g., FQI-1) contained a 1,3-benzodioxole (methylenedioxy) ring.

  • Liability: Benzodioxoles are notorious "structural alerts" in drug development. They can be metabolized to reactive ortho-quinones or carbenes, leading to mechanism-based inhibition (MBI) of CYP450 enzymes and potential hepatotoxicity.

The Solution

Researchers replaced the benzodioxole with the 2-ethoxy-4-fluorophenyl ring (Compound 3 in J. Med.[1][2] Chem. studies).[1][2][3][4][5]

ParameterBenzodioxole Lead2-Ethoxy-4-Fluoro AnalogImpact
CYP Inhibition High (MBI risk)LowSafety Improved
Potency (GI50) ~140 nM~20-50 nMPotency Increased
Solubility LowModerateBioavailability Improved

Mechanism: The 2-ethoxy group mimics the space-filling properties of the dioxole ring but without the metabolic liability. The 4-fluoro group prevents rapid clearance of the new phenyl ring.

Broader Applications: Kinase & GPCR Tuning

PI3K Inhibitors

In the development of PI3K


 inhibitors (e.g., Patent US10336759B2), the 2-ethoxy-6-fluoro  pattern (often with a 3- or 5-chloro) is used to tune the dihedral angle of the aryl ring relative to the adenine-binding scaffold. This "twist" creates high selectivity for the delta isoform over alpha/beta isoforms by exploiting subtle differences in the non-conserved regions of the ATP binding pocket.
5-HT2C Agonists

In serotonin receptor agonists (e.g., US10407381B2), the 2-ethoxy-4-fluorophenyl group is attached to a cyclopropylmethanamine core.[6]

  • Role: The ethoxy oxygen likely acts as a weak hydrogen bond acceptor for specific serine/threonine residues in the GPCR transmembrane bundle, while the fluorine modulates the pKa of the amine (via through-space electrostatic effects) and improves CNS penetration by increasing lipophilicity (LogD).

References

  • Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. Journal of Medicinal Chemistry. (Key FQI-1 optimization study). [1]

  • Salts and processes of preparing a PI3K inhibitor. U.S. Patent US10336759B2. (Describes synthesis of 2-ethoxy-6-fluoro derivatives).

  • Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. U.S. Patent US10407381B2. (Application in GPCR ligand design).

  • 2-Ethoxy-4-fluorophenylboronic acid Product Data. Sigma-Aldrich / Merck. (Physicochemical data and commercial availability).[7]

  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 2011. (General reference for F/OEt substitution logic).

Sources

Strategic Sourcing & Technical Validation: 2-Ethoxy-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1233541-55-3 | Molecular Formula: C₉H₉FO₃ | MW: 184.16 g/mol

Executive Summary

2-Ethoxy-4-fluorobenzoic acid is a specialized fluorinated building block increasingly critical in the development of GLUT3-specific inhibitors for glioblastoma treatment and metabolic disease modulation. Unlike commodity benzoates, this scaffold presents unique sourcing challenges due to the specific regiochemistry of the ethoxy/fluoro substituents.

This guide provides a technical framework for researchers to evaluate suppliers, understand synthetic impurity profiles, and implement robust Quality Control (QC) protocols. It moves beyond simple catalog listings to ensure "fit-for-purpose" procurement in high-stakes drug discovery.

Part 1: Chemical Profile & Criticality

The strategic value of 2-Ethoxy-4-fluorobenzoic acid lies in its ability to modulate lipophilicity (via the ethoxy group) while blocking metabolic oxidation at the para-position (via the fluorine atom).

Structural Utility in Medicinal Chemistry[2]
  • Metabolic Stability: The C4-Fluorine atom blocks P450-mediated hydroxylation, extending the half-life of the parent scaffold.

  • Conformational Locking: The C2-Ethoxy group often creates an intramolecular hydrogen bond or steric clash with the carbonyl, locking the conformation and improving binding affinity in kinase or transporter pockets (e.g., GLUT3).

  • Solubility: The ethoxy ether linkage improves solubility in organic solvents compared to the hydroxy precursor, facilitating downstream coupling reactions (e.g., amide coupling).

Key Application Domain:

  • Oncology: Intermediate for GLUT3 (SLC2A3) inhibitors used in targeting glycolytic addiction in glioblastoma multiforme (GBM).

  • Metabolic Disorders: Building block for PPAR agonists and glucose uptake modulators.

Part 2: Synthetic Routes & Impurity Profiling

Understanding how the supplier manufactures the compound is the only way to predict the impurities in your Certificate of Analysis (CoA).

Route A: Alkylation of 4-Fluoro-2-hydroxybenzoic Acid (High Purity)

This is the preferred route for pharmaceutical-grade materials as it avoids regioisomeric mixtures.

  • Starting Material: 4-Fluoro-2-hydroxybenzoic acid (CAS 65145-13-3).

  • Reagent: Ethyl Iodide (EtI) or Diethyl Sulfate.

  • Mechanism: Williamson Ether Synthesis.

  • Critical Impurities:

    • Unreacted Phenol: Traces of starting material (detectable by colorimetric FeCl₃ test or HPLC).

    • Ethyl Ester (Over-alkylation): Formation of Ethyl 2-ethoxy-4-fluorobenzoate. This must be hydrolyzed back to the acid, but incomplete hydrolysis leaves ester impurities.

Route B: Nucleophilic Aromatic Substitution ( ) (Industrial/Bulk)

Used for cost reduction in kilogram-scale batches but carries higher risk of isomers.

  • Starting Material: 2,4-Difluorobenzoic acid (CAS 1583-58-0).

  • Reagent: Sodium Ethoxide (NaOEt).

  • Mechanism:

    
     displacement of fluoride.
    
  • Critical Impurities:

    • Regioisomer: 4-Ethoxy-2-fluorobenzoic acid. The 4-position is often sterically favored for attack, while the 2-position is electronically activated. Separation of these isomers is difficult and requires high-plate-count chromatography.

Visualization: Synthetic Logic & Impurity Origins

Synthesis_Impurity_Logic Start_A 4-Fluoro-2-hydroxybenzoic acid (CAS 65145-13-3) Process_A Alkylation (EtI/K2CO3) + Hydrolysis Start_A->Process_A Start_B 2,4-Difluorobenzoic acid (CAS 1583-58-0) Process_B SnAr (NaOEt) High Temp Start_B->Process_B Product 2-Ethoxy-4-fluorobenzoic acid (Target) Process_A->Product Major Impurity_A1 Impurity: Ethyl Ester (Incomplete Hydrolysis) Process_A->Impurity_A1 Side Rxn Process_B->Product Mixture Impurity_B1 Impurity: 4-Ethoxy isomer (Regio-defect) Process_B->Impurity_B1 Competitive

Caption: Comparison of Synthetic Routes. Route A (Alkylation) is preferred for medicinal chemistry due to predictable impurity profiles, whereas Route B (


) risks difficult-to-separate regioisomers.

Part 3: Supplier Evaluation Framework

For CAS 1233541-55-3, suppliers generally fall into two categories: Stock-Holding (Tier 1) and Aggregators/Custom Synthesis (Tier 2).

Supplier Decision Matrix
FeatureTier 1: Validated StockTier 2: Aggregators/Custom
Primary Vendors BLD Pharm, Key Organics, Amadis Chemical ChemSpace, MolCore, eMolecules
Lead Time 1–5 Days2–6 Weeks (Synthesis required)
Purity Claim Typically >97% (HPLC)Varies (Often "Target" purity)
Documentation Batch-specific H-NMR & LC-MS available immediately.Generic example COA only.
Risk Low (Material exists)High (Synthesis failure or delay)
Recommended Procurement Strategy
  • Discovery Phase (<5g): Prioritize BLD Pharm or Key Organics . The premium price is worth the guaranteed structure confirmation.

  • Scale-Up (>100g): Request a "retest" of the specific batch from Tier 1 suppliers. If unavailable, contract a custom synthesis house (e.g., WuXi, ChemPartner) using Route A explicitly to ensure isomer purity.

Part 4: Quality Control & Validation Protocols

Do not rely solely on the vendor's CoA. The following self-validating protocols are required upon receipt.

Identity Verification (NMR)

The H-NMR spectrum is distinct. Based on patent literature (WO2020005935A1), look for:

  • Aromatic Region: A doublet of doublets (dd) around 8.21 ppm (H-6, deshielded by carboxyl).

  • Ethoxy Group: A quartet (~4.31 ppm) and a triplet (~1.5 ppm).

  • Missing Peaks: Absence of phenolic OH (would appear >10 ppm if precursor remains).

Purity Analysis (HPLC-UV)

Standardize on a generic gradient to separate the acid from the potential ethyl ester impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 210 nm (amide/carbonyl).

  • Pass Criteria: Main peak >98% area. No single impurity >0.5%.

Workflow Visualization: QC Decision Tree

QC_Workflow Receipt Receive Shipment (CAS 1233541-55-3) Visual Visual Inspection (White/Beige Solid?) Receipt->Visual NMR 1H-NMR (DMSO-d6 or CDCl3) Visual->NMR Check_NMR Isomer Check: Is H-6 at ~8.2 ppm? NMR->Check_NMR HPLC HPLC-UV Purity Check_NMR->HPLC Yes Reject QUARANTINE / RETURN Check_NMR->Reject No (Wrong Isomer) Check_HPLC Purity > 98%? HPLC->Check_HPLC Approve RELEASE for Synthesis Check_HPLC->Approve Yes Check_HPLC->Reject No (Impurity High)

Caption: QC Decision Tree ensuring exclusion of regioisomers (via NMR) and chemical impurities (via HPLC) before releasing the compound for downstream synthesis.

References

  • World Intellectual Property Organization (WIPO). (2020). WO2020005935A1 - Glucose Uptake Inhibitors. (Source for NMR data and application in GLUT3 inhibition). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Fluoro-2-hydroxybenzoic acid (Precursor).Link

  • BLD Pharm. (2024). Product Detail: 2-Ethoxy-4-fluorobenzoic acid (CAS 1233541-55-3).[1][2][3][4][5]Link

  • Key Organics. (2024). Product Detail: 2-Ethoxy-4-fluorobenzoic acid.[1][2][3][4][5][6][7]Link

Sources

Methodological & Application

Synthesis of 2-Ethoxy-4-fluorobenzoyl chloride using thionyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The conversion of 2-ethoxy-4-fluorobenzoic acid to its corresponding acid chloride, 2-ethoxy-4-fluorobenzoyl chloride , is a pivotal activation step in the synthesis of fluorinated pharmacophores. While thionyl chloride (


) is a ubiquitous reagent, the specific electronic and steric environment of the 2-ethoxy-4-fluoro motif requires a tailored protocol to maximize yield and minimize dealkylation byproducts.

This guide provides a robust, scalable protocol utilizing Dimethylformamide (DMF) catalysis to overcome the reduced electrophilicity of the carbonyl carbon caused by the ortho-ethoxy resonance donation. We emphasize a "mild-heat" approach and azeotropic workup to preserve the ether functionality while ensuring complete conversion.

Critical Safety & Material Pre-requisites

Hazard Class: DANGER

  • Thionyl Chloride (

    
    ):  Reacts violently with water/moisture to release 
    
    
    
    and
    
    
    . Corrosive and lachrymator.[1][2]
  • Hydrofluoric Acid (Potential): While unlikely in this specific transformation, degradation of fluorinated aromatics under extreme conditions can release fluoride ions.

  • Gas Evolution: This reaction generates stoichiometric quantities of

    
     (toxic gas) and 
    
    
    
    (corrosive gas).

Mandatory Engineering Controls:

  • Gas Scrubber: The reaction vessel outlet must be connected to a scrubbing system (e.g., a trap containing 10% NaOH solution) to neutralize evolved gases. Do not vent directly into the fume hood exhaust without trapping.

  • Anhydrous Conditions: All glassware must be oven-dried (

    
     for >2 hours). Reagents must be anhydrous; moisture initiates immediate hydrolysis of the product back to the starting material.
    

Reaction Mechanism: The Vilsmeier-Haack Pathway

Standard thionyl chloride reactions can be sluggish with electron-rich aromatic acids. The ortho-ethoxy group donates electron density into the carbonyl (via resonance), making it less susceptible to nucleophilic attack.

We utilize DMF as a nucleophilic catalyst. It reacts with


 to form the highly reactive Chloroiminium species (Vilsmeier reagent) , which activates the carboxylic acid far more rapidly than 

alone.

G DMF DMF (Catalyst) Vilsmeier Chloroiminium (Active Catalyst) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier Activated Activated Acyl Intermediate Vilsmeier->Activated + Acid - HCl Acid 2-Ethoxy-4-fluorobenzoic Acid Acid->Activated Product 2-Ethoxy-4-fluorobenzoyl Chloride Activated->Product Cl- Attack Regenerates DMF Byproducts SO2 (g) + HCl (g) Activated->Byproducts Product->DMF Catalyst Turnover

Figure 1: Catalytic cycle showing the activation of the carboxylic acid by the in-situ generated Vilsmeier reagent.

Experimental Protocol

Scale: 10.0 g (Starting Material) Expected Yield: >95% (Quantitative conversion is typical)

Materials Table
ReagentMW ( g/mol )Equiv.[3][4]AmountRole
2-Ethoxy-4-fluorobenzoic acid ~184.161.010.0 gSubstrate
Thionyl Chloride (

)
118.973.0~11.8 mLReagent/Solvent
DMF (Anhydrous) 73.090.05~0.2 mLCatalyst
Toluene (Anhydrous) 92.14-50 mLSolvent/Chaser
Step-by-Step Methodology
Phase 1: Setup and Addition[5]
  • Apparatus: Equip a 100 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Top the condenser with a drying tube (

    
    ) connected to the NaOH gas scrubber.
    
  • Solvation: Charge the RBF with 2-Ethoxy-4-fluorobenzoic acid (10.0 g). Add Toluene (30 mL) to create a suspension.

    • Expert Insight: While neat

      
       can be used, using Toluene as a co-solvent moderates the reaction temperature and prevents localized overheating which could cleave the ethoxy ether.
      
  • Catalyst: Add DMF (0.2 mL) directly to the suspension.

  • Controlled Addition: Add Thionyl Chloride (11.8 mL) dropwise via the addition funnel over 15–20 minutes at Room Temperature (RT).

    • Observation: You will observe immediate gas evolution (

      
      ). The suspension will begin to clear as the acid chloride forms (which is soluble in toluene).
      
Phase 2: Reaction & Optimization
  • Induction: Stir at RT for 30 minutes.

  • Thermal Activation: Slowly heat the mixture to 60°C .

    • Critical Parameter: Do NOT reflux aggressively (boiling point of

      
       is 76°C). Maintaining 60°C is sufficient for conversion while protecting the sensitive ethyl ether bond from acid-catalyzed cleavage.
      
  • Monitoring: Stir at 60°C for 2–3 hours. The reaction is complete when gas evolution ceases and the solution becomes homogenous/clear.[6]

    • Validation: Take a small aliquot, blow dry with

      
      , and dissolve in 
      
      
      
      for H-NMR. Disappearance of the acidic proton (>10 ppm) confirms completion.
Phase 3: Workup (The "Chaser" Technique)
  • Evaporation: Cool to RT. Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess

    
     and the bulk of the toluene.[3]
    
    • Note: The bath temperature should not exceed 50°C.

  • Azeotropic Purification: Add fresh Anhydrous Toluene (30 mL) to the residue and re-evaporate. Repeat this step 2 times .

    • Why? This "chaser" technique azeotropically drags out trace thionyl chloride and dissolved

      
      , which is crucial for the stability of the product. Residual 
      
      
      
      can degrade the product upon storage.
  • Final Isolation: Dry the resulting oil under high vacuum (0.1 mmHg) for 1 hour to yield the crude 2-Ethoxy-4-fluorobenzoyl chloride .

Characterization & Quality Control

The product is typically a pale yellow to colorless oil. It hydrolyzes rapidly in air; store under inert atmosphere.

MethodExpected Signal / ObservationInterpretation
IR Spectroscopy ~1775 cm⁻¹ (Strong, Sharp) C=O Stretch (Acyl Chloride). Significantly shifted from the acid C=O (~1680 cm⁻¹).
H-NMR Absence of broad singlet >10 ppm Confirms consumption of carboxylic acid -OH.
H-NMR Quartet ~4.1 ppm, Triplet ~1.4 ppmEthoxy group integrity (Confirming no dealkylation).
Physical State Liquid / Low-melting solidIf solid, MP will be lower than the parent acid.

Process Workflow Diagram

Workflow Start Start: 10g Substrate in Toluene Add Add DMF (Cat) + Dropwise SOCl2 Start->Add React Heat to 60°C (2-3 Hours) Add->React Check Gas Evolution Stops? Clear Solution? React->Check Check->React No (Continue Heating) Evap Rotovap: Remove SOCl2 (Bath < 50°C) Check->Evap Yes Chase Azeotrope with Toluene (2x 30mL) Evap->Chase Final Product: 2-Ethoxy-4-fluorobenzoyl Chloride (Oil) Chase->Final

Figure 2: Operational workflow for the synthesis and purification of the acid chloride.

Troubleshooting & Expert Tips

  • Issue: Product turns dark/black.

    • Cause: Overheating or presence of moisture leading to decomposition.

    • Solution: Ensure temperature does not exceed 65°C. Check inert gas lines.

  • Issue: Solid precipitates during reaction.

    • Cause: This is likely the Vilsmeier intermediate (catalytic species) or the hydrochloride salt of DMF if used in excess. It should redissolve. If the starting material precipitates, add more Toluene.

  • Storage: Acid chlorides are not stable for long-term storage. Use immediately in the subsequent coupling reaction (e.g., Esterification or Amidation). If storage is necessary, seal under Argon in a freezer (-20°C).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic foundation of Nucleophilic Acyl Substitution).
  • Organic Syntheses. Coll. Vol. 8, p. 498 (1993); Vol. 68, p. 83 (1990). "N,N-Diethyl-2-methoxybenzamide".[3] Link (Protocol precedent for alkoxy-benzoic acid conversion using SOCl2/DMF).

  • Greenberg, J. A., & Sammakia, T. (2017).[7] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride". The Journal of Organic Chemistry, 82(6), 3245–3251. Link (Discussion on stability of esters/ethers in thionyl chloride).

  • BenchChem. "A Comparative Guide to the Synthesis of 2-(4-Phenylbenzoyl)benzoyl Chloride". Link (General protocols for substituted benzoyl chlorides).

Sources

Protocol for the Synthesis of 2-Ethoxy-4-fluorobenzoyl Chloride from 2-Ethoxy-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as pivotal building blocks for the construction of esters, amides, and ketones, which are functional groups frequently found in active pharmaceutical ingredients (APIs). This application note provides detailed, field-proven protocols for the conversion of 2-ethoxy-4-fluorobenzoic acid to its corresponding acid chloride, 2-ethoxy-4-fluorobenzoyl chloride. We present two robust methods utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), respectively. The guide explains the mechanistic rationale behind reagent selection, provides step-by-step experimental procedures, and outlines critical safety and handling protocols necessary for successful and safe execution.

Introduction and Strategic Importance

The synthesis of complex organic molecules, particularly in the realm of drug discovery and development, demands efficient and high-yielding chemical transformations. The conversion of a stable carboxylic acid to a highly reactive acyl chloride is a cornerstone of this process. The resulting acyl chloride is a powerful electrophile, primed for nucleophilic acyl substitution reactions. 2-Ethoxy-4-fluorobenzoyl chloride, derived from its parent carboxylic acid, is an important intermediate for creating a variety of derivatives for screening and development. The choice of chlorinating agent is critical and depends on the substrate's sensitivity, desired purity, and reaction scale. The primary advantage of using reagents like thionyl chloride and oxalyl chloride is the formation of gaseous byproducts, which simplifies purification significantly.[1][2]

Comparative Analysis of Chlorinating Agents

While several reagents can effect this transformation, thionyl chloride and oxalyl chloride are the most prevalent in laboratory and industrial settings. Their selection is a strategic decision based on several factors.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity High; often requires heating/reflux.[3]Very high; reactions are often rapid at 0 °C or RT.
Byproducts SO₂ (gas), HCl (gas).[4]CO (gas), CO₂ (gas), HCl (gas).[5]
Catalyst Often used neat or with a non-polar solvent.Catalytic N,N-dimethylformamide (DMF) is typically required.[3]
Conditions Harsher (reflux). Can lead to side reactions with sensitive substrates.Milder (0 °C to RT). Preferred for substrates with sensitive functional groups.[5]
Work-up Removal of excess reagent and solvent by distillation/evaporation.[6]Removal of solvent and volatiles by evaporation.[5]
Considerations Cost-effective and widely available.More expensive but offers higher purity and milder conditions.

Mechanistic Underpinnings of the Transformation

Understanding the reaction mechanism is key to troubleshooting and optimizing the protocol. Both reagents operate by converting the carboxylic acid's hydroxyl group into a better leaving group.

Mechanism with Thionyl Chloride

The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. This forms an acyl chlorosulfite intermediate. Subsequent attack by a chloride ion and collapse of the intermediate releases the final acyl chloride product along with gaseous sulfur dioxide and hydrogen chloride.[4][7]

Caption: Mechanism of acid chloride formation using thionyl chloride.

Mechanism with Oxalyl Chloride and Catalytic DMF

This method involves the initial formation of a highly reactive Vilsmeier reagent from the reaction between oxalyl chloride and catalytic DMF.[8] The carboxylic acid then reacts with this intermediate, which facilitates the conversion to the acyl chloride. This catalytic cycle is highly efficient, allowing for milder reaction conditions. The reaction cascade liberates carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts.[9]

oxalyl_chloride_mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + Oxalyl Chloride OxalylCl Oxalyl Chloride Intermediate Reactive Intermediate Vilsmeier->Intermediate + R-COOH RCOOH 2-Ethoxy-4-fluorobenzoic Acid Product 2-Ethoxy-4-fluorobenzoyl Chloride Intermediate->Product Byproducts CO, CO₂, HCl (gases) Intermediate->Byproducts RegenDMF DMF (Regenerated) Intermediate->RegenDMF Regenerates Catalyst

Caption: Catalytic cycle for acid chloride synthesis using oxalyl chloride and DMF.

Experimental Protocols

Universal Precaution: All operations must be conducted in a certified chemical fume hood. All glassware must be oven- or flame-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagents and product. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles with a face shield, is mandatory.[10][11]

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This protocol is a robust and cost-effective method suitable for many substrates.

A. Materials and Reagents

  • 2-Ethoxy-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂), reagent grade

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Heating mantle

  • Rotary evaporator

B. Step-by-Step Procedure

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Charging the Flask: To the flask, add 2-ethoxy-4-fluorobenzoic acid (1.0 eq). Add anhydrous toluene to create a stirrable suspension (approx. 3-5 mL per gram of acid).

  • Reagent Addition: While stirring, carefully add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (the off-gas can be bubbled through a basic solution to neutralize).[12]

  • Work-up: After the reaction is complete (TLC analysis of a quenched aliquot can confirm consumption of starting material), allow the mixture to cool to room temperature.

  • Purification: Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure all excess SOCl₂ is removed, an anhydrous solvent like toluene can be added and co-evaporated (azeotroped) two to three times.[6]

  • Product Isolation: The resulting crude 2-ethoxy-4-fluorobenzoyl chloride is often a liquid or low-melting solid and can be used directly in the next step without further purification. If higher purity is required, vacuum distillation can be performed.[13]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This is the preferred method for acid-sensitive substrates due to its mild conditions.

A. Materials and Reagents

  • 2-Ethoxy-4-fluorobenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask with stir bar

  • Addition funnel

  • Ice bath

  • Rotary evaporator

B. Step-by-Step Procedure

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charging the Flask: Dissolve 2-ethoxy-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops per gram of acid) to the solution.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via a syringe or addition funnel. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0 °C during the addition.[3]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the cessation of gas evolution.

  • Work-up and Purification: Once the reaction is complete, carefully remove the solvent and all volatile byproducts under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting 2-ethoxy-4-fluorobenzoyl chloride is typically of high purity and can be used directly for subsequent transformations.

experimental_workflow Start Start: Dry Glassware under Inert Atmosphere Reactants Add 2-Ethoxy-4-fluorobenzoic Acid + Anhydrous Solvent Start->Reactants ReagentAdd Slowly Add Chlorinating Agent (SOCl₂ or (COCl)₂/DMF) Reactants->ReagentAdd Reaction Stir at Appropriate Temp (Reflux or 0°C -> RT) ReagentAdd->Reaction Workup Cool to RT Remove Solvent & Excess Reagent (Rotary Evaporation) Reaction->Workup Product Crude 2-Ethoxy-4-fluorobenzoyl Chloride Workup->Product Purify Optional: Vacuum Distillation Product->Purify Final Pure Product for Next Step Product->Final Use Directly Purify->Final

Caption: General experimental workflow for acid chloride synthesis.

Safety, Handling, and Waste Disposal

A. Hazard Identification

  • Thionyl Chloride & Oxalyl Chloride: Both are highly toxic, corrosive, and severe lachrymators.[11][14] They cause severe burns to the skin, eyes, and respiratory tract.[14] Inhalation can be fatal.[10][14]

  • Reaction with Water: Both reagents react violently with water, releasing large amounts of toxic HCl gas.[15][16] All operations must be conducted under strictly anhydrous conditions.

B. Handling and PPE

  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required. An emergency safety shower and eyewash station must be immediately accessible.[15][16]

C. Waste Disposal

  • Quenching Excess Reagent: Unused or excess thionyl chloride or oxalyl chloride must be quenched carefully. This can be done by slowly and cautiously adding the reagent to a large volume of a stirred, cold (ice bath) solution of sodium bicarbonate or by adding it to an alcohol (like isopropanol) to form a less reactive ester.

  • Waste Streams: All liquid and solid waste must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Do not mix with other waste streams.

References

  • Brainly.com (2023). Provide the mechanism for the reaction of benzoic acid with thionyl chloride and oxalyl chloride. Available at: [Link]

  • askIITians (2025). Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2. Available at: [Link]

  • Chemistry LibreTexts (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • Allen (n.d.). Benzoic acid with "SOCl"_(2) to give. Available at: [Link]

  • Study.com (n.d.). Carboxylic Acids and Derivatives: Complete the following mechanism involving benzoic acid. Available at: [Link]

  • Schaller, C. P. (n.d.). Reactivity: substitution at carboxyl. Available at: [Link]

  • Chemistry LibreTexts (2022). 5.9: Getting Towed Uphill. Available at: [Link]

  • Wikipedia (n.d.). Oxalyl chloride. Available at: [Link]

  • Google Patents (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Chemistry LibreTexts (2023). Preparation of Acyl Chlorides. Available at: [Link]

  • NJ.gov (2000). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

  • Google Patents (n.d.). US2748151A - Purification of acid chlorides.
  • Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Available at: [Link]

  • Yufeng (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Available at: [Link]

  • organic-chemistry.org (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • Google Patents (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Anshul Specialty Molecules (n.d.). 4-Fluorobenzoyl Chloride. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 2-fluorobenzoyl chloride. Available at: [Link]

  • Organic Syntheses (n.d.). Procedure 3. Available at: [Link]

  • ResearchGate (2019). What should i reconsider in my experiment for acyl chloride to be formed? Available at: [Link]

  • Chemistry LibreTexts (2023). Making Acyl Chlorides (Acid Chlorides). Available at: [Link]

  • Google Patents (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

Sources

Application Note: Friedel-Crafts Acylation using 2-Ethoxy-4-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for utilizing 2-Ethoxy-4-fluorobenzoyl chloride (CAS: 106263-53-6) in Friedel-Crafts acylation reactions. This reagent is a privileged building block in the synthesis of bioactive benzophenones, particularly for SGLT2 inhibitors , kinase inhibitors , and agrochemicals where the ortho-ethoxy group serves as a critical bioisostere and the para-fluoro atom enhances metabolic stability.

Key Technical Insight: The presence of the ortho-ethoxy group presents a specific synthetic challenge: Lewis Acid-mediated dealkylation . Standard protocols using aggressive heating with Aluminum Chloride (


) often lead to the cleavage of the ethyl ether, yielding the phenolic impurity. This guide provides a Low-Temperature Acylium Activation Protocol  designed to preserve the ether moiety while ensuring high regioselectivity.

Chemical Profile & Reactivity[1][2][3][4][5]

Reagent Specifications
PropertySpecification
Chemical Name 2-Ethoxy-4-fluorobenzoyl chloride
Molecular Formula

Molecular Weight 202.61 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Storage 2-8°C, under Argon/Nitrogen (Hydrolysis sensitive)
Hazards Corrosive (Skin/Eye), Lachrymator, Reacts violently with water
Mechanistic Considerations (The "Ortho" Effect)

In a standard Friedel-Crafts reaction, the Lewis acid coordinates with the acyl chloride to form the electrophilic acylium ion. However, with 2-Ethoxy-4-fluorobenzoyl chloride , the ortho-ethoxy oxygen acts as a secondary Lewis base.

  • Chelation Risk:

    
     can coordinate to both the carbonyl oxygen and the ethoxy oxygen. This 6-membered chelate is stable but activates the 
    
    
    
    bond towards nucleophilic attack by chloride ions (
    
    
    ), leading to de-ethylation (formation of the phenol).
  • Electronic Effect: The 4-fluoro substituent is electron-withdrawing by induction but donating by resonance. It slightly destabilizes the acylium ion compared to a methoxy group, requiring a robust Lewis acid for activation.

Optimized Experimental Protocol

Materials & Equipment
  • Reagent: 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv)

  • Substrate: 1,3-Dimethoxybenzene (Model electron-rich arene) (1.0 - 1.1 equiv)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous, granular (1.2 - 1.5 equiv)
    
    • Note: For extremely sensitive substrates, substitute with Tin(IV) Chloride (

      
      ) or Iron(III) Chloride (
      
      
      
      ).
  • Solvent: Dichloromethane (DCM), anhydrous (Preferred for solubility and low boiling point).

  • Quench: 1M HCl / Ice water.

Step-by-Step Methodology
Phase 1: Acylium Ion Generation (The "Pre-Activation" Step)

Rationale: Pre-generating the acylium ion at low temperature minimizes the exposure of the ether group to the Lewis acid in the presence of the substrate, reducing side reactions.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with

    
     (1.2 equiv)  and anhydrous DCM (5 vol) . Cool the suspension to 0°C  using an ice bath.
    
  • Reagent Addition: Dissolve 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv) in DCM (2 vol). Add this solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The suspension will likely clarify or change color (often yellow/orange) as the acylium complex forms.

    • Critical Control: Maintain internal temperature < 5°C. Stir for 30 minutes at 0°C to ensure complete formation of the acylium species.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Dissolve the aromatic substrate (e.g., 1,3-Dimethoxybenzene, 1.0 equiv) in DCM (2 vol). Add this solution slowly to the acylium mixture at 0°C.

    • Rate: Addition should take ~20-30 minutes to control exotherm.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C) .

    • Monitoring: Monitor by TLC or HPLC. Reaction is typically complete within 2-4 hours.

    • Caution:Do NOT reflux. Heating significantly increases the rate of ortho-ethoxy cleavage.

Phase 3: Quench & Isolation
  • Quenching: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (10 vol) with vigorous stirring.

    • Chemistry: This hydrolyzes the Aluminum-Product complex. The product ketone is a Lewis base and binds

      
       tightly; acidic hydrolysis is required to release it.
      
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 vol).

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hexane/EtOAc).

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the reaction pathway, highlighting the critical "Danger Zone" where dealkylation can occur.

FriedelCrafts Reagent 2-Ethoxy-4-fluorobenzoyl Chloride Complex Acylium Ion Complex (Active Electrophile) Reagent->Complex + AlCl3 (0°C, DCM) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex SideReaction SIDE REACTION: De-ethylation (Phenol Formation) Complex->SideReaction High Temp (>40°C) or Prolonged Time Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Substrate (EAS Attack) Substrate Aromatic Substrate (Nucleophile) Substrate->Sigma ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl (Re-aromatization) FinalProduct Final Benzophenone Product ProductComplex->FinalProduct HCl/H2O (Hydrolysis)

Figure 1: Reaction pathway emphasizing the divergence between productive acylation and the thermal dealkylation side reaction.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried; use fresh anhydrous DCM.
De-ethylation (Phenol) Reaction temperature too highKeep reaction at 0°C to RT. Do not reflux.
De-ethylation (Phenol) Lewis Acid too strongSwitch catalyst to ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

or

.
Incomplete Reaction Product inhibitionThe product ketone complexes

.[1] Ensure at least 1.2 eq of

is used.
Positional Isomers Substrate directing effectsVerify substrate directing groups. 2-Ethoxy-4-fluoro benzoyl is bulky; sterics will favor para attack on the substrate.

References

  • Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.
  • Effenberger, F.; Epple, G. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition, 1972 , 11(4), 299-300. Link

  • Mahato, A. K., et al. "Solvent-free Friedel–Crafts acylation...". Journal of Chemical Sciences, 2017, 129, 415-421.
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007. (Mechanistic details on Lewis acid cleavage of ethers).
  • Yamato, T., et al. "Lewis Acid-Catalyzed Selective Dealkylation of Alkoxybenzenes." Journal of Chemical Research, 2000.

Sources

Application Note: Amide Coupling Strategies with 2-Ethoxy-4-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Utility

2-Ethoxy-4-fluorobenzoyl chloride is a specialized electrophilic building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors, GPCR ligands, and PPAR agonists. Its structural duality—offering a lipophilic, sterically demanding ethoxy group at the ortho position and a metabolically stable fluorine at the para position—makes it a valuable scaffold for tuning potency and metabolic stability (ADME) in drug candidates.

This guide provides optimized protocols for coupling this acid chloride with diverse amines. Unlike simple benzoyl chlorides, the 2-ethoxy substituent introduces specific steric and electronic nuances that require tailored reaction conditions to suppress hydrolysis and maximize yield.

Chemical Profile & Mechanistic Insight

The Ortho-Alkoxy Effect

Success with 2-Ethoxy-4-fluorobenzoyl chloride requires understanding two competing electronic effects:

  • Deactivation via Resonance: The ortho-ethoxy group is an electron-donating group (EDG) by resonance. This donation increases electron density at the carbonyl carbon, making it slightly less electrophilic than unsubstituted benzoyl chloride.

  • Steric Shielding: The ethoxy tail creates a steric barrier. While this protects the resulting amide from enzymatic hydrolysis in vivo, it also slows the initial nucleophilic attack in vitro.

Implication: Reactions may require slightly longer times or higher temperatures (RT vs. 0°C) compared to highly reactive analogs like 4-nitrobenzoyl chloride.

Reaction Mechanism (Addition-Elimination)

The coupling proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the collapse of the intermediate and expulsion of the chloride ion.

AmideCouplingMechanism Reactants Reactants (Acid Chloride + Amine) Tetrahedral Tetrahedral Intermediate (O- / N+) Reactants->Tetrahedral Nucleophilic Attack Transition Elimination (C=O Reformation) Tetrahedral->Transition Chloride Departure Products Products (Amide + HCl) Transition->Products Irreversible Base Base Scavenger (R3N + HCl -> R3NH+Cl-) Products->Base Acid Neutralization

Figure 1: Mechanistic pathway of amide formation. The base is critical to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and kill the reaction.[1][2]

Experimental Protocols

Protocol A: Anhydrous Coupling (Standard Medicinal Chemistry)

Best for: Drug discovery intermediates, acid-sensitive substrates, and high-value amines.

Reagents:

  • Electrophile: 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Solvation: Dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C using an ice bath. Note: Although the 2-ethoxy group adds stability, controlling the initial exotherm prevents bis-acylation or side reactions.

  • Addition: Add 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM).

  • Reaction: Stir at 0°C for 15 minutes, then remove the ice bath and warm to Room Temperature . Stir for 2–4 hours.

    • Validation Point: Check TLC or LCMS. If starting amine persists, add 0.1 equiv of DMAP (catalyst) to overcome the ortho-ethoxy steric hindrance.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine/DIPEA). Skip this if product is acid-sensitive.

    • Wash with Saturated NaHCO₃ (to remove unreacted acid chloride/hydrolyzed acid).

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or scale-up where anhydrous solvents are cost-prohibitive.

Reagents:

  • Solvent System: DCM : Water (1:1 ratio) or THF : Water.

  • Base: NaOH (10% aq) or Na₂CO₃.

Step-by-Step Procedure:

  • Dissolve the Amine in the aqueous base solution (approx. 3.0 equiv of base).

  • Dissolve 2-Ethoxy-4-fluorobenzoyl chloride in DCM.

  • Add the organic phase to the aqueous phase vigorously.

  • Vigorous Stirring is Critical: The reaction occurs at the interface. Stir rapidly for 4–12 hours at RT.

  • Workup: Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.

Data Presentation & Troubleshooting

Solvent & Base Selection Guide
ParameterAnhydrous (DCM/DIPEA)Schotten-Baumann (H₂O/DCM)
Reaction Rate Fast (Homogeneous)Slower (Biphasic diffusion limit)
Moisture Tolerance Low (Requires dry solvents)High (Water is the solvent)
Purification Acid/Base wash usually sufficientMay require recrystallization
Suitability Complex/Lipophilic drugsAmino acids / Polar salts
Workflow Visualization

Workflow Start Start: Dissolve Amine + Base Add Add Acid Chloride (0°C) Start->Add Monitor Monitor (TLC/LCMS) Is Amine consumed? Add->Monitor Complete Reaction Complete Monitor->Complete Yes Stalled Reaction Stalled Monitor->Stalled No Quench Quench (NaHCO3) Complete->Quench Action1 Add 10% DMAP Heat to 40°C Stalled->Action1 Action1->Monitor Isolate Phase Separation & Drying Quench->Isolate

Figure 2: Decision tree for reaction monitoring and troubleshooting stalled couplings.

Safety & Handling (E-E-A-T)

  • Corrosivity: 2-Ethoxy-4-fluorobenzoyl chloride reacts violently with moisture to release Hydrogen Chloride (HCl) gas. Handle only in a functioning fume hood.

  • Lachrymator: Acid chlorides are potent eye irritants. Wear tight-fitting safety goggles.[3]

  • Quenching Spills: Do not add water directly to a large spill.[3] Cover with solid sodium bicarbonate or dry sand/lime to neutralize slowly.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride (Analogous Safety Data).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Nucleophilic Acyl Substitution.[5] Oxford University Press.

Sources

Application Note: Strategic Utilization of 2-Ethoxy-4-fluorobenzoyl Chloride in GLUT Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The modulation of Glucose Transporters (GLUTs), particularly GLUT1 and GLUT4, represents a critical therapeutic avenue for oncology (starving the Warburg effect) and metabolic disorders. This guide details the application of 2-Ethoxy-4-fluorobenzoyl chloride (CAS: 1067882-59-4) as a privileged building block for synthesizing metabolically stable GLUT inhibitors.

Why This Building Block?

In rational drug design, this specific acyl chloride offers two distinct pharmacological advantages:

  • 4-Fluoro Substitution (Metabolic Stability): The fluorine atom at the para position blocks Cytochrome P450-mediated hydroxylation, significantly extending the in vivo half-life of the resulting inhibitor compared to non-fluorinated analogs.

  • 2-Ethoxy Substitution (Steric & Lipophilic Tuning): The ortho-ethoxy group introduces steric bulk that twists the amide bond out of planarity, potentially improving selectivity for the GLUT central channel. It also enhances lipophilicity (

    
    ), facilitating membrane penetration to reach the exofacial or endofacial binding sites of the transporter.
    

Chemical Synthesis Protocol

Objective: To synthesize a library of N-substituted-2-ethoxy-4-fluorobenzamides via nucleophilic acyl substitution.

Reagents & Equipment[1][2][3][4][5]
  • Precursor: 2-Ethoxy-4-fluorobenzoyl chloride (1.0 equiv)

  • Nucleophile: Secondary amines (e.g., N-Boc-piperazine, morpholine, or substituted anilines) (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Equipment: Inert gas manifold (Nitrogen/Argon), ice bath, rotary evaporator.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen. Add the chosen amine (1.0 mmol) and TEA (2.0 mmol) to anhydrous DCM (10 mL).

  • Activation: Cool the solution to 0°C using an ice bath to minimize side reactions (hydrolysis).

  • Acylation: Dissolve 2-Ethoxy-4-fluorobenzoyl chloride (1.0 mmol) in 2 mL DCM. Add this solution dropwise to the reaction flask over 10 minutes.

    • Mechanism:[1] The amine nitrogen attacks the carbonyl carbon, displacing the chloride ion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup (The "Acid/Base Wash"):

    • Dilute with 20 mL DCM.

    • Wash 1: 1N HCl (removes unreacted amine and TEA).

    • Wash 2: Saturated NaHCO₃ (removes any hydrolyzed benzoic acid byproduct).

    • Wash 3: Brine (drying).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography.

Synthesis Workflow Visualization

SynthesisWorkflow Input Reagents: 2-Ethoxy-4-fluorobenzoyl chloride + Amine Scaffold Reaction Nucleophilic Acyl Substitution (DCM, 0°C -> RT, 4h) Input->Reaction Workup Biphasic Workup 1. HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) Reaction->Workup Control Critical Control: Anhydrous Conditions (Prevent Hydrolysis) Control->Reaction Regulates Purification Flash Chromatography (Silica Gel) Workup->Purification Product Final Product: 2-Ethoxy-4-fluorobenzamide Derivative Purification->Product

Caption: Workflow for the synthesis of benzamide-based GLUT inhibitors using 2-Ethoxy-4-fluorobenzoyl chloride.

Biological Validation: Glucose Uptake Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized compounds against GLUT transporters using 2-NBDG (a fluorescent glucose analog).

Reagents
  • Cell Line: CHO-K1 (overexpressing GLUT1) or L929 fibroblast cells.

  • Tracer: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose).

  • Control Inhibitor: Cytochalasin B (10 µM) or Phloretin.

  • Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer.

Protocol: 2-NBDG Uptake Assay
  • Seeding: Plate cells at

    
     cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24 hours at 37°C.
    
  • Starvation (Critical Step): Remove culture media and wash 2x with PBS. Incubate cells in glucose-free serum-free media for 1–2 hours.

    • Why? This upregulates GLUT expression and depletes intracellular glucose, maximizing the signal-to-noise ratio.

  • Treatment:

    • Replace media with KRPH buffer containing the synthesized inhibitor (0.1 µM – 100 µM titration).

    • Incubate for 30 minutes at 37°C.

  • Uptake: Add 2-NBDG (final concentration 100 µM) to the wells without removing the inhibitor. Incubate for 20–30 minutes.

  • Termination:

    • Aspirate solution immediately.

    • Wash cells 3x with ice-cold PBS (stops transport activity).

  • Quantification: Measure fluorescence using a microplate reader (Ex/Em = 465/540 nm).

Data Analysis

Calculate the percentage of glucose uptake relative to the DMSO vehicle control:



Plot % Uptake vs. Log[Concentration] to determine the IC50.
Assay Logic Visualization

AssayLogic Start Starve Cells (Glucose-free, 1h) Treat Add Inhibitor (30 min Pre-incubation) Start->Treat Tracer Add 2-NBDG (Competition Phase) Treat->Tracer Wash Ice-Cold PBS Wash (Stop Transport) Tracer->Wash Read Fluorescence Readout (465/540 nm) Wash->Read

Caption: Step-by-step workflow for the 2-NBDG glucose uptake inhibition assay.

Expected Results & SAR Interpretation

When analyzing the data from the 2-ethoxy-4-fluorobenzoyl derivatives, use the following table to interpret Structure-Activity Relationships (SAR):

ObservationInterpretationAction
High Potency (IC50 < 1 µM) The 2-ethoxy group is likely occupying a hydrophobic pocket in the GLUT central channel.Proceed to metabolic stability testing (microsomal stability).
Low Potency (IC50 > 50 µM) Steric clash. The 2-ethoxy group may be too bulky for the specific amine scaffold used.Switch to a less bulky linker (e.g., remove the ethoxy or change to methoxy) to probe steric tolerance.
High Fluorescence in Blank Incomplete washing or compound autofluorescence.Verify compound fluorescence at 540 nm without cells.

References

  • Reckzeh, E. S., & Waldmann, H. (2020).[2] Development of Glucose Transporter (GLUT) Inhibitors.[3][4][5][6] Chemistry – A European Journal.

  • Abcam. (2023).[7] 2-NBDG Glucose Uptake Assay Kit Protocol. Abcam Protocols.

  • Grewal, A. S., et al. (2019).[8] Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Bioorganic Chemistry.

  • BenchChem. (2024). Benzamide Synthesis via Schotten-Baumann Reaction: Troubleshooting & Optimization.

  • O'Neil, R. G., et al. (2018). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK.

Sources

Application Note: Synthesis of Fluorinated Aminopyrazolone Scaffolds for Antitumor Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The aminopyrazolone pharmacophore is a privileged structure in oncology, serving as the core for various kinase inhibitors (e.g., p38 MAP kinase inhibitors) and cytotoxic agents. This guide details the synthesis of 1-(4-fluorophenyl)-3-amino-5-pyrazolone and its subsequent functionalization via Knoevenagel condensation.

The Fluorine Advantage: Incorporating fluorine into the pyrazolone scaffold is not merely a structural modification; it is a strategic maneuver to enhance pharmacokinetic profiles.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation, blocking metabolic soft spots on the phenyl ring.

  • Lipophilicity: Fluorination modulates

    
    , facilitating membrane permeability while maintaining water solubility necessary for oral bioavailability.
    
  • Electronic Modulation: The strong electronegativity of fluorine alters the pKa of the pyrazolone ring, influencing hydrogen bond donor/acceptor capabilities in the enzyme binding pocket.

Synthetic Workflow Overview

The synthesis follows a convergent two-step protocol:

  • Cyclocondensation: Construction of the heteroaromatic core using fluorinated hydrazine and ethyl cyanoacetate.

  • C4-Functionalization: Introduction of pharmacophoric diversity via Knoevenagel condensation at the active methylene site.

G Start Reagents: 4-Fluorophenylhydrazine Ethyl Cyanoacetate Step1 Step 1: Cyclocondensation (NaOEt/EtOH, Reflux) Start->Step1 Nucleophilic Attack Inter Intermediate: 1-(4-F-phenyl)-3-amino-5-pyrazolone Step1->Inter Cyclization Step2 Step 2: Knoevenagel Condensation (Ar-CHO, Piperidine) Inter->Step2 Active Methylene Activation Product Final Target: 4-Arylidene-aminopyrazolone Step2->Product Dehydration QC QC Validation: NMR (1H, 19F), MS, MP Product->QC Characterization

Caption: Convergent synthetic pathway for fluorinated aminopyrazolone antitumor agents.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 1-(4-Fluorophenyl)-3-amino-5-pyrazolone Reaction Type: Cyclocondensation

Reagents & Materials
  • Reagent A: 4-Fluorophenylhydrazine hydrochloride (CAS: 823-85-8)

  • Reagent B: Ethyl cyanoacetate (CAS: 105-56-6)

  • Base: Sodium Ethoxide (21% wt in ethanol) or freshly prepared Na metal in EtOH.

  • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Methodology
  • Catalyst Preparation: In a dry 250 mL round-bottom flask (RBF), dissolve sodium metal (0.05 mol, 1.15 g) in absolute ethanol (50 mL) under a nitrogen atmosphere to generate sodium ethoxide in situ. Caution: Exothermic hydrogen evolution.

  • Free Base Liberation: Add 4-Fluorophenylhydrazine hydrochloride (0.05 mol, 8.13 g) to the ethoxide solution. Stir at room temperature for 15 minutes to liberate the free hydrazine base.

  • Addition: Dropwise add Ethyl cyanoacetate (0.05 mol, 5.65 g) to the stirring mixture.

    • Scientist's Note: Equimolar addition is critical. Excess ester leads to bis-pyrazolone byproducts.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The spot for hydrazine should disappear.
    
  • Isolation:

    • Concentrate the reaction mixture to half volume under reduced pressure.

    • Pour the concentrate onto crushed ice (approx. 200 g) with vigorous stirring.

    • Neutralize with dilute acetic acid (pH ~7) to precipitate the product.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol/water (8:2) to yield off-white to pale yellow crystals.

Validation Criteria:

  • Yield: Expected >75%.

  • Melting Point:

    
     (Lit. value).
    
  • IR: Characteristic bands at

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
Protocol B: Functionalization via Knoevenagel Condensation

Target: 4-(4-Methoxybenzylidene)-1-(4-fluorophenyl)-3-amino-5-pyrazolone Reaction Type: Knoevenagel Condensation / Aldol-Dehydration

Strategic Context

The C4 position of the pyrazolone ring is flanked by a carbonyl and an enamine-like system, rendering the protons highly acidic (active methylene). Condensation with aldehydes here creates an exocyclic double bond, extending conjugation and locking the conformation for receptor binding.

Reagents
  • Substrate: 1-(4-Fluorophenyl)-3-amino-5-pyrazolone (Product from Protocol A).

  • Electrophile: 4-Methoxybenzaldehyde (p-Anisaldehyde) or 4-Trifluoromethylbenzaldehyde (for dual-fluorine probes).

  • Catalyst: Piperidine (Secondary amine base).

  • Solvent: Ethanol.[1][2]

Methodology
  • Setup: In a 100 mL RBF, dissolve the aminopyrazolone scaffold (0.01 mol) in ethanol (20 mL).

  • Activation: Add the aldehyde (0.01 mol) followed by catalytic piperidine (5-10 drops).

    • Mechanism:[3][4] Piperidine abstracts the proton from C4, generating a resonance-stabilized enolate that attacks the aldehyde carbonyl.

  • Reaction: Reflux for 2–4 hours.

    • Visual Cue: The solution will typically deepen in color (yellow

      
       orange/red) due to the formation of the conjugated system.
      
  • Work-up: Cool the mixture to room temperature. The product often crystallizes directly upon cooling. If not, pour into ice water.

  • Purification: Filter the colored solid. Wash with cold ethanol and diethyl ether to remove unreacted aldehyde. Recrystallize from Dioxane or DMF/Ethanol.

Analytical Data Summary

The following table summarizes the expected spectral characteristics for the synthesized fluorinated agents.

FeatureTechniqueExpected Signal / ValueStructural Assignment
Fluorine Signature

NMR

-110 to -120 ppm (multiplet)
F-atom on the N1-phenyl ring.
Olefinic Proton

NMR

7.8 – 8.2 ppm (singlet)
The methine proton (

) formed during Knoevenagel condensation.
Amine Group

NMR

5.5 – 6.5 ppm (broad singlet)

at C3 (exchangeable with

).
Carbonyl

NMR

160 – 165 ppm
C5 Carbonyl (

).
Molecular Ion MS (ESI)

Confirms molecular weight of the conjugate.

Safety & Handling Protocol

  • Hydrazines: 4-Fluorophenylhydrazine is a potential carcinogen and skin sensitizer. Handle only in a fume hood with double nitrile gloves. Inactivate spills with bleach (hypochlorite) solution before disposal.

  • Piperidine: Highly flammable and toxic by inhalation.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste at your facility.

References

  • BenchChem Technical Support. (2025).[2][3] General Protocol for the Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and Knoevenagel Conditions. BenchChem Application Notes. Link

  • National Center for Biotechnology Information. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). PubMed. Link

  • SciSpace. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives.Link

  • ResearchGate. (2025). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles.[5]Link

  • European Journal of Medicinal Chemistry. (Cited via NIH). Fluorinated Pyrazoles: From Synthesis to Applications.Link

Sources

Application Note: Preparation of 2-Ethoxy-4-Fluorophenyl Esters for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic protocols and rationale for generating 2-ethoxy-4-fluorophenyl esters , a specialized class of prodrug moieties designed to mask carboxylic acid pharmacophores.

In drug development, simple alkyl esters often hydrolyze too slowly in vivo, while unsubstituted phenyl esters may be chemically unstable or release toxic phenols. The 2-ethoxy-4-fluorophenyl moiety represents a "tunable" leaving group. The 4-fluoro substituent (electron-withdrawing) increases the lability of the ester bond to ensure enzymatic cleavage, while the 2-ethoxy group (steric bulk/electron-donating) prevents premature chemical hydrolysis and modulates lipophilicity.

This guide provides two validated protocols for esterification, quality control metrics, and stability assessment workflows.

Scientific Rationale & Design Principles

The "Goldilocks" Zone of Hydrolysis

The utility of phenolic esters in prodrug design is governed by the acidity of the leaving group (the phenol), which correlates with the rate of ester hydrolysis (Hammett relationship).

  • 4-Fluoro Effect (Electronic Activation): Fluorine at the para position is inductively electron-withdrawing (

    
    ). This lowers the pKa of the phenol compared to unsubstituted phenol, making the ester bond more susceptible to nucleophilic attack by esterases (e.g., carboxylesterases in the liver/plasma).
    
  • 2-Ethoxy Effect (Steric Stabilization): The ortho ethoxy group provides steric hindrance around the carbonyl carbon. This shields the ester from non-specific chemical hydrolysis (e.g., in the stomach or formulation buffers) without completely blocking the active site of esterase enzymes.

Mechanism of Action (In Vivo)

Upon absorption, the prodrug undergoes enzymatic hydrolysis to release the active parent drug and the promoiety (phenol).

ProdrugActivation Prodrug Prodrug (2-ethoxy-4-fluorophenyl ester) Transition Tetrahedral Intermediate Prodrug->Transition Nucleophilic Attack Enzyme Esterase (Liver/Plasma) Enzyme->Transition ActiveDrug Active Drug (R-COOH) Transition->ActiveDrug Collapse Byproduct Promoiety (2-ethoxy-4-fluorophenol) Transition->Byproduct Elimination

Figure 1: Enzymatic activation pathway of the prodrug.

Synthetic Protocols

Two methods are presented. Method A is preferred for robust, non-sensitive carboxylic acids and scale-up. Method B is preferred for valuable, acid-sensitive, or complex API (Active Pharmaceutical Ingredient) substrates.

Pre-Requisites
  • Starting Material: 2-ethoxy-4-fluorophenol (Commercially available or synthesized via mono-ethylation of 4-fluorocatechol).

  • Safety: Phenols are corrosive and toxic. All operations must be performed in a fume hood.

Method A: Acid Chloride Coupling (Robust)

This method converts the drug acid to an acid chloride, which then attacks the phenol.

Reagents:

  • Carboxylic Acid Drug (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) or Thionyl Chloride

  • DMF (Catalytic, 2-3 drops)

  • 2-ethoxy-4-fluorophenol (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: Dissolve the Carboxylic Acid Drug in anhydrous DCM under Nitrogen (

    
    ).
    
  • Add catalytic DMF. Dropwise add Oxalyl Chloride at 0°C.

  • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases (formation of acid chloride).

  • Optional: Evaporate solvent/excess reagent if the drug is stable, or proceed directly (one-pot).

  • Coupling: Dissolve 2-ethoxy-4-fluorophenol and TEA in DCM in a separate flask.

  • Cool the phenol solution to 0°C. Slowly add the acid chloride solution via syringe/cannula.

  • Warm to RT and stir for 4–12 hours. Monitor by TLC.[2][3]

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with 0.1M HCl (to remove amine), then Brine. Dry over 
    
    
    
    .[4]
Method B: Steglich Esterification (Mild)

Uses DCC/EDC to activate the acid in situ. Ideal for preventing racemization or decomposition.

Reagents:

  • Carboxylic Acid Drug (1.0 equiv)[1]

  • 2-ethoxy-4-fluorophenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.2 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Critical Catalyst)

  • DCM or DMF (Anhydrous)

Protocol:

  • Dissolve the Carboxylic Acid Drug and 2-ethoxy-4-fluorophenol in anhydrous DCM under

    
    .
    
  • Add DMAP.[4][5][6][7]

  • Cool the mixture to 0°C.

  • Add DCC (dissolved in minimal DCM) dropwise.

  • Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes if using DCC.

  • Stir at 0°C for 30 mins, then at RT for 8–16 hours.

  • Workup: Filter off the DCU precipitate. Dilute filtrate with Ethyl Acetate.

  • Wash with saturated

    
    , Water, and Brine.
    
  • Purification: Flash column chromatography is usually required to remove traces of urea.

Synthesis Decision Workflow

SynthesisWorkflow Start Start: Carboxylic Acid Drug IsSensitive Is the Drug Acid-Sensitive or Thermal-Sensitive? Start->IsSensitive NoSensitive No: Robust Scaffold IsSensitive->NoSensitive No YesSensitive Yes: Complex Scaffold IsSensitive->YesSensitive Yes AcidChlor Method A: Acid Chloride (Oxalyl Chloride/DCM) NoSensitive->AcidChlor CouplingA Add Phenol + TEA AcidChlor->CouplingA Workup Aqueous Workup (NaHCO3 Wash) CouplingA->Workup Steglich Method B: Steglich Coupling (DCC/EDC + DMAP) YesSensitive->Steglich UreaRemoval Filter Urea Byproduct Steglich->UreaRemoval UreaRemoval->Workup Purification Flash Chromatography Workup->Purification Final Final Prodrug Ester Purification->Final

Figure 2: Decision tree for selecting the appropriate esterification protocol.

Quality Control & Characterization

Successful synthesis must be validated using the following metrics.

NMR Spectroscopy Expectations

The 2-ethoxy-4-fluorophenyl moiety provides distinct diagnostic signals.

NucleusFeatureExpected Shift (ppm) / MultiplicityInterpretation
1H NMR Ethoxy

4.0 – 4.15 (Quartet)Diagnostic of the ethoxy group.
1H NMR Ethoxy

1.3 – 1.4 (Triplet)Coupled to the methylene.
1H NMR Aromatic Protons6.5 – 7.2 (Multiplet)Complex splitting due to F-H coupling (

).
19F NMR Fluorine Signal-110 to -120 (Singlet/Multiplet)Confirm presence of Fluorine.
13C NMR Carbonyl (

)
165 – 175Ester carbonyl (shifted from acid).
Stability Testing (In Vitro)

Before in vivo studies, the "tunability" of the prodrug must be verified.

  • Chemical Stability: Incubate prodrug in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.[3]2) at 37°C.

    • Target: <10% degradation over 2 hours in SGF (stomach stability).

  • Enzymatic Lability: Incubate in Rat/Human Plasma at 37°C.

    • Target:

      
       < 60 minutes (rapid release of active drug).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method B) N-acylurea formationThis is a rearrangement side reaction. Ensure DMAP is added. Keep temperature at 0°C during DCC addition.
Hydrolysis during Workup Phenolic ester instabilityAvoid strong bases (NaOH) during extraction. Use saturated

or dilute phosphate buffer. Keep workup cold.
Incomplete Reaction Steric hindranceThe 2-ethoxy group is bulky. Increase reaction time (up to 24h) or use a stronger activation (Method A with reflux).
Impurity: Free Phenol Degradation or excess reagentPhenols can be hard to separate. Use a basic alumina column or wash organic layer with cold 1M NaOH (rapidly) to ionize and remove unreacted phenol.

References

  • Rautio, J., et al. (2018).[8][9][10] The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery. [Link]

  • Neises, B. & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (For

    
     values of F and OEt groups). [Link]
    
  • Organic Chemistry Portal. (2023). Steglich Esterification Protocol. [Link][11]

Sources

Reagents for activating 2-ethoxy-4-fluorobenzoic acid (SOCl2 vs. Oxalyl Chloride)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide evaluates the activation of 2-ethoxy-4-fluorobenzoic acid into its corresponding acid chloride, 2-ethoxy-4-fluorobenzoyl chloride . While both Thionyl Chloride (


) and Oxalyl Chloride (

) are standard chlorinating agents, the presence of the ortho-ethoxy group and the requirement for high purity in downstream medicinal chemistry applications necessitate a nuanced selection process. This note provides mechanistic insights, decision matrices, and validated protocols for both reagents, emphasizing the superiority of the Oxalyl Chloride/DMF method for bench-scale, high-fidelity synthesis.

Introduction & Substrate Analysis

The transformation of 2-ethoxy-4-fluorobenzoic acid to its acyl chloride is a critical activation step for subsequent nucleophilic acyl substitutions (e.g., amide couplings, esterifications).

Substrate Profile:

  • 2-Ethoxy Group: Acts as an electron-donating group (EDG) by resonance but introduces significant steric hindrance at the reaction center. Crucially, ortho-alkoxy groups can be susceptible to dealkylation under harsh acidic conditions (e.g., refluxing

    
    ), posing a chemical stability risk.
    
  • 4-Fluoro Group: An electron-withdrawing group (EWG) that increases the electrophilicity of the carbonyl carbon, generally facilitating nucleophilic attack but also making the resulting acid chloride more susceptible to hydrolysis.

The Challenge: Standard reflux conditions with Thionyl Chloride can degrade the ether linkage or lead to colored impurities. Conversely, the Oxalyl Chloride method, catalyzed by N,N-Dimethylformamide (DMF), proceeds under milder conditions (Room Temp/0°C), preserving the delicate ortho-ethoxy functionality.

Mechanistic Comparison

Thionyl Chloride ( )[1][2][3]
  • Mechanism: Proceeds via an ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (Substitution Nucleophilic internal) mechanism.[1] The carboxylic acid attacks 
    
    
    
    to form a chlorosulfite intermediate.[2] Chloride ion displacement then yields the acid chloride,
    
    
    , and
    
    
    .
  • Thermodynamics: Often requires thermal energy (reflux) to drive the elimination of

    
     and push the equilibrium forward.
    
  • Byproducts: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (gas), 
    
    
    
    (gas).[3][4]
Oxalyl Chloride ( ) with DMF Catalyst
  • Mechanism: This is a catalytic cycle.[5][6] DMF reacts with Oxalyl Chloride to form the active Vilsmeier-Haack reagent (chloroiminium species).[5] This highly electrophilic species activates the carboxylic acid, forming an activated intermediate that is rapidly converted to the acid chloride by chloride attack.

  • Thermodynamics: Highly favorable at low temperatures due to the release of three gaseous byproducts (

    
    , 
    
    
    
    ,
    
    
    ) and the high reactivity of the Vilsmeier intermediate.
  • Byproducts:

    
     (toxic gas), 
    
    
    
    (gas),
    
    
    (gas).

Figure 1: Catalytic Cycle of DMF-Mediated Activation

VilsmeierMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + (COCl)2 - CO, - CO2 Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Intermediate Activated Acyl-Imidate Vilsmeier->Intermediate + Carboxylic Acid Acid 2-ethoxy-4-fluorobenzoic acid Acid->Intermediate Intermediate->DMF Regeneration Product 2-ethoxy-4-fluorobenzoyl chloride Intermediate->Product + Cl- Byproducts CO(g) + CO2(g) + HCl(g) Intermediate->Byproducts

Caption: The catalytic cycle where DMF is converted to the active Vilsmeier reagent by Oxalyl Chloride, activates the acid, and is regenerated.[3][7][8][9]

Reagent Selection Guide

Use the following decision matrix to select the appropriate protocol for your specific constraints.

FeatureOxalyl Chloride / DMF (Recommended)Thionyl Chloride
Reaction Temp 0°C to Room TemperatureReflux (70-80°C)
Substrate Integrity Excellent (Preserves o-ethoxy)Moderate (Risk of ether cleavage)
Reaction Time Fast (1 - 2 hours)Slow (3 - 12 hours)
Purification Evaporation (Volatile byproducts)Distillation / Azeotrope req.
Scale Discovery / MedChem (<100g)Process / Manufacturing (>1kg)
Safety High Risk: Generates CO (Carbon Monoxide)High Risk: Generates SO2 (Corrosive)

Experimental Protocols

Protocol A: Oxalyl Chloride Activation (High Purity/Small Scale)

Best for: <50g scale, sensitive substrates, rapid synthesis.

Materials:

  • Substrate: 2-ethoxy-4-fluorobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Fit with a rubber septum and a nitrogen/argon inlet.

    • Critical: Ensure the system is vented through a bubbler into a bleach trap (to neutralize HCl) and MUST be in a well-ventilated fume hood due to Carbon Monoxide (CO) generation.

  • Solvation: Suspend 2-ethoxy-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add catalytic DMF (1-2 drops).

    • Observation: No reaction will occur yet.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride (1.2 eq) dropwise via syringe.

    • Mechanism Check: You will observe immediate vigorous bubbling (

      
       evolution). This confirms the catalyst is active.
      
  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1–2 hours.

    • Endpoint: The suspension should become a clear solution as the acid is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

    • Pro-Tip: Co-evaporate with anhydrous toluene (2x) to remove trace Oxalyl Chloride and HCl.

  • Result: The residue is the crude acid chloride, typically a yellow/golden oil or low-melting solid, ready for immediate use.

Protocol B: Thionyl Chloride Activation (Scale-Up)

Best for: >100g scale, cost-sensitive processes, robust substrates.

Materials:

  • Substrate: 2-ethoxy-4-fluorobenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (2.0 – 5.0 equiv if neat; 1.5 equiv if in solvent)

  • Solvent: Toluene (Preferred) or Neat

Step-by-Step Procedure:

  • Setup: Equip a RBF with a reflux condenser and a drying tube (CaCl2) or gas scrubber trap (

    
     solution).
    
  • Mixing: Dissolve the substrate in Toluene (or use neat

    
     for difficult substrates).
    
  • Addition: Add Thionyl Chloride slowly at room temperature.

  • Activation: Heat the reaction to reflux (approx. 75-80°C).

    • Caution: Evolution of

      
       and 
      
      
      
      will be significant.[4]
  • Monitoring: Reflux for 3–6 hours. Monitor by TLC (treat an aliquot with MeOH to visualize the methyl ester).

  • Workup: Distill off excess Thionyl Chloride and Toluene under reduced pressure.

    • Critical: Thionyl chloride is harder to remove than oxalyl chloride. Repeated azeotropic distillation with toluene is required to prevent acidic contamination of the next step.

Analytical Validation

Since acid chlorides are unstable on silica gel (hydrolyzing back to the acid), direct TLC or LCMS is not possible. Use Derivatization for monitoring.

Method: Methanol Quench

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench into 200 µL of anhydrous Methanol (in a separate vial).

  • Wait 5 minutes.

  • Analyze this sample via TLC or HPLC.

    • Target: You are looking for the Methyl Ester (Methyl 2-ethoxy-4-fluorobenzoate).

    • Success Criteria: Complete disappearance of the Acid peak and appearance of the less polar Ester peak.

Safety & Handling (Crucial)

Figure 2: Safety Workflow

Safety cluster_0 Specific Risks Hazard Hazard Identification Control Engineering Controls Hazard->Control CO / SO2 Gas CO Oxalyl Cl: Carbon Monoxide (Silent Killer) Hazard->CO SO2 Thionyl Cl: Sulfur Dioxide (Severe Irritant) Hazard->SO2 Explosion DMSO Incompatibility (NEVER use DMSO) Hazard->Explosion PPE PPE Control->PPE Fume Hood

Caption: Critical safety hazards associated with chlorinating reagents.

  • Carbon Monoxide (CO): The Oxalyl Chloride method generates stoichiometric quantities of CO. This gas is odorless and deadly. Never perform this reaction outside a high-performance fume hood.

  • Pressure Buildup: Both methods generate gas. Never heat a closed system. Always use a bubbler or open vent line through a trap.

  • Water Reactivity: Both reagents react violently with water. Ensure all glassware is flame-dried and solvents are anhydrous.

Troubleshooting

IssueProbable CauseSolution
No Reaction (Oxalyl Method) Inactive DMF or wet solvent.Add fresh DMF (1 drop). Ensure bubbling starts.
Product is Dark/Black Decomposition of ortho-ethoxy group.Switch from Thionyl Chloride (Reflux) to Oxalyl Chloride (0°C).
Solid Precipitate in Reaction Vilsmeier salt precipitation (Normal).This is the active intermediate. It will redissolve/react as the reaction proceeds.
Low Yield in Next Step Residual Acid or HCl.Ensure complete conversion via MeOH quench test. Co-evaporate with toluene to remove trapped HCl.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich. (n.d.). Oxalyl Chloride Technical Bulletin. Retrieved February 26, 2026, from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved February 26, 2026, from

  • Organic Syntheses. (1998). Acid Chlorides from Carboxylic Acids with Oxalyl Chloride. Org. Synth. Coll. Vol. 9, p. 34.

  • ChemicalBook. (2020). Synthesis of 2-Ethoxybenzoyl chloride. (Patent CN111548263). Retrieved February 26, 2026, from

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-Ethoxy-4-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Specialist Support Portal . It assumes the reader is a professional chemist requiring actionable, high-level intervention strategies for stabilizing 2-Ethoxy-4-fluorobenzoyl chloride .

Case ID: STORAGE-PROTO-2E4F Status: Resolved / Guide Available Classification: Reactive Intermediates / Acyl Chlorides

Executive Summary & Chemical Context

2-Ethoxy-4-fluorobenzoyl chloride is a highly electrophilic acylating agent. While the 2-ethoxy group provides minor electronic stabilization (via resonance donation) and steric shielding compared to unsubstituted benzoyl chloride, the molecule remains acutely sensitive to nucleophilic attack by water.

The Failure Mode: Hydrolysis. Exposure to atmospheric moisture converts the liquid/low-melting solid acid chloride into its corresponding carboxylic acid (2-ethoxy-4-fluorobenzoic acid ) and hydrochloric acid (HCl). This reaction is autocatalytic in bulk storage; the generated HCl gas increases pressure and can degrade septum integrity, inviting further moisture ingress.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the microscopic failure pathway. The hydrolysis follows an associative nucleophilic acyl substitution mechanism.[1]

Visualization: Hydrolysis Pathway

The following diagram illustrates the attack of water on the carbonyl carbon, the tetrahedral intermediate, and the irreversible collapse to the carboxylic acid.

HydrolysisMechanism Start 2-Ethoxy-4-fluorobenzoyl Chloride (Intact) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Water H2O (Atmospheric Moisture) Water->Intermediate Transition Elimination of Chloride Ion Intermediate->Transition e- Push Product 2-Ethoxy-4-fluorobenzoic Acid (Impurity) Transition->Product Irreversible Byproduct HCl Gas (Corrosive) Transition->Byproduct

Figure 1: Mechanism of acyl chloride hydrolysis. Note that the reaction generates HCl, which can corrode metal caps and degrade poor-quality septa.

Storage Protocols (The "How")

Trusting a standard "tightly capped bottle" is a primary cause of sample loss. The following protocol creates a self-validating barrier system.

Table 1: Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic rate of hydrolysis. Warning: See Handling Protocol below.
Atmosphere Argon or Nitrogen (Inert)Displaces humid air. Argon is preferred (heavier than air) to blanket the liquid surface.
Container Sure/Seal™ or Schlenk Flask Standard screw caps leak over time. Teflon-lined septa are mandatory.
Secondary Desiccator with P₂O₅ or Drierite Provides a "sacrificial" drying agent to scavenge moisture before it reaches the vial.
The "Thermal Shock" Handling Protocol

CRITICAL ERROR ALERT: Opening a cold bottle immediately upon removal from the fridge causes rapid condensation of atmospheric water directly into the reagent.

  • Retrieval: Remove container from storage (2–8°C).

  • Equilibration: Place in a desiccator or hood and allow to warm to Room Temperature (RT) for 30–45 minutes .

    • Check: Wipe the outside of the bottle. If it feels cold or shows condensation, do not open .

  • Dispensing:

    • Preferred: Use positive pressure (inert gas) and a cannula/syringe through a septum.

    • Alternative: If pouring is necessary, do so rapidly under a stream of dry nitrogen.

  • Resealing: Purge the headspace with Argon for 30 seconds before resealing. Wrap the cap junction with Parafilm M® (dust barrier only) or electrical tape (better tension).

Troubleshooting & Remediation (The "Fix")

If you suspect your sample has degraded, use this workflow to diagnose and recover the material.

Diagnostic Flowchart

Troubleshooting Start Suspect Degradation? Visual Visual Inspection: White solids? Fuming? Start->Visual NMR Run 1H-NMR (CDCl3) Visual->NMR If ambiguous Bad Hydrolysis Confirmed: Contains Acid Visual->Bad Heavy solids visible Decision Shift of Ortho-H? NMR->Decision Good Spectrum Clean: Use as is. Decision->Good No Shift Decision->Bad Downfield Shift Remediate Remediation: Reflux with SOCl2 Bad->Remediate

Figure 2: Decision tree for assessing reagent quality.

Remediation Protocol: The "Thionyl Rescue"

If the compound has partially hydrolyzed (turned into a white sludge or solid), it can often be chemically regenerated rather than discarded.

Reagents: Thionyl Chloride (


), catalytic DMF (N,N-Dimethylformamide).
  • Setup: Place the degraded 2-ethoxy-4-fluorobenzoyl chloride in a round-bottom flask.

  • Addition: Add excess thionyl chloride (approx. 2–3 equivalents relative to the estimated acid content).

  • Catalysis: Add 1–2 drops of dry DMF (catalyst).

    • Mechanism:[1][2][3][4][5][6][7] DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the conversion of the carboxylic acid back to the acid chloride.

  • Reflux: Heat to reflux (76°C) for 2–3 hours. The solution should clarify as the solid acid converts back to the liquid acid chloride.

  • Purification: Distill off the excess thionyl chloride (BP: 74.6°C) under reduced pressure. The residue is your regenerated acid chloride.

    • Validation: Run a mini-workup on a small aliquot (quench with methanol) and check LC-MS or GC-MS for the methyl ester to confirm purity.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in a -20°C freezer? A: Yes, but with extreme caution. While lower temperatures chemically stabilize the molecule, the risk of water condensation upon opening is significantly higher. Unless you have a glovebox or strict warming protocols, a standard 4°C fridge is often safer for daily use due to lower condensation risks.

Q: The liquid has turned into a solid block. Is it ruined? A: Not necessarily. Check the melting point.[8][9] 2-Ethoxy-4-fluorobenzoyl chloride may have a melting point near room temperature (similar derivatives often melt between 20–40°C). It might just be frozen.

  • Test: Gently warm to 40°C. If it melts into a clear liquid, it is likely fine. If it remains solid or leaves a heavy white precipitate (the acid), it has hydrolyzed.

Q: Why did the septum on my bottle turn brown/brittle? A: This is caused by HCl off-gassing. Hydrolysis releases HCl, which attacks the rubber of standard red/white septa.

  • Solution: Use Teflon-faced (PTFE) silicone septa . The inert Teflon layer must face the chemical.

Q: Can I use a glass stopper instead of a septum? A: Only for short-term storage. Glass stoppers can "freeze" (seize) if the acid chloride hydrolyzes slightly and crystallizes in the ground glass joint. If using glass stoppers, grease the joint with a fluorinated grease (like Krytox) to prevent seizing, but be aware that grease can contaminate the sample.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Acid Chlorides.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
  • PubChem. Compound Summary: 2-Fluorobenzoyl chloride. (Structural and physical property analogues).

Sources

Technical Support Center: Synthesis of 2-Ethoxy-4-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Effective Removal of Excess Thionyl Chloride

For researchers, scientists, and professionals in drug development, the synthesis of acyl chlorides is a fundamental step. The conversion of carboxylic acids to their corresponding acyl chlorides using thionyl chloride (SOCl₂) is a widely adopted method due to its efficiency and the convenient removal of gaseous byproducts (SO₂ and HCl).[1] However, the complete removal of excess thionyl chloride is critical to prevent unwanted side reactions in subsequent steps and to ensure the purity of the final product. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of residual thionyl chloride from the synthesis of 2-Ethoxy-4-fluorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride from my reaction mixture?

A1: The two most common and effective methods for removing excess thionyl chloride are distillation and chemical quenching.[2] The choice between these methods is dictated by the stability of your product, the scale of your reaction, and the desired purity of the 2-Ethoxy-4-fluorobenzoyl chloride.[2]

  • Distillation is the preferred method when the acyl chloride product is sensitive to water or other protic quenching agents.[2] It is also well-suited for larger-scale reactions where the significant heat generated from quenching can be challenging to manage.[2]

  • Chemical Quenching is a viable option when your product is stable under aqueous workup conditions.[2] For smaller-scale reactions, it is often a faster and simpler method than distillation.[2]

Q2: Why is it crucial to remove all traces of thionyl chloride?

A2: Residual thionyl chloride can interfere with subsequent reactions. For instance, if the 2-Ethoxy-4-fluorobenzoyl chloride is to be used in a reaction with a nucleophile (e.g., an amine or alcohol), any remaining thionyl chloride will also react, leading to the formation of undesired byproducts and a reduction in the overall yield of your target molecule.

Q3: My product is turning yellow/orange after heating to remove the thionyl chloride. What's happening?

A3: A yellow or orange coloration can be an indication of product decomposition or the formation of impurities. Thionyl chloride itself can decompose at temperatures above its boiling point to form disulfur dichloride, sulfur dioxide, and chlorine, which can contribute to the color.[3] It is advisable to use the mildest effective heating conditions or to employ vacuum or azeotropic distillation to lower the required temperature.

Troubleshooting Guides

This section provides a detailed breakdown of common issues encountered during the removal of thionyl chloride and offers practical, field-tested solutions.

Distillation separates compounds based on differences in their boiling points. Since thionyl chloride has a lower boiling point than 2-Ethoxy-4-fluorobenzoyl chloride, it can be selectively removed.

Issue 1: My product appears to be decomposing during distillation.

  • Causality: The distillation temperature may be too high, causing thermal degradation of the 2-Ethoxy-4-fluorobenzoyl chloride. Thionyl chloride decomposes at temperatures above 140°C, and your product may have a lower decomposition temperature.[2]

  • Solution: Employ Vacuum Distillation. By reducing the pressure, you can significantly lower the boiling point of thionyl chloride, allowing for its effective removal at a much lower and safer temperature for your product.[2][4]

Issue 2: I've distilled off the bulk of the thionyl chloride, but my NMR/IR analysis still shows traces of it.

  • Causality: Thionyl chloride can be persistent and may not be completely removed by simple distillation alone.

  • Solution: Perform an Azeotropic Distillation. Add a dry, inert solvent like toluene and distill the mixture.[3][5] Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its removal. This process can be repeated multiple times to "chase" out the remaining traces of thionyl chloride.[2][6]

Data Presentation: Physical Properties for Distillation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
Thionyl chloride (SOCl₂)118.9774.6Reacts violently with water.[7]
2-Ethoxy-4-fluorobenzoyl chloride202.61Expected to be significantly higher than thionyl chloride.---
Toluene92.14110.6Forms an azeotrope with thionyl chloride, facilitating its removal.[3]

Experimental Protocol: Azeotropic Removal of Thionyl Chloride

  • Initial Distillation: After the reaction converting 2-Ethoxy-4-fluorobenzoic acid to 2-Ethoxy-4-fluorobenzoyl chloride is complete, perform a simple or vacuum distillation to remove the bulk of the excess thionyl chloride.[3]

  • Azeotropic Chase:

    • Add a volume of dry toluene to the reaction flask.

    • Distill the mixture. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[3]

    • Repeat the addition of fresh, dry toluene and subsequent distillation two to three more times to ensure complete removal of thionyl chloride.[8]

  • Final Product: The remaining liquid in the distillation flask is the crude 2-Ethoxy-4-fluorobenzoyl chloride, which can be used directly or further purified by vacuum distillation if necessary.

Visualization of the Distillation Workflow

G cluster_reaction Reaction Phase cluster_purification Purification Phase start 2-Ethoxy-4-fluorobenzoic acid + Excess SOCl₂ reaction Reflux to form 2-Ethoxy-4-fluorobenzoyl chloride start->reaction distillation Simple/Vacuum Distillation to remove bulk SOCl₂ reaction->distillation azeotrope Add Dry Toluene distillation->azeotrope redistill Distill Toluene-SOCl₂ Azeotrope azeotrope->redistill repeat Repeat Toluene Addition & Distillation (2-3x) redistill->repeat Traces of SOCl₂ remain? product Crude 2-Ethoxy-4-fluorobenzoyl chloride redistill->product All SOCl₂ removed repeat->azeotrope G cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_product Product Isolation start Reaction Mixture with Excess SOCl₂ cool_reaction Cool Reaction Mixture to 0-5°C start->cool_reaction prepare_quench Prepare Cold Quenching Solution (e.g., ice-water) slow_addition Add Reaction Mixture Dropwise to Quenching Solution prepare_quench->slow_addition cool_reaction->slow_addition monitor Maintain Temp < 20°C & Control Gas Evolution slow_addition->monitor stir Stir for 15-30 min monitor->stir workup Proceed to Aqueous Workup (Extraction) stir->workup product Isolated 2-Ethoxy-4-fluorobenzoyl chloride workup->product

Caption: Workflow for the safe chemical quenching of excess thionyl chloride.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • ChemHelper. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction? Retrieved from [Link]

  • Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2? r/Chempros. Retrieved from [Link]

  • ACS Publications. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Reddit. (2019, June 17). Removing thionyl chloride. r/chemistry. Retrieved from [Link]

  • Reddit. (2024, August 12). Removal of Thionyl Chloride with rotovap. r/Chempros. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4759826A - Process for purifying thionyl chloride.
  • Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure. Retrieved from [Link]

  • University of Cambridge. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. r/Chempros. Retrieved from [Link]

  • LabXchange. (2024, August 2). Synthesis, Distillation, & Recrystallization. Retrieved from [Link]

Sources

Optimizing yield of 2-ethoxy-4-fluorobenzoylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Ethoxy-4-Fluorobenzoylation

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support center. You are likely here because your standard amide coupling or esterification protocol is failing to deliver high yields with 2-ethoxy-4-fluorobenzoic acid derivatives.

This is not a user error; it is a structural challenge. This specific moiety presents a "perfect storm" for low reactivity:

  • Steric Hindrance: The ortho-ethoxy group physically blocks the trajectory of the incoming nucleophile (amine or alcohol) toward the carbonyl carbon.

  • Electronic Deactivation: The oxygen atom of the ethoxy group donates electron density into the ring (resonance effect), which is conjugated to the carbonyl. This reduces the electrophilicity of the carbonyl carbon, making it less reactive to nucleophilic attack compared to a standard benzoyl chloride.

This guide provides field-proven protocols to overcome these barriers, moving beyond standard EDC/NHS chemistry to high-energy activation methods.

Core Protocols: The Gold Standards

Do not rely on weak coupling agents (like EDC) for this substrate.[1] Use one of the following two methods based on your substrate's stability.

Method A: The "Sledgehammer" Protocol (Acid Chloride via Oxalyl Chloride)

Best for: Non-sensitive amines, scale-up, and maximum conversion.

Reagents:

  • 2-Ethoxy-4-fluorobenzoic acid (1.0 equiv)[1]

  • Oxalyl chloride (1.5 equiv)[1]

  • DMF (catalytic, 2-3 drops)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)[1]

Step-by-Step:

  • Activation: Dissolve the acid in anhydrous DCM under Nitrogen/Argon. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl). Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Validation (Critical): Take a small aliquot, blow dry with nitrogen, and run an IR. You must see the shift from ~1680 cm⁻¹ (Acid) to ~1775 cm⁻¹ (Acid Chloride) .[1] If not, add more oxalyl chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride (rotary evaporator). Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine/alcohol and Base (DIPEA) at 0°C.

  • Forcing: Allow to warm to RT. If reaction is slow after 4 hours, heat to reflux (40°C).

Method B: The "Precision" Protocol (T3P Coupling)

Best for: Acid-sensitive substrates, avoiding epimerization, and ease of purification.[2]

Reagents:

  • 2-Ethoxy-4-fluorobenzoic acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1][3]

  • T3P (Propylphosphonic anhydride) (50% wt in EtOAc/DMF) (2.0 equiv)[1]

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)[1]

  • Solvent: EtOAc or DMF (if solubility is an issue)[1]

Step-by-Step:

  • Mix: Combine acid, amine, and base in the solvent.

  • Addition: Add T3P solution dropwise at 0°C.

  • Reaction: Stir at RT. T3P is unique; it often requires excess base to drive the equilibrium. If the reaction stalls, add more T3P (up to 3-4 equiv total) and Base.

  • Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble, simplifying purification.[2]

Troubleshooting Center (Q&A)

Q1: I am using HATU/DIEA, but the conversion stalls at 50%. Why? A: HATU is excellent, but the ortho-ethoxy steric bulk hinders the formation of the active ester and the subsequent approach of the amine. The active ester intermediate might be hydrolyzing faster than it reacts with your amine.

  • Fix: Switch to Method A (Acid Chloride) . The chloride is smaller than the HATU-active ester, reducing steric clash. Alternatively, use T3P (Method B) at higher temperatures (50-60°C), as T3P is thermally stable and highly reactive.

Q2: I prepared the acid chloride, but I only isolated the starting acid after workup. A: This indicates Hydrolysis . The acid chloride formed but reacted with moisture in your solvent or atmosphere instead of your amine.

  • Fix: Ensure DCM is distilled or dried over molecular sieves.

  • Self-Validating Step: Quench a small aliquot of your reaction mixture with Methanol before workup. Run TLC/LC-MS. If you see the Methyl Ester, your acid chloride was present and reactive. If you only see Acid, the activation failed.

Q3: My amine is an electron-deficient aniline. Reaction yield is <10%. A: You are fighting two deactivating forces: the deactivated benzoyl group and the poor nucleophile.

  • Fix: You need "Force."

    • Use Method A .

    • Use Pyridine as the solvent (acts as both base and nucleophilic catalyst).

    • Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).[1] DMAP forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.

Q4: Can I use thionyl chloride (SOCl2) instead of oxalyl chloride? A: Yes, but be careful. SOCl2 requires heating to remove excess reagent (bp ~76°C), which can degrade sensitive substrates. Oxalyl chloride (bp ~61°C) is milder and can be removed at lower temperatures. If you use SOCl2, ensure you chase it with toluene azeotrope to remove all traces of acid before adding the amine.

Comparative Data: Reagent Selection

FeatureAcid Chloride (Oxalyl Cl) T3P (Propylphosphonic anhydride) HATU / EDC
Reactivity Highest (overcomes sterics)High (excellent for hindered)Moderate (struggles with ortho-subs)
Moisture Sensitivity High (Requires anhydrous)Low (Tolerates wet solvents)Moderate
Byproducts CO, CO2, HCl (Gaseous)Water-soluble phosphatesUrea/Triazole (Hard to remove)
Steric Tolerance Excellent (Small electrophile)Very Good Poor (Bulky intermediate)
Recommended For 2-Ethoxy-4-fluoro substrates Sensitive/Chiral AminesSimple, unhindered acids only

Visualizations

Figure 1: Mechanism of Deactivation & Activation Strategy

This diagram illustrates why the reaction is difficult (Steric/Electronic block) and how the Acid Chloride/DMAP pathway solves it.

ReactionMechanism Acid 2-Ethoxy-4-fluorobenzoic Acid (Starting Material) StericBlock STERIC BLOCK: Ortho-Ethoxy Group Shields Carbonyl Acid->StericBlock ElectronicBlock ELECTRONIC BLOCK: Resonance Donation Deactivates Carbonyl Acid->ElectronicBlock Activation Activation: Oxalyl Chloride / T3P Acid->Activation Step 1 ActiveSpecies Activated Species (Acid Chloride / Anhydride) StericBlock->ActiveSpecies Hinders Formation Activation->ActiveSpecies Generates Highly Electrophilic Center Product Final Product (2-Ethoxy-4-fluorobenzamide) ActiveSpecies->Product Step 2: Successful Coupling Nucleophile Nucleophile Attack (Amine R-NH2) Nucleophile->ActiveSpecies Attacks Carbonyl

Caption: The ortho-ethoxy group creates a dual barrier (steric and electronic).[1] High-energy activation (Acid Chloride/T3P) is required to overcome the activation energy threshold.[1]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct optimization path.

TroubleshootingTree Start Start: Low Yield with 2-Ethoxy-4-fluorobenzoic Acid CheckMethod Current Method? Start->CheckMethod EDC_HATU EDC / HATU / Carbodiimide CheckMethod->EDC_HATU Using AcidChloride Acid Chloride (SOCl2/Oxalyl) CheckMethod->AcidChloride Using SwitchMethod STOP. Switch to Acid Chloride or T3P Protocol. EDC_HATU->SwitchMethod CheckHydrolysis Did you observe Starting Acid in Workup? AcidChloride->CheckHydrolysis YesHydrolysis Moisture Issue. 1. Dry Solvents (DCM). 2. Use Oxalyl Chloride. 3. Validate with MeOH Quench. CheckHydrolysis->YesHydrolysis Yes NoHydrolysis Reactivity Issue. (Poor Nucleophile?) CheckHydrolysis->NoHydrolysis No AddCatalyst 1. Add DMAP (0.1 eq). 2. Heat to Reflux (DCM/DCE). 3. Use Pyridine as Solvent. NoHydrolysis->AddCatalyst

Caption: Diagnostic workflow for identifying the root cause of failure: Reagent choice vs. Moisture control vs. Nucleophile reactivity.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link[1]

    • Context: Establishes T3P/Pyridine as a superior system for difficult/sensitive couplings.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

    • Context: Comprehensive review on why standard reagents fail with hindered substrates and the mechanism of acid chloride activ
  • BenchChem Technical Support. (2025). "Application Notes: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives." Link[1]

    • Context: Protocols for handling ortho-alkoxy fluorinated benzene deriv
  • Fisher Scientific. (2015). "Safety Data Sheet: 4-Fluorobenzoyl chloride." Link

    • Context: Safety and stability data for fluorobenzoyl chlorides (moisture sensitivity).

Sources

Technical Support Center: Handling & Stability of Fluorinated Acyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated acyl chlorides (


) represent a unique class of electrophiles. While they share the general reactivity of acid chlorides, the presence of the fluorinated tail (e.g., trifluoromethyl, perfluoropropyl) exerts a powerful negative inductive effect (-I) . This significantly increases the electrophilicity of the carbonyl carbon, making these compounds hyper-sensitive to nucleophilic attack , particularly by atmospheric moisture.

This guide provides an autonomous troubleshooting framework for researchers encountering degradation, pressure buildup, or yield loss.

Module 1: The Hydrolysis Cascade (Diagnosis)

The Issue: Users often report "white crust" formation on caps, "smoking" bottles, or violent pressure release upon opening.

The Science: Unlike standard acetyl chloride, fluorinated analogs do not just hydrolyze; they often accelerate their own degradation. The reaction with water produces the corresponding fluorinated carboxylic acid and Hydrogen Chloride (HCl) gas.

  • Observation: The "smoke" is HCl gas reacting with atmospheric water vapor to form hydrochloric acid mist.

  • Solid Formation: Most fluorinated carboxylic acids (the hydrolysis product) are solids at room temperature and insoluble in the parent acyl chloride, leading to crust formation.

Visualization: The Hydrolysis Degradation Loop

The following diagram illustrates the self-propagating nature of moisture contamination.

HydrolysisCascade Moisture Atmospheric Moisture (H₂O) Intermediate Tetrahedral Intermediate (Highly Unstable) Moisture->Intermediate Nucleophilic Attack AcylCl Fluorinated Acyl Chloride (Rf-COCl) AcylCl->Intermediate Products Degradation Products Intermediate->Products Cl⁻ Elimination Acid Fluorinated Acid (White Solid/Crust) Products->Acid Gas HCl Gas (Pressure/Corrosion) Products->Gas Gas->Moisture Corrodes Septum/Cap Allowing more ingress

Caption: Figure 1. The degradation pathway of fluorinated acyl chlorides. Note the feedback loop where HCl generation compromises container integrity, accelerating moisture ingress.

Module 2: Storage & Handling Protocols

Protocol A: The "Inert Barrier" Storage System

Standard Parafilm is insufficient for fluorinated acyl chlorides; organic vapors will dissolve the wax, and HCl will embrittle it.

  • Primary Seal: Ensure the manufacturer's cap is lined with a PTFE (Teflon) gasket. Polyethylene liners will degrade.

  • Secondary Seal: Wrap the neck tightly with PTFE tape (plumber's tape), not Parafilm.

  • Containment: Store the bottle inside a secondary glass jar containing a bed of desiccant (e.g., Drierite or activated molecular sieves).

  • Temperature: Refrigeration (

    
    ) slows hydrolysis kinetics but increases  the risk of condensation upon opening.
    
    • Critical Step: You must allow the bottle to warm to room temperature in a desiccator before opening to prevent atmospheric water from condensing into the cold reagent.

Protocol B: The Positive Pressure Transfer

Never pour fluorinated acyl chlorides. Pouring introduces a volume of air (and moisture) equal to the volume of liquid removed.

  • Setup: Insert a needle connected to an inert gas line (Nitrogen/Argon) into the septum (avoiding the liquid phase).

  • Purge: Allow gas to flow for 30 seconds to flush the headspace.

  • Withdraw: Insert a dry syringe. The inert gas pressure will help push the liquid into the syringe, preventing vacuum formation that sucks in outside air.

Module 3: Troubleshooting & Recovery (FAQs)

Q1: My reagent has a white precipitate at the bottom. Is it ruined?

Status: Compromised, but recoverable. The white solid is likely the fluorinated carboxylic acid (e.g., Trifluoroacetic acid if using Trifluoroacetyl chloride).

  • Action: Do not shake. The solid acid is often insoluble in the chloride.

  • Recovery: If the supernatant is clear, you can carefully decant or syringe-filter the liquid under inert gas. For critical applications, distillation is the only way to guarantee purity.

Q2: I need to dry my solvent. Can I use molecular sieves directly in the reaction flask?

Status: Risky. While molecular sieves (3Å or 4Å) are excellent for drying solvents, they can contain trapped water or surface hydroxyls if not activated properly.

  • The Risk: Adding a reactive acyl chloride to "fresh" sieves often results in an exotherm as the reagent reacts with surface moisture on the beads.

  • Correct Protocol: Dry the solvent separately over activated sieves for 24 hours. Decant the dry solvent into the reaction vessel via cannula before adding the acyl chloride.

Q3: Can I use DMF (Dimethylformamide) as a solvent?

Status: FORBIDDEN (mostly). DMF reacts violently with acyl chlorides to form the Vilsmeier-Haack reagent (an iminium salt).

  • Exception: DMF is used in catalytic amounts (1-2 drops) when synthesizing acyl chlorides from acids using Oxalyl Chloride.

  • Rule: For using acyl chlorides in coupling reactions, use non-nucleophilic solvents like Dichloromethane (DCM), THF (anhydrous), or Toluene.

Module 4: Purification Decision Tree

When facing a compromised reagent, use this logic flow to determine the next step.

PurificationLogic Start Assess Reagent Condition Visual Visual Inspection Start->Visual Clear Clear Liquid Visual->Clear Cloudy Cloudy / Precipitate Visual->Cloudy Solid Solidified Mass Visual->Solid Titration Titrate Chloride Content (AgNO3) Clear->Titration Filter Inert Filtration (0.45µm PTFE) Cloudy->Filter Distill Fractional Distillation (Under N₂) Solid->Distill If Volatile Dispose Quench & Dispose Solid->Dispose If Degraded Titration->Distill Purity < 95% Use Use Titration->Use Purity > 98% Filter->Titration

Caption: Figure 2. Decision matrix for processing compromised fluorinated acyl chlorides.

Module 5: Quantitative Data & Solvent Specs

To prevent hydrolysis, solvents must meet strict water content limits.

SolventMax Water Content (ppm)Recommended Drying MethodIncompatible With
Dichloromethane (DCM) < 50 ppmDistillation over CaH₂Amines (without base)
Tetrahydrofuran (THF) < 20 ppmNa/Benzophenone or ColumnsStrong Lewis Acids
Toluene < 30 ppmNa/Benzophenone-
DMF N/A DO NOT USE Acyl Chlorides

References

  • Save My Exams. (2025). Acyl Chlorides & Esters: Hydrolysis Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Acyl Fluoride Synthesis and Stability. Retrieved from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Stability of ethoxy group under acidic acylation conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Ethoxy Groups Under Acidic Acylation Conditions

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Synthesis Optimization Unit Subject: Troubleshooting Aryl Ethyl Ether Stability During Friedel-Crafts Acylation

Executive Summary: The "Lewis Acid Paradox"

The ethoxy group (–OEt), particularly in aryl ethyl ethers (phenetoles), presents a specific challenge during Friedel-Crafts acylation. While generally considered a robust protecting group compared to silyl ethers or acetals, it is chemically vulnerable to the exact conditions required for acylation: strong Lewis acids combined with nucleophilic halides.

This guide addresses the competition between two pathways:

  • The Desired Pathway: Electrophilic Aromatic Substitution (Acylation).[1]

  • The Undesired Pathway: Lewis Acid-mediated Dealkylation (Ether Cleavage).

Diagnostic Decision Matrix

Before proceeding with your reaction, use this logic flow to assess the risk of ethoxy cleavage.

EthoxyStability Start Start: Substrate Assessment IsAryl Is Ethoxy attached to Aromatic Ring? Start->IsAryl IsAliphatic Is Ethoxy Aliphatic (e.g., Ethyl Ester/Ether)? Start->IsAliphatic LewisAcid Lewis Acid Selection IsAryl->LewisAcid ResultStable OUTCOME: STABLE Proceed with standard protocol IsAliphatic->ResultStable Generally Stable AlCl3 Strong LA (AlCl3, BBr3) + Halide Solvent? LewisAcid->AlCl3 Hard Lewis Acid MildLA Mild LA (ZnCl2, SnCl4) or Triflates? LewisAcid->MildLA Soft/Mild Lewis Acid Temp Temperature > 40°C? AlCl3->Temp MildLA->ResultStable High Success Rate ResultRisk OUTCOME: HIGH RISK Dealkylation likely (Phenol formation) Temp->ResultRisk Yes ResultMod OUTCOME: MODERATE Monitor via TLC/LCMS Keep T < 0°C Temp->ResultMod No (0°C to -20°C)

Figure 1: Risk Assessment Flowchart for Ethoxy Stability. Dark nodes indicate decision points; Red indicates high cleavage risk.

Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to [M - 28]. Did my ethoxy group fall off?

Diagnosis: Yes. You have likely formed the corresponding phenol. Root Cause: You are observing Lewis Acid-Mediated Dealkylation .

  • Mechanism: Strong Lewis acids (like AlCl3) coordinate to the ether oxygen, forming a highly polarized complex. If a nucleophile is present (like Cl⁻ from AlCl3 or the acyl chloride), it attacks the ethyl group via an S_N2 mechanism, expelling the phenol-aluminum complex and ethyl chloride.

  • Corrective Action:

    • Switch Lewis Acids: Move from Aluminum Chloride (AlCl3) to Zinc Chloride (ZnCl2) or metallic triflates (e.g., Sc(OTf)3).

    • Lower Temperature: Cleavage has a higher activation energy than acylation. Run the reaction at -20°C to 0°C.

Q2: The reaction mixture turned into a black tar. What happened?

Diagnosis: Polymerization or complexation-induced degradation. Root Cause: Alkoxybenzenes are electron-rich. In the presence of strong Lewis acids, they are prone to oxidative polymerization or multiple acylations/alkylations.

  • Corrective Action:

    • Solvent Change: Avoid neat reactions. Use Nitromethane (CH3NO2) or Dichloromethane (DCM). Nitromethane complexes with AlCl3, moderating its activity ("buffering" the Lewis acidity).

    • Reverse Addition: Add the catalyst to the acyl chloride first to form the acylium ion before introducing the sensitive ether substrate.

Q3: I am getting low yields, and the starting material seems "stuck" on the baseline.

Diagnosis: Product Inhibition / Stable Complex Formation. Root Cause: The ketone product and the starting ether both coordinate strongly to the Lewis acid. The catalyst is being sequestered by the oxygen atoms.

  • Corrective Action:

    • Stoichiometry: Friedel-Crafts acylation is rarely catalytic with traditional Lewis acids. You typically need >1.1 equivalents of AlCl3 (one for the chloride, one to complex the carbonyl). Ensure you have enough catalyst, but add it slowly at low temperature.

Comparative Data: Lewis Acid Compatibility

The following table summarizes the stability of the Ar-O-Et bond against common acylation catalysts.

CatalystAcidity (Hardness)Ethoxy Stability RiskRecommended Condition
AlCl₃ High (Hard)High (Cleavage likely >RT)< 0°C, stoichiometric
BBr₃ Very HighCritical (Used for deprotection)DO NOT USE
FeCl₃ HighModerate< RT, anhydrous
SnCl₄ ModerateLow0°C - RT
ZnCl₂ MildVery Low (Stable)Reflux often required
Sc(OTf)₃ Mild (Soft)Very Low (Stable)Catalytic amounts possible
Polyphosphoric Acid (PPA) Brønsted AcidLow60-80°C (Cyclization)
Validated Experimental Protocols
Protocol A: The "Safe" Method (Mild Lewis Acid)

Best for highly sensitive substrates where dealkylation must be avoided.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.

  • Reagents:

    • Substrate: 1.0 equiv (e.g., Phenetole)

    • Acyl Chloride: 1.2 equiv

    • Catalyst: Zinc Chloride (ZnCl2) (1.5 equiv) - Note: Must be anhydrous/fused.

    • Solvent: Dichloromethane (DCM) [0.5 M concentration]

  • Procedure:

    • Dissolve ZnCl2 and Acyl Chloride in DCM at 0°C.

    • Add the substrate dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT). If no reaction after 2 hours, reflux gently (40°C).

    • Quench: Pour into ice-cold 1M HCl.

  • Validation: Check TLC. Ethoxy group should remain intact.

Protocol B: The "High Reactivity" Method (AlCl3 Optimization)

Required for deactivated rings, but optimized to prevent cleavage.

  • Setup: 3-neck flask, internal thermometer, dropping funnel.

  • Reagents:

    • Substrate: 1.0 equiv

    • Acyl Chloride: 1.1 equiv[2][3]

    • Catalyst: AlCl3 (1.1 - 1.2 equiv)

    • Solvent: Nitromethane (CH3NO2) or DCM.

  • Procedure:

    • Step 1 (Acylium Formation): Suspend AlCl3 in solvent at -10°C . Add Acyl Chloride dropwise.[4] Stir 15 min until clear (acylium complex forms).

    • Step 2 (Addition): Add the ethoxy substrate dissolved in solvent very slowly (maintain internal temp < 0°C).

    • Step 3 (Reaction): Stir at 0°C for 1-2 hours. Do not heat.

    • Quench: Pour slowly into a mixture of ice and concentrated HCl.

  • Why this works: Pre-forming the acylium ion prevents the AlCl3 from coordinating solely with the ether oxygen, and low temperature kinetically disfavors the S_N2 cleavage pathway.

Mechanistic Visualization

The following diagram illustrates the competition between the desired acylation and the undesired cleavage.

Mechanism Ether Aryl Ethyl Ether (Substrate) Complex Ether-LA Complex (Activated O) Ether->Complex + AlCl3 Intermediate Sigma Complex Complex->Intermediate + Acylium CleavageTS SN2 Attack on Ethyl Complex->CleavageTS + Cl- / Heat Acylium Acylium Ion (R-C=O)+ Product Acylated Ether (DESIRED) Intermediate->Product - H+ Nucleophile Nucleophile (Cl-) Phenol Phenol + Et-Cl (FAILURE) CleavageTS->Phenol Dealkylation

Figure 2: Mechanistic Competition. The yellow node represents the danger zone where temperature and nucleophile presence determine the pathway.

References
  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • Ether Cleavage Mechanisms: Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[3][5][6][7] Synthesis, 1983(04), 249-282.

  • Mild Acylation Alternatives: Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide trifluoromethanesulfonates as reusable catalysts: Friedel-Crafts acylation. Journal of the Chemical Society, Chemical Communications, (10), 1157-1158.

  • Protective Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Defines stability of ethyl ethers vs. methyl ethers).

Sources

Troubleshooting low yields in Friedel-Crafts reactions with electron-rich aromatics

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource for researchers and process chemists. It synthesizes mechanistic insight with practical troubleshooting protocols.

Diagnostic Framework: Why Your Reaction Failed

Before adjusting parameters, you must identify the mechanistic failure mode. Friedel-Crafts (FC) reactions on electron-rich substrates (Phenols, Anisoles, Thiophenes) typically fail due to one of three "Traps."

The Three Failure Modes
Failure ModeSymptomRoot Cause
The Stoichiometry Trap Yield caps at ~50-80% despite full catalyst loading.Product Inhibition: The resulting ketone (in acylation) is a Lewis base.[1] It coordinates with the Lewis Acid (LA), removing it from the catalytic cycle.
The Activation Trap Multiple high-Rf spots on TLC; complex mixture.Polyalkylation: The alkylated product is more nucleophilic than the starting material, causing it to react preferentially.
The Coordination Trap No reaction or "tarring" of substrate.Substrate Poisoning: Heteroatoms (O, N) on the substrate coordinate irreversibly with hard Lewis acids (

,

), deactivating the ring and the catalyst.

Troubleshooting Guides (Q&A)

Issue 1: "My acylation reaction stops before completion, even with 1 equivalent of catalyst."

Diagnosis: You are likely experiencing Product Inhibition . In FC acylation, the product (an aryl ketone) forms a stable 1:1 complex with strong Lewis acids like


. This effectively sequesters the catalyst.

Corrective Action:

  • Adjust Stoichiometry: You must use >1.1 equivalents of Lewis Acid relative to the acylating agent. If using an anhydride, use >2.2 equivalents (as the byproduct acid also complexes with the catalyst).

  • The "Release" Quench: The complex is stable. Simple water addition may not release the product into the organic phase immediately. You must perform an acidic hydrolysis/quench.[2]

Self-Validating Check:

  • Test: Upon quenching with ice/HCl, the aqueous layer must remain strongly acidic (pH < 2). If the pH rises, aluminum salts precipitate as

    
    , trapping your product in the emulsion.
    
Issue 2: "I am seeing significant polyalkylation. I just want the mono-alkylated product."

Diagnosis: This is the Activation Trap . Alkyl groups are electron-donating.[3][4] The product of your reaction is more reactive than the starting material.[5][6]

Corrective Action:

  • Strategy A (Kinetic Control): Use a large excess of the aromatic substrate (used as solvent). This statistically favors the attack on the unreacted starting material.

  • Strategy B (The "Acylation-Reduction" Bypass): Switch mechanisms. Perform FC Acylation first (which deactivates the ring, preventing over-reaction), then reduce the ketone to an alkyl group (Wolff-Kishner or Clemmensen reduction).[5][7]

Issue 3: "My anisole/phenol substrate is turning black or demethylating."

Diagnosis: You are using a "Hard" Lewis Acid (


) on a sensitive substrate. 

can cleave aryl-methyl ethers (demethylation) and promote polymerization of highly active rings.

Corrective Action:

  • Switch to "Soft" or "Green" Catalysts: Use Metallic Triflates (e.g., Bismuth Triflate

    
     or Hafnium Triflate 
    
    
    
    ). These are water-tolerant, reusable, and milder.[8][9]
  • Use Heterogeneous Catalysts: Zeolites (e.g., H-Beta) provide shape selectivity and avoid harsh homogeneous acidic conditions.[2]

Visualizing the Failure Mechanism

The following diagram illustrates the "Product Inhibition" cycle that plagues acylation reactions, contrasting it with the ideal catalytic cycle.

FC_Mechanism cluster_0 The Stoichiometry Trap Start Reagents (Arene + RCOCl) Complex Acylium Complex [R-C=O]+ [AlCl4]- Start->Complex Activation ActiveCat Active Catalyst (AlCl3) ActiveCat->Complex Enters Cycle Transition Sigma Complex Intermediate Complex->Transition Arene Attack ProductFree Free Ketone Product Transition->ProductFree -HCl ProductTrapped Trapped Product (Ketone-AlCl3 Complex) ProductFree->ProductTrapped Fast Complexation (Irreversible w/o Hydrolysis) ProductTrapped->ActiveCat Requires Acid Quench to Regenerate

Figure 1: The "Stoichiometry Trap" in FC Acylation.[2][10] The product ketone acts as a Lewis base, sequestering the catalyst and preventing turnover.

Validated Experimental Protocols

Protocol A: Standard Acylation of Anisole (AlCl3 Method)

Best for: Robust substrates where cost is a driver and anhydrous conditions are strictly maintained.

Reagents: Anisole (10 mmol), Acetyl Chloride (11 mmol),


 (12 mmol), DCM (dry).
  • Setup: Flame-dry a 3-neck flask under

    
    . Add 
    
    
    
    and dry DCM. Cool to 0°C.
  • Activation: Add Acetyl Chloride dropwise. Stir 15 min to form the acylium complex (Solution turns yellow/orange).

  • Addition: Add Anisole dropwise over 20 mins. Critical: Keep Temp < 5°C to prevent demethylation.

  • Reaction: Allow to warm to RT. Monitor by TLC.[2]

  • Quench (The Release): Pour mixture slowly onto crushed ice + conc. HCl (5 mL) . Stir vigorously for 30 mins.

    • Validation: The organic layer should separate cleanly. If emulsion forms, add more HCl.

  • Workup: Extract with DCM, wash with

    
     (removes acid), then Brine. Dry over 
    
    
    
    .
Protocol B: "Green" Catalytic Acylation (Bismuth Triflate Method)

Best for: Sensitive substrates (Phenols, Thiophenes) and minimizing waste. Water-tolerant.

Reagents: Anisole (10 mmol), Benzoic Anhydride (10 mmol),


 (0.1 - 0.5 mmol / 1-5 mol%).
  • Setup: In a round-bottom flask, mix Anisole and Benzoic Anhydride.

  • Catalyst: Add

    
     (solid). No solvent is required (solvent-free) or use Nitromethane (
    
    
    
    ) for rate enhancement.
  • Reaction: Heat to 80°C (or use Microwave: 100°C for 10 min).

  • Validation: Monitor TLC. This reaction does not suffer from strong product inhibition, so catalytic loading is sufficient.

  • Workup: Cool. Dilute with Ether. Filter to recover catalyst (optional). Wash filtrate with

    
    .[5]
    

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected Type Reaction Type? Start->Type Alkylation Alkylation Type->Alkylation Acylation Acylation Type->Acylation Poly Issue: Polyalkylation? Alkylation->Poly Sol1 Solution: Use Arene as Solvent (Large Excess) Poly->Sol1 Quick Fix Sol2 Solution: Switch to Acylation-Reduction Poly->Sol2 Robust Fix Yield Issue: Low Yield / Stalled? Acylation->Yield Decomp Issue: Substrate Decomposition? Acylation->Decomp Sol3 Check Stoichiometry: Need >1.1 eq Lewis Acid Yield->Sol3 Sol4 Switch Catalyst: Use Bi(OTf)3 or Zeolites Decomp->Sol4

Figure 2: Diagnostic workflow for selecting the correct troubleshooting protocol.

References

  • Friedel-Crafts Acylation Mechanism & Stoichiometry

    • Byju's. "Friedel Crafts Acylation And Alkylation Reaction."[1][3][6][7][11][12] Accessed Oct 2023.

  • Prevention of Polyalkylation

    • BenchChem.[2] "Preventing polyalkylation in Friedel-Crafts reactions with activated rings." Accessed Oct 2023.

  • Bismuth Triflate Protocols (Green Chemistry)

    • Roskilde University. "Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate." Accessed Oct 2023.

  • Hafnium Triflate Catalysis

    • Bulletin of the Chemical Society of Japan.[13] "Hafnium(IV) Trifluoromethanesulfonate, An Efficient Catalyst for the Friedel–Crafts Acylation."[13] Accessed Oct 2023.

  • Troubleshooting Anisole Acylation

    • BenchChem.[2] "Optimizing Friedel-Crafts Acylation of Substituted Anisoles." Accessed Oct 2023.

Sources

Technical Support Center: Purification of Crude 2-Ethoxy-4-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-EFBC-001 Status: Open Priority: High (Active Research/Drug Development) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Impurity Profile

User Query: "How do I purify crude 2-Ethoxy-4-fluorobenzoyl chloride to >98% purity for downstream API synthesis?"

Scientist’s Assessment: The purification of 2-Ethoxy-4-fluorobenzoyl chloride requires a strict exclusion of moisture. Unlike standard organic intermediates, this compound cannot be subjected to aqueous workups (bicarbonate washes) without significant hydrolysis back to the parent benzoic acid.

The crude material typically contains three primary impurities:

  • Residual Thionyl Chloride (

    
    ):  From the synthesis step.
    
  • Hydrogen Chloride (

    
    ) & Sulfur Dioxide (
    
    
    
    ):
    Dissolved gaseous byproducts.
  • 2-Ethoxy-4-fluorobenzoic acid: The hydrolysis product (improper handling) or unreacted starting material.

Core Recommendation: The gold standard for purification is Azeotropic Stripping followed by High-Vacuum Distillation .

Decision Matrix: Purification Workflow

The following logic gate determines the optimal purification path based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture (Acid + SOCl2) Strip Step 1: Strip Excess SOCl2 (Vacuum Evaporation) Start->Strip Azeotrope Step 2: Toluene Chase (Azeotropic Removal) Strip->Azeotrope StateCheck Check Physical State (at Room Temp) Azeotrope->StateCheck LiquidPath Liquid / Low-Melting Solid StateCheck->LiquidPath Most Likely SolidPath Crystalline Solid StateCheck->SolidPath If High Purity Distill Step 3A: High Vacuum Distillation (Short Path) LiquidPath->Distill Crystallize Step 3B: Recrystallization (Anhydrous Hexane/DCM) SolidPath->Crystallize Product Pure 2-Ethoxy-4-fluorobenzoyl chloride (Store under Argon) Distill->Product Crystallize->Product

Figure 1: Purification decision tree based on the physical state of the crude intermediate.

Detailed Protocols

Phase 1: Removal of Thionyl Chloride (The "Chase")

Objective: Remove


 completely. Residual thionyl chloride will react with downstream nucleophiles (amines/alcohols), creating side products.

The Mechanism: Thionyl chloride forms a binary azeotrope with toluene. This allows you to "carry" the stubborn traces of


 out of the flask at temperatures lower than its standard boiling point.

Protocol:

  • Initial Strip: Connect the reaction flask to a rotary evaporator with a chemically resistant pump and a base trap (KOH/NaOH). Evaporate the bulk

    
     at 40–50°C  under reduced pressure.
    
  • The Toluene Chase:

    • Add anhydrous Toluene (approx. 2-3 mL per gram of crude).

    • Re-evaporate to dryness.

    • Repeat this step 2–3 times.

  • Verification: The residue should be an oil or semi-solid with no acrid smell of

    
    .
    
Phase 2: High Vacuum Distillation (Primary Method)

Objective: Isolate the acid chloride from non-volatile impurities (tars, unreacted acid).

Technical Note: The ortho-ethoxy group increases the boiling point significantly compared to fluorobenzoyl chloride. Do not overheat, as ether cleavage can occur at high temperatures (


C).
ParameterSpecification
Apparatus Short-path distillation head (vigreux column unnecessary and reduces yield).
Vacuum Pressure < 5 mmHg (High vacuum essential).
Bath Temperature Start at 100°C, ramp slowly.
Expected Vapor Temp 115–130°C (at ~5 mmHg).*
Receiving Flask Pre-dried, flushed with Argon.

*Note: Boiling points are estimates based on structural homologs. Always rely on the observed vapor temperature plateau.

Step-by-Step:

  • Assemble the short-path distillation setup. Ensure all joints are greased with high-vacuum grease.

  • Apply full vacuum before heating to degas the oil.

  • Slowly heat the oil bath.

  • Foreshot (Discard): The first few drops may be residual toluene or lower-boiling decomposition products.

  • Main Fraction (Keep): Collect the steady fraction where the temperature stabilizes. The liquid should be clear/colorless to pale yellow.[1][2]

Phase 3: Recrystallization (Alternative for Solids)

If your crude solidifies into a hard cake, you may attempt recrystallization, though distillation is preferred to avoid hydrolysis.

  • Solvent System: Anhydrous Hexane (or Heptane) with a small amount of Dichloromethane (DCM) if solubility is low.

  • Procedure: Dissolve in minimum hot DCM, add warm Hexane until turbid, cool to -20°C under Nitrogen. Filter rapidly under an inert gas stream.

Troubleshooting & FAQs

Issue 1: "My product turned pink or red during distillation."

Diagnosis: This indicates oxidative decomposition or polymerization, often catalyzed by trace metals or light.

  • The Fix: Ensure your distillation apparatus is acid-washed to remove metal traces. Perform the distillation under a strict Nitrogen/Argon bleed. If the product is pink but pure by NMR, it is often usable for the next step without further purification.

Issue 2: "A white solid precipitates immediately upon cooling."

Diagnosis: This is likely 2-Ethoxy-4-fluorobenzoic acid (the hydrolyzed starting material).

  • Cause: Moisture ingress during the switch from the rotary evaporator to the distillation setup.

  • The Fix: You cannot "dry" the acid chloride. You must redistill. The solid acid has a much higher boiling point and will remain in the pot residue. Ensure the receiving flask is flame-dried.

Issue 3: "The boiling point is fluctuating wildly."

Diagnosis: "Bumping" due to residual solvents (Toluene) or


 gas evolution.
  • The Fix: Use a magnetic stir bar with a high spin rate in the distillation flask. Do not rely on boiling chips, as they are ineffective under high vacuum.

Critical Data Reference

PropertyValue / Note
Boiling Point (Est.) ~120–130°C @ 5 mmHg
Melting Point Likely < 30°C (Low-melting solid or liquid)
Density ~1.3–1.4 g/mL
Storage < -20°C, Inert Atmosphere (Argon), Sealed with Parafilm
Azeotrope Toluene/SOCl₂ (BP ~76°C at atm pressure)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012.
  • U.S. Patent 5,942,387. Combinatorial process for making a library of thiophene compounds.[3] (References the use of 2-ethoxy-substituted benzoyl chlorides as intermediates).

  • BenchChem Technical Support. Removal of residual thionyl chloride. (General protocols for azeotropic distillation).

  • Sigma-Aldrich. 2-Fluorobenzoyl chloride Product Sheet. (Used for comparative physical property estimation).

Sources

Validation & Comparative

F NMR Shift Dynamics: Carboxylic Acid to Acid Chloride Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spy" Nucleus in Process Control

In pharmaceutical synthesis, the conversion of a carboxylic acid (R-COOH ) to an acid chloride (R-COCl ) is a pivotal activation step. However, monitoring this reaction is notoriously difficult with standard


H NMR due to the subtle shift changes in remote protons and the overlapping signals of thionyl chloride or oxalyl chloride reagents.

Fluorine-19 (


F) NMR offers a superior, orthogonal method for monitoring this transformation. Because the fluorine nucleus is highly sensitive to the local electronic environment and solvation sphere, the conversion to an acid chloride typically induces a distinct downfield shift (deshielding) . This guide details the mechanistic basis of this shift, provides comparative data, and outlines a robust, self-validating protocol for reaction monitoring.

Mechanistic Basis: Why the Shift Occurs

The chemical shift difference (


) between an acid and its chloride derivative is driven by two primary factors: Electronic Induction  and Solvation Sphere Collapse .
A. Electronic Deshielding (The Inductive Effect)

The substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl) fundamentally alters the electron density of the carbonyl carbon.

  • Carboxylic Acid: The -OH group acts as both an inductive withdrawer and a resonance donor.

  • Acid Chloride: Chlorine is significantly more electronegative (

    
    ) than the hydroxyl oxygen in this context, but it is a poor resonance donor due to orbital mismatch (2p vs 3p).
    
  • Net Effect: The carbonyl carbon becomes highly electron-deficient (deshielded). Through inductive propagation through the

    
    -framework (and 
    
    
    
    -system in aromatics), this electron deficiency pulls density away from the fluorine reporter atom.
  • Result: The fluorine nucleus becomes deshielded , resulting in a downfield shift (movement toward less negative ppm values).[1]

B. The Hydrogen Bond Effect (Solvation)

This is often the dominant factor.

  • R-COOH: Exists as dimers in non-polar solvents or H-bonds strongly with polar solvents. This H-bonding network creates a specific shielding environment.

  • R-COCl: Cannot donate Hydrogen bonds. The "collapse" of this H-bonding network upon conversion removes a significant shielding contribution, further pushing the signal downfield.

Diagram 1: Mechanistic Logic of the Shift

G cluster_0 Reactant: Carboxylic Acid cluster_1 Product: Acid Chloride Acid R-COOH (H-Bond Donor) Reagent Reagent (SOCl2 / (COCl)2) Acid->Reagent Activation Shielding High Electron Density (Shielded F) Deshielding Low Electron Density (Deshielded F) Shielding->Deshielding Result: Downfield Shift (+2 to +5 ppm) Chloride R-COCl (No H-Bonding) Reagent->Chloride Substitution

Caption: The conversion eliminates H-bonding and introduces an electronegative Chloride, reducing electron density at the Fluorine nucleus and causing a downfield shift.

Comparative Data Analysis

The following table summarizes typical shift differences. Note that absolute values vary by solvent, but the


 (Shift Difference)  is the critical diagnostic parameter.
Substrate ClassCompound ExampleAcid Shift (

)
Chloride Shift (

)

(ppm)
Trend
Aromatic (Para) 4-Fluorobenzoic Acid-106.0 ppm-102.5 ppm+3.5 Downfield
Aromatic (Meta) 3-Fluorobenzoic Acid-113.5 ppm-110.8 ppm+2.7 Downfield
Aliphatic (

)
Trifluoroacetic Acid (TFA)-76.5 ppm-74.2 ppm+2.3 Downfield
Aliphatic (

)
3,3,3-Trifluoropropanoic Acid-64.0 ppm-62.8 ppm+1.2 Downfield

Note: Data approximated for CDCl


 solution. Positive 

indicates a shift to a higher frequency (less negative number).

Experimental Protocol: The "Anhydrous Workflow"

To reliably use


F NMR for this application, you must prevent the hydrolysis of the acid chloride back to the acid inside the NMR tube.
Reagents & Equipment[2][3][4]
  • Solvent: Anhydrous CDCl

    
     or C
    
    
    
    D
    
    
    (stored over activated 4Å molecular sieves). Avoid DMSO or MeOH , as they will react with the acid chloride.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). Inert and distinct from most product regions.
  • Vessel: J. Young NMR tube or standard tube with a tight cap and Parafilm.

Step-by-Step Methodology
  • Baseline Acquisition (t=0):

    • Dissolve ~10 mg of starting material (Acid) in 0.6 mL dry CDCl

      
      .
      
    • Add 5

      
      L of Internal Standard.
      
    • Acquire

      
      F spectrum (typically 16-32 scans). Note the integral ratio of Acid : Standard.
      
  • Reaction Sampling:

    • Perform the reaction (e.g., reflux with SOCl

      
      ).
      
    • Critical Step: Remove an aliquot and remove excess SOCl

      
      in vacuo (using a high-vac manifold or rotovap) before adding NMR solvent. Excess SOCl
      
      
      
      can sometimes broaden peaks or affect shimming.
    • Alternative (In-situ): If using oxalyl chloride in DCM, you can take an aliquot, blow down with N

      
      , and reconstitute in CDCl
      
      
      
      .
  • Product Acquisition:

    • Dissolve the residue in dry CDCl

      
      .
      
    • Acquire spectrum.[2][3][4][5]

    • Validation: You should see the disappearance of the signal at -106 ppm and the emergence of a new signal at -102 ppm (for p-F-benzoic cases).

Diagram 2: Experimental Workflow

Workflow Start Reaction Mixture (R-COOH + SOCl2) Aliquot Take Aliquot (50 uL) Start->Aliquot Dry Evaporate to Dryness (Remove SOCl2/HCl) Aliquot->Dry Crucial Step Recon Reconstitute Dry CDCl3 + Int. Std Dry->Recon NMR Acquire 19F NMR Recon->NMR Analyze Compare Integrals Acid (-106) vs Chloride (-102) NMR->Analyze

Caption: Workflow emphasizes the removal of reactive volatiles and the use of dry solvents to prevent hydrolysis artifacts.

Troubleshooting & Artifacts

The "Hydrolysis Ghost"

If your solvent is "wet" (contains traces of water), the acid chloride will hydrolyze back to the carboxylic acid inside the NMR tube.

  • Symptom: You observe two peaks: one at the product shift (-102 ppm) and a growing peak returning to the starting material shift (-106 ppm) over time.

  • Fix: Filter CDCl

    
     through a small plug of basic alumina or store over molecular sieves.
    
HF Formation

If the reaction conditions are too harsh or reagents are wet, you may generate HF.

  • Symptom: A sharp signal around -160 to -180 ppm (highly variable depending on H-bonding).

  • Action: Quench immediately; HF is corrosive to NMR tubes and dangerous.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Reich, H. J. (2020).[6] 19F Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data.

  • ChemicalBook. (2017). 4-Fluorobenzoyl chloride NMR Spectra.

  • University of Huddersfield. (2020). Synthesis of Amides from Acid Chlorides using 19F NMR Monitoring.

Sources

Technical Comparison Guide: IR Spectroscopy of 2-Ethoxy-4-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4-fluorobenzoyl chloride (CAS: 1067882-59-4 / related 42926-52-3 for non-fluoro) is a critical electrophilic building block, most notably serving as a key intermediate in the synthesis of PDE5 inhibitors like Sildenafil (Viagra). Its quality control is pivotal, as the hydrolytic instability of the acyl chloride functionality requires precise analytical monitoring.

This guide provides an in-depth spectral analysis of the carbonyl (C=O) stretch, comparing it against structural analogs to elucidate the specific electronic and steric influences of the ortho-ethoxy and para-fluoro substituents.

Spectral Architecture: The Carbonyl Stretch

The carbonyl stretching frequency (


) of benzoyl chlorides is a sensitive probe of the electronic environment. For 2-ethoxy-4-fluorobenzoyl chloride, the position of this band is determined by the competition between inductive withdrawal , resonance donation , and steric inhibition of resonance .
Theoretical Framework (Substituent Effects)
  • Base Value: Unsubstituted benzoyl chloride exhibits a strong

    
     at approximately 1774 cm⁻¹  (liquid film).[1]
    
  • 4-Fluoro Effect (Inductive > Resonance): The fluorine atom at the para position is strongly electronegative. While it can donate electrons via resonance, the inductive withdrawal dominates, typically shifting the frequency to higher wavenumbers (~1780–1785 cm⁻¹ ).

  • 2-Ethoxy Effect (Resonance & Sterics):

    • Electronic: The oxygen lone pair can donate electron density into the ring, potentially lowering the C=O frequency via conjugation (single bond character increases).

    • Steric: The bulky ethoxy group at the ortho position can force the carbonyl group out of coplanarity with the benzene ring. This "de-conjugation" removes the resonance lowering effect, causing the frequency to shift significantly higher (closer to aliphatic acyl chlorides, >1785 cm⁻¹). However, in many ortho-alkoxy systems, a balance is struck, often resulting in a value near the parent or slightly lower if planar conformation is stabilized by intramolecular electrostatics.

Comparative Data Analysis

The following table synthesizes experimental data from validated analogs to triangulate the specific spectral signature of the target molecule.

CompoundStructure

(cm⁻¹)
Key Mechanistic DriverRef
Benzoyl Chloride Unsubstituted1774 Baseline conjugation with aromatic ring.[1][2]
2-Methoxybenzoyl Chloride Ortho-alkoxy analog~1770 Resonance donation slightly outweighs inductive effect; planar conformation likely maintained.[3]
4-Fluorobenzoyl Chloride Para-fluoro analog~1782 Strong inductive withdrawal (

) by Fluorine increases bond order.
[4]
2-Ethoxy-4-fluorobenzoyl Cl Target 1775 ± 5 Net Effect: The frequency increase from 4-F is counterbalanced by the resonance donation of 2-OEt.Calc.

Diagnostic Insight: The target molecule typically exhibits a Fermi resonance doublet , a characteristic feature of benzoyl chlorides where the fundamental C=O stretch couples with the overtone of the lower-frequency C-Cl stretch or aryl deformation. Expect a primary band at ~1775 cm⁻¹ and a secondary shoulder/band at ~1735–1740 cm⁻¹ .

Visualizing Electronic Competing Effects

ElectronicEffects Target 2-Ethoxy-4-fluorobenzoyl Chloride (C=O) Result Net Frequency: ~1775 cm⁻¹ Target->Result Equilibrium Base Benzoyl Chloride (~1774 cm⁻¹) Base->Target Substitution Inductive Inductive Withdrawal (4-Fluoro) Inductive->Target Increases ν (+5-10 cm⁻¹) Resonance Resonance Donation (2-Ethoxy) Resonance->Target Decreases ν (-5-10 cm⁻¹) Steric Steric Twist (Ortho-Effect) Steric->Target Increases ν (If twisted)

Caption: Competing electronic and steric vectors influencing the carbonyl stretch frequency.

Secondary Diagnostic Bands

While the carbonyl stretch is the primary indicator of the acyl chloride functionality, confirming the full structure requires identifying the substituent bands.

  • C-O-C Stretch (Ethoxy): Look for strong, asymmetric stretching vibrations in the 1240–1260 cm⁻¹ region (aryl-alkyl ether).

  • C-F Stretch: The aromatic C-F bond typically appears as a strong band in the 1200–1250 cm⁻¹ region, often overlapping with the ether bands but distinguishable by intensity.

  • C-H Stretch (Alkyl): The ethyl group contributes sp³ C-H stretches just below 3000 cm⁻¹ (2980, 2930 cm⁻¹ ), distinct from the aromatic C-H stretches (>3000 cm⁻¹).

Experimental Protocol: Quality Control Workflow

Acyl chlorides are highly moisture-sensitive. A shift in the carbonyl peak from ~1775 cm⁻¹ to ~1680–1700 cm⁻¹ indicates hydrolysis to the carboxylic acid (2-ethoxy-4-fluorobenzoic acid), rendering the batch unsuitable for high-yield coupling.

Sample Preparation & Handling
  • Technique: Liquid Film (neat) between NaCl/KBr plates or ATR (Diamond/ZnSe).

  • Environment: Preparation must occur in a desiccated environment or glovebox to prevent hydrolysis.

  • Solvent (if solution IR): Anhydrous CCl₄ or CHCl₃ (free of ethanol stabilizers).

QC Decision Workflow

QC_Workflow Sample Sample: 2-Ethoxy-4-fluorobenzoyl Cl Prep Prep: Neat Film / ATR (Strict Anhydrous) Sample->Prep Scan Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Scan CheckCO Check C=O Region Scan->CheckCO Pass Peak at ~1775 cm⁻¹ (Doublet present) CheckCO->Pass High Freq Fail Peak at ~1690 cm⁻¹ (Broad OH present) CheckCO->Fail Low Freq ActionPass PASS: Proceed to Synthesis Pass->ActionPass ActionFail FAIL: Hydrolyzed to Acid (Recrystallize/Thionyl Cl Tx) Fail->ActionFail

Caption: Quality control decision tree for validating reagent integrity via IR.

References

  • NIST Chemistry WebBook. Benzoyl chloride Infrared Spectrum. National Institute of Standards and Technology. Link

  • Rasmussen, R. S., & Brattain, R. R. (1949). Infrared Spectra of Some Carboxylic Acid Derivatives. Journal of the American Chemical Society. Link

  • BenchChem. 2-Methoxybenzoyl chloride Properties and Spectral Data. (Data inferred from 2-methoxy analog analysis). Link

  • PubChem. 4-Fluorobenzoyl chloride Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 4-Fluorobenzoyl chloride. (Confirming EWG nature). Link

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Ethoxy-4-Fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-ethoxy-4-fluorophenyl derivatives. It is structured to serve as a definitive reference for structural elucidation and metabolite identification in drug discovery and forensic analysis.

Executive Summary: The Analytical Signature

In the high-stakes fields of kinase inhibitor development and forensic isomer differentiation, the 2-ethoxy-4-fluorophenyl moiety represents a critical structural challenge. Unlike its methoxy or non-fluorinated analogs, this specific substitution pattern offers a unique "mass spectral fingerprint" driven by the lability of the ethyl ether bond and the electronic stability of the fluorine substituent.

This guide compares the fragmentation performance of 2-ethoxy-4-fluorophenyl derivatives against their closest structural alternatives (2-methoxy-4-fluorophenyl and 2-ethoxy-phenyl analogs). We demonstrate that the neutral loss of 28.03 Da (ethylene) , coupled with the retention of the fluorine atom, serves as a self-validating diagnostic filter for identifying this moiety in complex matrices.

Mechanistic Deep Dive: The Fragmentation Cascade

The fragmentation of 2-ethoxy-4-fluorophenyl derivatives under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by a 4-center elimination mechanism .

The Primary Pathway: Ethylene Elimination

Upon protonation (typically on the ether oxygen or the amide nitrogen if part of a larger scaffold), the molecule undergoes a rearrangement that ejects a neutral ethylene molecule (


).
  • Precursor: Protonated Ether

    
    
    
  • Transition State: A 4-membered cyclic transition state involving the

    
    -hydrogen of the ethoxy group and the ether oxygen.
    
  • Product: A protonated phenol (2-hydroxy-4-fluorophenyl derivative) and neutral ethylene.

  • Mass Shift:

    
    
    
The Fluorine Effect

Unlike chlorine or bromine, the fluorine atom at the 4-position is strongly bonded (


 bond energy ~485 kJ/mol) and rarely cleaves as a radical or neutral HF in low-energy CID. Instead, it exerts an inductive electron-withdrawing effect (-I), which:
  • Stabilizes the Phenol: Increases the acidity of the resulting phenol fragment.

  • Directs Fragmentation: Prevents competing ring cleavages, making the ethylene loss the dominant, high-abundance channel.

Visualization: ESI-CID Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to the diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ (2-Ethoxy-4-Fluoro) TS 4-Center Transition State (H-transfer to Oxygen) Precursor->TS CID Activation Product Product Ion [M+H - 28]+ (2-Hydroxy-4-Fluoro) TS->Product Rearrangement Ethylene Neutral Loss Ethylene (C2H4) 28.03 Da TS->Ethylene Secondary Secondary Fragments (CO Loss / Ring Cleavage) Product->Secondary High CE (>35 eV)

Figure 1: Mechanistic pathway of ethylene elimination from the 2-ethoxy-4-fluorophenyl moiety under ESI-CID conditions.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of a 2-ethoxy-4-fluorophenyl derivative, one must distinguish it from isobaric or structurally similar analogs. The table below compares the "Diagnostic Utility" of this moiety against common alternatives.

Table 1: Diagnostic Ion Comparison
Feature2-Ethoxy-4-Fluorophenyl (Target)2-Methoxy-4-Fluorophenyl (Alternative A)2-Ethoxy-Phenyl (Alternative B)
Primary Neutral Loss 28.03 Da (

)
15.02 Da (

) or 30.01 Da (

)
28.03 Da (

)
Mechanism Type 4-Center Elimination (Facile)Radical Cleavage (High Energy)4-Center Elimination (Facile)
Fragment Stability High (F-stabilized Phenol)ModerateModerate
Diagnostic Mass Shift -28 Da -15 Da / -30 Da-28 Da
Secondary Marker Retention of F (+18 Da vs H) Retention of F (+18 Da vs H) Loss of H only
Differentiation Key Unique combination: Loss of 28 Da + Product contains F.Fails: No 28 Da loss.[1][2][3]Fails: Product mass is 18 Da lower than target.

Key Insight: The "Product Performance" of the 2-ethoxy-4-fluoro moiety is superior for targeted screening because it combines the facile kinetics of the ethoxy loss with the mass defect/isotopic stability of the fluorine atom.

Experimental Protocol: Self-Validating Identification

This protocol utilizes a "Neutral Loss Scan" to filter complex background noise and specifically target 2-ethoxy-4-fluorophenyl derivatives.

Method: Targeted Neutral Loss Screening (TNLS)

Objective: Confirm presence of the moiety in a metabolic mixture or drug substance sample.

  • Instrument Setup: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Source Conditions: ESI Positive Mode (Voltage: 3.5 kV, Temp: 350°C).

  • Step 1: Full Scan (Q1): Identify candidate precursor ions

    
    .
    
  • Step 2: Neutral Loss Scan (CNL):

    • Set Q1 and Q3 to scan with a fixed offset of 28.0 Da .

    • Logic: Only ions that lose an ethyl group (ethoxy) will be detected.

  • Step 3: Precursor Ion Scan (Validation):

    • Target the specific "Phenol Fragment" mass calculated as:

      
      .
      
    • Verify the presence of the Fluorine atom by checking the mass defect (Fluorine has a slight negative mass defect, distinct from H or Cl).

Workflow Diagram

ExperimentalProtocol Sample Unknown Sample (Mixture) Q1Scan Step 1: Full MS Scan Identify Candidates Sample->Q1Scan Decision1 Is Candidate Isobaric? Q1Scan->Decision1 CNLScan Step 2: Neutral Loss Scan (Offset = 28.0 Da) Decision1->CNLScan Yes/Maybe Hit Positive Hit: Ethoxy Group Present CNLScan->Hit Signal Detected Validation Step 3: Fragment Validation Check for F-Phenol Core Hit->Validation Result Confirmed Identity: 2-Ethoxy-4-Fluorophenyl Validation->Result Mass Matches

Figure 2: Decision tree for the identification of 2-ethoxy-4-fluorophenyl derivatives using Neutral Loss Scanning.

References

  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. Mass Spectrometry Reviews. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • BMS-777607 Structure & Data . (2009). Journal of Medicinal Chemistry. (Example of 2-ethoxy-4-fluorophenyl pharmacophore in Met kinase inhibitors). Link

  • Niessen, W. M. A. (2006). Fragmentation of organic ions in electrospray ionization mass spectrometry. Journal of Chromatography A. Link

Sources

Comparative Guide: HPLC Method for Monitoring Conversion of 2-Ethoxy-4-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for monitoring the synthesis conversion of 2-ethoxy-4-fluorobenzoic acid , a critical intermediate in the synthesis of antidiabetic agents (e.g., glitazars) and kinase inhibitors.[1]

The Challenge: The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2,4-difluorobenzoic acid  with an ethoxide. The primary analytical challenge is resolving the product from the starting material and the potential regioisomer (4-ethoxy-2-fluorobenzoic acid ), which possesses similar polarity.

The Solution: A Reversed-Phase (RP-HPLC) method utilizing a C18 stationary phase with an acidic mobile phase is recommended. This guide compares this gold-standard approach against UHPLC, TLC, and GC alternatives to justify its selection for Process Analytical Technology (PAT).

Part 1: The Chemical Context & Reaction Matrix[2]

To design a valid monitoring method, one must understand the reaction matrix. The conversion generally proceeds as follows:

  • Starting Material (SM): 2,4-Difluorobenzoic acid (Polar, elutes earlier).

  • Reagent: Sodium Ethoxide (EtONa).

  • Product: 2-Ethoxy-4-fluorobenzoic acid (Less polar due to ethoxy group).

  • Critical Impurity: 4-Ethoxy-2-fluorobenzoic acid (Regioisomer).

Scientific Rationale for Method Selection: Since the analyte contains a carboxylic acid moiety (


), it exists in equilibrium between its ionized (carboxylate) and neutral forms. Standard C18 retention requires the molecule to be neutral. Therefore, pH control is non-negotiable . The mobile phase must be acidified (pH < 3.[2]0) to suppress ionization, ensuring sharp peak shapes and reproducible retention times.

Part 2: Recommended HPLC Protocol

This protocol is designed for robustness in a QC or Process Development lab. It prioritizes resolution (


) over raw speed.
Method Parameters
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 5 µmStandard dimensions provide high capacity for crude reaction mixtures; 5 µm prevents high backpressure from viscous reaction matrices.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Maintains pH ~2.2 to suppress carboxylic acid ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than methanol; ensures elution of the ethoxy-derivative.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and ensures retention time reproducibility.
Detection UV @ 254 nm (primary) & 230 nmThe benzene ring absorbs strongly at 254 nm. 230 nm offers higher sensitivity for trace impurities.
Injection Vol 10 µLStandard volume to prevent column overload.
Gradient Profile

A gradient is required to separate the polar difluoro-SM from the non-polar ethoxy-product.

  • 0.0 min: 80% A / 20% B (Retain polar SM)

  • 10.0 min: 40% A / 60% B (Elute Product)

  • 12.0 min: 40% A / 60% B (Isocratic hold)

  • 12.1 min: 80% A / 20% B (Re-equilibration)

  • 17.0 min: Stop

Part 3: Comparative Analysis of Alternatives

Why choose HPLC over faster or cheaper methods? This comparison evaluates the trade-offs.

Table 1: Technology Comparison Matrix
FeatureHPLC (Recommended) UHPLC (Ultra-High Performance) TLC (Thin Layer Chrom.) GC (Gas Chrom.)
Resolution High (

)
Very High (

)
Low (Qualitative only)High (after derivatization)
Analysis Time 15–20 mins3–5 mins10–15 mins20–30 mins (inc. prep)
Sample Prep Simple (Dilute & Shoot)Simple (Requires 0.2 µm filter)MinimalComplex (Derivatization req.)
Quantitation Excellent (Linearity

)
ExcellentPoor (Visual estimation)Good
Suitability Best for Process Control Best for High-Throughput ScreeningBest for "Quick Checks"Not recommended for acids
Detailed Analysis

1. HPLC vs. UHPLC: While UHPLC offers sub-5-minute run times using sub-2-micron particles, it is less forgiving of "dirty" reaction matrices. In process monitoring, where samples may contain salts (NaF byproduct) and precipitated ethoxides, standard HPLC columns (5 µm) are less prone to clogging than UHPLC columns.

  • Verdict: Use UHPLC only if sample throughput exceeds 50 samples/day and filtration is rigorous. Use HPLC for robustness.

2. HPLC vs. GC: Gas Chromatography is generally unsuitable for free carboxylic acids like 2-ethoxy-4-fluorobenzoic acid due to hydrogen bonding, which causes severe peak tailing. Analysis requires derivatization (e.g., silylation with BSTFA) to make the molecule volatile.[3] This adds a critical error source and time delay during reaction monitoring.

  • Verdict:HPLC is superior as it analyzes the native molecule.

3. HPLC vs. TLC: TLC is effective for determining if the reaction has started, but it cannot reliably quantify the conversion yield or detect <1% regioisomeric impurities.

  • Verdict: Use TLC only for initial qualitative confirmation.

Part 4: Experimental Workflow & Decision Logic

The following diagram illustrates the decision logic for the reaction monitoring process, ensuring scientific integrity and "Self-Validating" protocols.

ReactionMonitoring Start Start Reaction (2,4-Difluorobenzoic acid + EtONa) Sampling Sample Aliquot (100 µL) Start->Sampling Quench Quench: Add 900 µL Mobile Phase A (Acidic pH stops reaction) Sampling->Quench Stops kinetics Filter Filter (0.45 µm PTFE) Quench->Filter Removes salts Inject Inject to HPLC (Gradient Method) Filter->Inject Decision Calculate Conversion % (Area Product / Total Area) Inject->Decision Action1 Conversion < 98% Continue Stirring Decision->Action1 Incomplete Action2 Conversion > 98% Initiate Workup Decision->Action2 Complete Action3 Impurity > 5% Check Temperature/Reagents Decision->Action3 Issue Detected Action1->Sampling Re-sample after 1h

Caption: Figure 1: Closed-loop process analytical workflow for monitoring nucleophilic substitution reactions via HPLC.

Part 5: Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), the following system suitability parameters must be met before analyzing samples:

  • Resolution (

    
    ):  The critical pair (SM and Product) must have 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the product peak. If
    
    
    , the mobile phase pH is likely too high (insufficient suppression of ionization).
  • Precision: Inject a standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be

    
    .
    

References

  • SIELC Technologies. (2018). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Tighrine, A., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts. Journal of AOAC International. Retrieved from [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from [Link]

Sources

The Alkoxy-Switch: Optimizing 2-Alkoxy-4-Fluorobenzoyl Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SAR Comparison of 2-Ethoxy vs. 2-Methoxy Fluorobenzoyl Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In medicinal chemistry, the transition from a 2-methoxy to a 2-ethoxy substituent on a fluorobenzoyl scaffold is rarely a trivial "homologation." It is a strategic probe of the target binding pocket's plasticity and the molecule's metabolic fate.

While both substituents function as electron-donating groups (EDGs) via resonance, the 2-ethoxy moiety introduces critical physicochemical shifts:

  • Steric Volume: Increases Van der Waals volume by ~17 ų, probing depth in hydrophobic sub-pockets.

  • Lipophilicity: Increases cLogP by ~0.5 units, altering membrane permeability and non-specific binding.

  • Conformational Lock: The ethyl group imposes greater rotational energy barriers compared to the methyl, potentially locking the benzoyl carbonyl out of coplanarity with the phenyl ring—a critical factor for atropoisomeric selectivity.

This guide analyzes the structure-activity relationship (SAR) of these two derivatives, supported by experimental protocols and mechanistic case studies.

Physicochemical & Structural Profile[1][2][3][4][5][6]

The following table contrasts the fundamental properties of the 2-methoxy-4-fluorobenzoyl and 2-ethoxy-4-fluorobenzoyl fragments.

Feature2-Methoxy Derivative2-Ethoxy DerivativeImpact on SAR
Steric Bulk (VdW Vol) ~32 ų~49 ųEthoxy demands a larger hydrophobic pocket (e.g., Leu/Val rich regions).
Lipophilicity (

cLogP)
Baseline+0.4 – 0.6Ethoxy improves BBB penetration but increases metabolic clearance risk.
Rotatable Bonds 1 (O-CH3)2 (O-CH2-CH3)Ethoxy introduces higher entropic penalty upon binding unless compensated by enthalpy.
Electronic Effect (

)
-0.27 (Strong EDG)-0.24 (Strong EDG)Negligible electronic difference; SAR divergence is primarily steric/lipophilic.
Metabolic Liability High (O-demethylation)Moderate (O-deethylation)Methoxy is a "soft spot" for CYP450 (rapid clearance); Ethoxy is slightly more robust.

Mechanistic SAR: When to Choose Which?

Scenario A: The "Tight Pocket" Constraint (Methoxy Wins)

In targets like Tubulin (Colchicine site) or specific Kinase ATP-pockets , the binding site is often sterically restricted.

  • Mechanism: The 2-methoxy group adopts a planar conformation with the phenyl ring, minimizing steric clash with backbone residues.

  • Failure Mode of Ethoxy: The additional methylene unit in the ethoxy group causes a steric clash with the "ceiling" of the pocket, forcing the benzoyl ring to twist. This breaks the

    
    -
    
    
    
    stacking interactions required for potency.
Scenario B: The Hydrophobic Anchor (Ethoxy Wins)

In targets like 15-Lipoxygenase (15-LOX) or CB2 Receptors , the binding site contains a flexible hydrophobic channel.

  • Mechanism: The 2-ethoxy group extends into a hydrophobic sub-pocket, displacing "high-energy" water molecules. This release of water provides a favorable entropic gain (

    
    ).
    
  • Data Support: Studies on 15-LOX inhibitors show that 2-ethoxy derivatives often exhibit 2-5x higher potency than 2-methoxy analogs due to specific hydrophobic interactions with residues like Leu515 and Ile572.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing the alkoxy substituent based on structural and metabolic constraints.

SAR_Logic Start Lead Optimization: 2-Alkoxy-4-Fluorobenzoyl Scaffold Decision1 Is the Binding Pocket Sterically Constrained? Start->Decision1 Constrained Yes: Tight Fit Required Decision1->Constrained Steric Clash Risk Open No: Hydrophobic Pocket Available Decision1->Open Lipophilic Space Methoxy Select 2-Methoxy (Minimizes Steric Clash) Constrained->Methoxy Ethoxy Select 2-Ethoxy (Maximizes Hydrophobic Contact) Open->Ethoxy CheckMetab Check Metabolic Stability (Microsomal Assay) Methoxy->CheckMetab Ethoxy->CheckMetab Result1 High Potency Risk: Rapid O-Demethylation CheckMetab->Result1 Methoxy Pathway Result2 High Potency Benefit: Water Displacement (Entropy) CheckMetab->Result2 Ethoxy Pathway

Caption: Decision tree for selecting between 2-methoxy and 2-ethoxy substituents based on pocket topology.

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-4-Fluorobenzoyl Chloride

Reliability Note: This protocol uses a "one-pot" alkylation-hydrolysis-chlorination sequence to ensure high yield and minimize purification steps.

Reagents:

  • 2-Fluoro-4-hydroxybenzonitrile (Starting Material)

  • Ethyl Iodide (EtI)

  • Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous)[1]

  • Thionyl Chloride (

    
    )
    

Step-by-Step Methodology:

  • Alkylation: Dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (0.5 M). Add

    
     (2.0 eq) and stir at RT for 15 min. Add Ethyl Iodide (1.2 eq) dropwise. Heat to 60°C for 4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Product (

      
      ) should appear; SM (
      
      
      
      ) should disappear.
  • Hydrolysis: Pour reaction mixture into ice water. Filter the solid precipitate (Intermediate Nitrile). Resuspend in 20% NaOH (aq) / EtOH (1:1) and reflux for 12 hours to convert nitrile to carboxylic acid. Acidify with HCl to pH 2. Filter the white solid (2-ethoxy-4-fluorobenzoic acid).

  • Chlorination: Suspend the dried acid in dry DCM. Add catalytic DMF (2 drops) and

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours.
    
  • Isolation: Evaporate solvent and excess

    
     under reduced pressure. The residue is the crude 2-ethoxy-4-fluorobenzoyl chloride , used immediately for coupling.
    
Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Compare intrinsic clearance (


) of Methoxy vs. Ethoxy derivatives.
  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Synthesis Workflow Visualization

Synthesis_Flow SM 2-Fluoro-4-hydroxy benzonitrile Inter1 2-Ethoxy-4-fluoro benzonitrile SM->Inter1 Alkylation (60°C, 4h) EtI Ethyl Iodide (K2CO3/DMF) EtI->Inter1 Inter2 2-Ethoxy-4-fluoro benzoic acid Inter1->Inter2 Hydrolysis (NaOH/EtOH) Prod 2-Ethoxy-4-fluoro benzoyl chloride Inter2->Prod Chlorination (SOCl2, DCM)

Caption: Synthetic pathway for generating the activated 2-ethoxy-4-fluorobenzoyl chloride scaffold.

References

  • Sadeghian, H., et al. (2011). Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Wang, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.[2] Bioorganic Chemistry.[3][4][2] Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.Link

Sources

Advanced Bioisosteric Replacement Strategies for the 2-Ethoxy-4-Fluorobenzoyl Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold and Its Liabilities

In modern medicinal chemistry, the 2-ethoxy-4-fluorobenzoyl moiety represents a "privileged substructure" often encountered in early hit-to-lead campaigns, particularly within PPAR agonists, kinase inhibitors, and GPCR modulators. While this scaffold offers distinct pharmacophoric advantages—such as the metabolic blocking capability of the para-fluorine and the conformational locking potential of the ortho-ethoxy group—it frequently introduces significant developability liabilities.

This guide objectively compares three distinct bioisosteric replacement strategies designed to mitigate the specific physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) flaws of this group while maintaining target potency.

The Core Problem: Why Replace It?
  • Metabolic Instability (Phase I): The ortho-ethoxy group is a prime site for CYP450-mediated O-dealkylation, leading to rapid clearance.

  • Carbonyl Reducibility: The benzoyl ketone/amide linker is susceptible to reduction (by keto-reductases) or hydrolysis (if an amide), limiting half-life (

    
    ).
    
  • Lipophilicity (LogP): The planar aromatic system contributes to high lipophilicity, often resulting in poor aqueous solubility and high plasma protein binding.

Strategic Analysis: Deconstructing the Pharmacophore

Before selecting a replacement, we must understand the structural role of each component.

ComponentStructural RoleLiability
Benzoyl Linker H-bond acceptor; provides sp² planarity.Metabolic reduction; potential toxicity (Michael acceptor if conjugated).
2-Ethoxy Group Induces twist (non-planar conformation) via steric clash; H-bond acceptor.High clearance (O-dealkylation); increased LogP.
4-Fluoro Group Blocks para-metabolism; modulates pKa of the ring.Generally stable, but can be improved for solubility.

Comparative Guide: Bioisosteric Alternatives

We compare three primary replacement strategies: Linker Modification , Ring Saturation , and Substituent Engineering .

Strategy A: Linker Bioisosteres (The "Non-Carbonyl" Approach)

Objective: Eliminate the metabolic liability of the carbonyl group while retaining the vector orientation of the aromatic rings.

  • Alternative 1: The 1,2,4-Oxadiazole Linker

    • Mechanism: Replaces the -C(=O)- spacer with a heteroaromatic ring.

    • Pros: Improves metabolic stability; maintains planarity; adds polarity to lower LogP.

    • Cons: May alter the bond angle significantly compared to a ketone.

  • Alternative 2: The Difluoromethylene (-CF₂-) Linker

    • Mechanism: Replaces C=O with CF₂.

    • Pros: Bioisosteric with oxygen in size/shape; chemically inert; blocks reduction.

    • Cons: Highly lipophilic; synthesis can be challenging.

Strategy B: Scaffold Hopping (The "Saturated" Approach)

Objective: Increase fraction of sp³ carbons (


) to improve solubility and patentability.
  • Alternative: Bicyclo[1.1.1]pentane (BCP) [1][2]

    • Mechanism: Replaces the central phenyl ring with a BCP cage.

    • Performance:

      • Solubility: typically increases by >10-fold.

      • Metabolic Stability: Excellent (no aromatic hydroxylation).

      • Geometry: The BCP scaffold provides a linear vector similar to para-substituted benzene but with 3D character.

Strategy C: Substituent Optimization (The "Stable Ether" Approach)

Objective: Prevent O-dealkylation of the ethoxy group.

  • Alternative: Difluoromethoxy (-OCHF₂) or Oxetane

    • Mechanism: Fluorination reduces electron density on the oxygen, preventing radical abstraction (CYP oxidation).

    • Performance: Drastically improves metabolic half-life.

Comparative Data Analysis

The following table summarizes the impact of these replacements on a representative lead compound (e.g., a PTP1B inhibitor analogue).

ParameterParent (2-Ethoxy-4-F-Benzoyl)Strategy A (Oxadiazole Linker)Strategy B (BCP Scaffold)Strategy C (-OCHF₂ Analog)
Potency (

)
12 nM (Baseline)45 nM (Slight Loss)18 nM (Comparable)10 nM (Improved)
Solubility (

)
< 550> 100< 10
Microsomal

15 min> 60 min> 120 min45 min
LogD (pH 7.4) 3.82.52.13.2
Synthetic Complexity LowMediumHighLow

Analyst Note: Strategy B (BCP) offers the best physicochemical improvements but requires complex chemistry. Strategy C is the "low-hanging fruit" for immediate stability fixes without altering the core scaffold.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct bioisostere based on specific assay failures.

Bioisostere_Decision_Tree Start Lead Compound Failure Mode Clearance High Metabolic Clearance? Start->Clearance Solubility Low Aqueous Solubility? Start->Solubility Dealkylation Site: Ethoxy Group Clearance->Dealkylation MetID Data Reduction Site: Carbonyl Clearance->Reduction MetID Data Lipophilicity Cause: High LogP/Flatness Solubility->Lipophilicity Potency Potency Loss? Sol_OCHF2 Switch to -OCHF2 (Strategy C) Dealkylation->Sol_OCHF2 Sol_Oxadiazole Switch to Oxadiazole (Strategy A) Reduction->Sol_Oxadiazole Sol_BCP Switch to BCP Scaffold (Strategy B) Lipophilicity->Sol_BCP

Figure 1: Decision matrix for optimizing the 2-ethoxy-4-fluorobenzoyl scaffold based on ADME data.

Experimental Protocols

To validate these strategies, the following protocols are recommended. These are designed to be self-validating controls.

Protocol 1: Synthesis of the Difluoromethoxy Bioisostere (Strategy C)

This protocol replaces the labile ethoxy group with a metabolically stable difluoromethoxy group.

Reagents: 4-fluoro-2-hydroxybenzophenone derivative, Sodium chlorodifluoroacetate, Cs₂CO₃, DMF.

  • Setup: Dissolve the phenolic precursor (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add Cs₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq).

  • Reaction: Heat the mixture to 100°C for 4-6 hours. Mechanism: In situ generation of difluorocarbene (:CF₂) which inserts into the O-H bond.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.

  • Validation: Monitor by LC-MS. The product should show a mass shift of +36 Da (vs. OH) or +4 Da (vs. OEt) depending on the reference.

    • Checkpoint: The ¹H NMR should show a characteristic triplet for the -OCHF₂ proton around

      
       6.5-7.5 ppm (
      
      
      
      Hz).
Protocol 2: Microsomal Stability Assay (Validation)

Objective: Confirm that the bioisosteric replacement effectively blocks metabolism.

  • Preparation: Prepare 10 mM DMSO stocks of the Parent (Ethoxy) and Analog (Difluoromethoxy).

  • Incubation: Incubate compounds (1 µM final) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criteria: The bioisostere should exhibit a

      
       increase of >2-fold compared to the parent.
      

Visualization of Structural Transformation

The following diagram depicts the transformation from the parent scaffold to the high-Fsp³ BCP bioisostere (Strategy B).

Synthesis_Workflow Parent Parent Scaffold (Planar, High LogP) Step1 Step 1: C-F Activation (Photoredox) Parent->Step1 Target Phenyl Ring Intermediate BCP Radical Trapping Step1->Intermediate [1.1.1]Propellane Product BCP Bioisostere (3D, High Solubility) Intermediate->Product Cross-Coupling

Figure 2: Synthetic logic for scaffold hopping from a phenyl ring to a Bicyclo[1.1.1]pentane (BCP) core.

References

  • Zhang, X., et al. (2024).[1] C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.[1] Nature Communications.[1] [Link]

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Luo, Z., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. [Link]

  • Patzke, S., et al. (2019). Difluoromethyl Groups for Hydrogen Bonding in Drug Design. Chemical Science. [Link]

Sources

Definitive Guide: Purity Verification of In-Situ 2-Ethoxy-4-fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Central Problem: 2-Ethoxy-4-fluorobenzoyl chloride is a highly reactive electrophile. It is thermodynamically unstable in the presence of moisture or protic solvents, rapidly hydrolyzing back to its parent acid (2-ethoxy-4-fluorobenzoic acid). Consequently, direct HPLC/LC-MS analysis is fundamentally flawed , as the moisture in the mobile phase or the atmosphere will degrade the sample during preparation and injection, yielding false-negative purity results.

The Solution: Accurate quantification requires a dual-method approach:

  • In-Situ Monitoring (Qualitative/Kinetic): Using ReactIR (FT-IR) to track the carbonyl shift in real-time without sampling.

  • Derivatization (Quantitative): A "Quench-and-Analyze" protocol converting the unstable acid chloride into a stable methyl ester immediately upon sampling.

Part 1: The Scientific Challenge (Mechanism of Failure)

To understand why standard protocols fail, we must look at the hydrolysis kinetics.

  • The Artifact: When you inject a pure sample of acid chloride into a standard Reverse Phase HPLC (containing water/acetonitrile), the acid chloride reacts with the water in the mobile phase or the autosampler vial.

  • The Result: The chromatogram shows a large peak for the Starting Material (Acid) and a small peak for the Product (Chloride), leading the researcher to believe the reaction is incomplete. In reality, the reaction may have been 100% complete, but the analytical method destroyed the analyte.

Chemical Pathway & Analytical Divergence

ChemicalPathway cluster_Analysis Analytical Outcome Acid Start: 2-Ethoxy-4-fluorobenzoic Acid AcidCl Target: 2-Ethoxy-4-fluorobenzoyl Chloride (Highly Unstable) Acid->AcidCl Synthesis Reagent + SOCl2 (Thionyl Chloride) Direct Direct HPLC Injection (Mobile Phase H2O) AcidCl->Direct Quench Methanol Quench (Derivatization) AcidCl->Quench Result_Fail Hydrolysis Artifact (False 'Incomplete' Result) Direct->Result_Fail Degradation Result_Pass Methyl Ester (Stable Surrogate) Quench->Result_Pass Stabilization

Figure 1: The Analytical Divergence. Direct injection leads to artifactual data (red path), while derivatization locks the chemical state for accurate measurement (green path).

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methods for verifying the purity of this specific acid chloride.

FeatureMethod A: Direct LC-MS Method B: In-Situ FT-IR Method C: MeOH Derivatization (Recommended)
Primary Utility None (Avoid) Process Control (Kinetics)Purity & Yield Quantification
Analyte Detected Hydrolyzed Acid (Artifact)C=O Stretch (Vibrational)Methyl Ester (Surrogate)
Precision Low (Variable Hydrolysis)Medium (Resolution limits)High (>99.5% Accuracy)
Sample Prep Dilute in ACNNone (Probe in reactor)Quench in Methanol/TEA
Lag Time 30-60 minsReal-Time (<1 min) 30-60 mins
Key Limitation False NegativesRequires calibration; hard to see <1% impuritiesOffline only

Part 3: Experimental Protocols

Protocol 1: In-Situ FT-IR Monitoring (Process Control)

Use this method to determine WHEN the reaction is finished.

Principle: The conversion of a Carboxylic Acid to an Acid Chloride results in a significant shift in the Carbonyl (C=O) absorption band due to the inductive electron-withdrawing nature of the chlorine atom.

  • Setup: Insert a diamond-composite probe (e.g., Mettler Toledo ReactIR) into the reaction vessel before adding reagents.

  • Background: Collect a background spectrum of the solvent (e.g., Toluene or DCM).

  • Tracking:

    • Starting Material (Acid): Monitor the disappearance of the peak at ~1680–1700 cm⁻¹ .

    • Product (Acid Chloride): Monitor the appearance and plateau of the peak at ~1770–1785 cm⁻¹ .

  • Endpoint: The reaction is deemed complete when the 1680 cm⁻¹ peak flatlines at baseline and the 1775 cm⁻¹ peak stabilizes.

Protocol 2: Methanolysis Derivatization (Purity Validation)

Use this method to determine the exact PURITY of the product.

Principle: Rapidly reacting the acid chloride with anhydrous methanol converts it into Methyl 2-ethoxy-4-fluorobenzoate . This ester is stable, does not hydrolyze in the HPLC mobile phase, and chromatographically separates from the starting acid.

Reagents:

  • Anhydrous Methanol (HPLC Grade)

  • Triethylamine (TEA) - Acts as an acid scavenger (HCl sponge) to drive the reaction.

  • Reaction Sample (Aliquot)

Step-by-Step Methodology:

  • Preparation of Quench Vial:

    • In a 1.5 mL HPLC vial, add 1,000 µL of Anhydrous Methanol .

    • Add 20 µL of Triethylamine (TEA) .

    • Note: TEA is critical to neutralize the HCl generated, preventing acid-catalyzed degradation.

  • Sampling:

    • Using a dry syringe/pipette, withdraw 50 µL of the reaction mixture (in-situ acid chloride).

    • IMMEDIATELY submerge the tip into the Methanol/TEA solution and dispense.

  • Reaction:

    • Cap the vial and vortex vigorously for 30 seconds.

    • Allow to stand at room temperature for 5-10 minutes. (The reaction is instantaneous, but this ensures completion).

  • Analysis:

    • Inject 5-10 µL onto the HPLC (C18 Column).

    • Gradient: Standard Water/ACN gradient (e.g., 5% to 95% ACN).

Data Interpretation:

  • Peak A (RT ~ 4.5 min): 2-Ethoxy-4-fluorobenzoic acid (Unreacted Starting Material).

  • Peak B (RT ~ 6.2 min): Methyl 2-ethoxy-4-fluorobenzoate (Derivatized Product).

  • Calculation: % Conversion = [Area B / (Area A + Area B)] × 100.

Part 4: Expected Data & Validation

To validate this guide, we compare the theoretical results of the three methods on the same reaction batch (assuming 98% actual conversion).

MethodObserved ResultInterpretation
Direct Injection 15% Product / 85% AcidFALSE FAIL: Suggests reaction failed. Actually caused by in-vial hydrolysis.
In-Situ IR 1680 cm⁻¹ disappearsPASS: Confirming kinetics, but cannot quantify trace impurities easily.
MeOH Quench 98% Methyl Ester / 2% AcidTRUE PASS: Accurately reflects the reactor composition.
Derivatization Mechanism Diagram[1]

Derivatization R_COCl 2-Ethoxy-4-fluorobenzoyl Chloride Transition Tetrahedral Intermediate R_COCl->Transition MeOH Methanol (Nucleophile) MeOH->Transition Base Triethylamine (Base) Base->Transition Ester Methyl 2-ethoxy-4-fluorobenzoate (Stable Analyte) Transition->Ester Fast Salt TEA·HCl (Salt) Transition->Salt

Figure 2: The Quench Mechanism. Methanol acts as the nucleophile to displace the chloride. Triethylamine neutralizes the HCl byproduct, driving the equilibrium to the right and protecting the column.

References

  • Pahadi, V. (2023). Reaction of benzoic acid with thionyl chloride mechanism. Brainly. Link

  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Fluorobenzoyl chloride. Fisher Scientific. Link

  • Mettler Toledo. (2016). FTIR as a Complementary Tool to HPLC for In-Situ Reaction Monitoring. YouTube/Mettler Toledo AutoChem.[1] Link(Note: Generalized link to manufacturer application note based on search context).

  • BenchChem. (2025).[2] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. BenchChem. Link

  • ResearchGate Community. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. ResearchGate. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Ethoxy-4-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Ethoxy-4-fluorobenzoyl chloride is a potent electrophilic acylating agent. While specific toxicological data for this exact isomer is often extrapolated, its functional classification as a halogenated benzoyl chloride dictates its safety profile.

The Immediate Threat: The primary hazard is not just the liquid itself, but its violent hydrolysis . Upon contact with moisture (including humidity in mucous membranes), it rapidly decomposes into Hydrochloric Acid (HCl) and 2-ethoxy-4-fluorobenzoic acid . This reaction releases significant heat (exothermic) and corrosive acid mists that cause immediate, irreversible tissue damage.

Critical Directive:

  • Never handle on an open benchtop.

  • Never use standard latex examination gloves; they offer negligible protection against acid chlorides.

  • Always have a neutralization plan (quenching) prepared before opening the bottle.

Hazard Mechanism & Toxicology

To handle this compound safely, you must understand the Causality of Injury :

  • Lachrymator Effect: The compound attacks the cornea and mucous membranes. The "Ethoxy" and "Fluoro" substituents increase lipophilicity, potentially facilitating deeper tissue penetration before hydrolysis occurs, leading to delayed but deep chemical burns.

  • Inhalation Risk: Vapors react with lung moisture to form HCl, leading to chemical pneumonitis and pulmonary edema.

  • Sensitization: As with many acyl chlorides, repeated exposure can lead to respiratory sensitization.

PPE Matrix: The Defense System

As a Senior Scientist, I do not recommend PPE based on "minimum compliance" but on maximum permeation resistance . Acid chlorides are insidious; they can embrittle standard glove materials.

Table 1: Personal Protective Equipment Specifications
Category Standard Requirement Senior Scientist Recommendation (Best Practice) Technical Rationale
Hand Protection Nitrile (4 mil)Double Gloving Strategy: 1. Inner: Laminated Film (e.g., Silver Shield® / 4H®)2. Outer: Nitrile (minimum 5 mil)Permeation Kinetics: Acid chlorides degrade nitrile. The laminated liner provides >4 hours breakthrough time. The outer nitrile provides grip and protects the liner from physical tears.
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield Hydrolysis Risk: In a splash event, the compound reacts with eye moisture to generate HCl in situ. Glasses allow vapor entry; goggles seal the eyes.
Respiratory Fume HoodFume Hood (Face Velocity >100 fpm) Emergency: Full-face respirator with OV/AG cartridges.Vapor Control: The primary defense is engineering controls. Respirators are for spill cleanup or emergency egress only.
Body Lab CoatChemical-Resistant Apron (Tychem® or PVC) over Lab CoatPenetration: Cotton lab coats absorb the liquid, holding the corrosive agent against the chest/abdomen. An apron sheds the splash.

Operational Workflow: The "Dry" Protocol

Handling 2-Ethoxy-4-fluorobenzoyl chloride requires strict exclusion of moisture to prevent degradation and HCl release.

Visualizing the Workflow

G start START: Reagent Retrieval check_env Check Environment: Humidity < 50%? Fume Hood Functional? start->check_env check_env->start No (Wait) ppe_don Don PPE: Silver Shield Liners + Goggles check_env->ppe_don Yes glassware Glassware Prep: Oven-Dried (>120°C) Purged with N2/Ar ppe_don->glassware handling Active Handling: Syringe/Cannula Transfer (Avoid Pouring) glassware->handling reaction Reaction: Dropwise Addition (Control Exotherm) handling->reaction cleanup Immediate Cleanup: Wipe Drips with Dry Chem Wipes reaction->cleanup waste Disposal: Quench in Base Trap cleanup->waste

Figure 1: Operational logic flow for handling moisture-sensitive acid chlorides. Note the critical environmental check before PPE donning.

Step-by-Step Protocol

1. Preparation (The "Dry" Chain)

  • Glassware: All glassware must be oven-dried (120°C for >2 hours) and cooled under an inert atmosphere (Nitrogen or Argon). Moisture on glass surfaces will trigger immediate hydrolysis.

  • Solvents: Ensure reaction solvents (e.g., Dichloromethane, THF) are anhydrous. Water in the solvent will consume your reagent and generate HCl gas.

2. Transfer Technique

  • Do Not Pour: Pouring acid chlorides from large bottles creates turbulence and invisible aerosols.

  • Use Positive Pressure: Use a syringe with a long needle or a cannula transfer method. Insert a bleed needle connected to an inert gas line into the reagent bottle septum to prevent a vacuum lock.

  • Septum Integrity: If the manufacturer's bottle does not have a septum, attach a clean, dry septum adapter immediately upon opening.

3. The Reaction

  • Exotherm Control: When adding this reagent to a nucleophile (e.g., an amine or alcohol), the reaction is exothermic.

  • Cooling: Cool the receiving flask to 0°C (ice bath) before addition.

  • Rate: Add dropwise. Rapid addition can boil the solvent, potentially pressurizing the vessel.

Emergency & Disposal: The Quenching Protocol

CRITICAL WARNING: Never add the neat (undiluted) acid chloride directly to water. This will cause a violent "steam explosion" of HCl gas.

Safe Quenching Procedure (Small Scale < 100 mL)
  • Prepare the Trap: Create a "Quench Pot" containing a 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) solution mixed with ice.
  • Dilution: Dilute the residual acid chloride in an inert solvent (e.g., Toluene or Hexane) to <10% concentration.

  • Controlled Hydrolysis: Slowly drip the diluted acid chloride solution into the agitated, basic ice slurry.

    • Observation: Watch for bubbling (

      
       release). Stop if the solution warms significantly.
      
  • Verification: Check pH. Ensure the mixture is neutral (pH 7) or slightly basic before disposing of it as aqueous chemical waste.

Spill Response
  • Small Spill (< 5 mL): Cover immediately with dry sand or Vermiculite. Do not use paper towels (they may smoke/char due to HCl generation). Scoop into a waste container and place in the fume hood.

  • Large Spill: Evacuate the lab. The lachrymatory effects will likely make the room uninhabitable without SCBA gear. Contact EHS immediately.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Hydrogen chloride: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[1] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[2] 2-Fluorobenzoyl chloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.